4-Aminophenyl phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(4-aminophenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO4P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZCCINCKDATPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Aminophenyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Alkaline Phosphatase Substrate for Sensitive Detection Assays
Introduction
4-Aminophenyl phosphate (B84403) (pAPP), also known as para-aminophenyl phosphate, is a substrate of the enzyme alkaline phosphatase (ALP).[1] The enzymatic hydrolysis of pAPP yields p-aminophenol (PAP), a product that can be detected electrochemically. This property makes pAPP a valuable reagent in various biochemical assays, particularly in electrochemical enzyme-linked immunosorbent assays (e-ELISAs). This technical guide provides a comprehensive overview of 4-aminophenyl phosphate, including its chemical properties, applications, and detailed experimental protocols for its use in research and drug development.
Core Properties and Specifications
This compound is typically available as a monosodium salt hydrate.[1] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₇NNaO₄P (monosodium salt) |
| Molecular Weight | 211.09 g/mol (monosodium salt) |
| CAS Number | 108084-47-5 (monosodium salt hydrate) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Storage Conditions | Store at -20°C, protected from light and moisture |
The Enzymatic Reaction of this compound
The fundamental application of this compound lies in its specific reaction with alkaline phosphatase. ALP catalyzes the hydrolysis of the phosphate group from pAPP, resulting in the formation of p-aminophenol (PAP) and inorganic phosphate.
Caption: Enzymatic hydrolysis of this compound by Alkaline Phosphatase.
Applications in Research and Drug Development
The primary application of this compound is as a substrate in immunoassays, particularly electrochemical ELISAs, for the sensitive detection and quantification of a wide range of analytes.
Electrochemical Immunoassays (e-ELISAs)
In an e-ELISA, an antibody or antigen is immobilized on an electrode surface. A secondary antibody conjugated to alkaline phosphatase is then used to create a sandwich complex. The addition of pAPP results in the enzymatic generation of p-aminophenol, which can be electrochemically oxidized. The resulting current is directly proportional to the concentration of the analyte. This technique offers high sensitivity and a wide dynamic range.
Biomarker Detection
The high sensitivity of e-ELISAs using pAPP makes it a valuable tool for the detection of low-abundance biomarkers in complex biological samples. For example, it has been successfully employed in the detection of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation and various diseases.
Drug Discovery and Screening
In drug discovery, pAPP-based assays can be adapted for high-throughput screening of compounds that modulate the activity of alkaline phosphatase or interfere with antigen-antibody interactions. The quantitative nature of the electrochemical signal allows for precise determination of inhibitory or enhancing effects. While direct applications of 4-aminophenol in oncology drug development are noted, the use of this compound is primarily as a reporter system in assays relevant to drug discovery.
Experimental Protocols
General Protocol for an Electrochemical ELISA (e-ELISA) using this compound
This protocol is a generalized workflow for a sandwich e-ELISA. Optimization of antibody concentrations, incubation times, and substrate concentration is recommended for specific applications.
Materials:
-
This compound (pAPP)
-
Alkaline phosphatase-conjugated secondary antibody
-
Capture antibody specific to the target analyte
-
Target analyte (sample)
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Buffer (e.g., 0.1 M Tris-HCl, pH 9.5)
-
Electrochemical workstation and appropriate electrodes (e.g., screen-printed carbon electrodes)
Methodology:
-
Electrode Coating: Immobilize the capture antibody on the working electrode surface. Incubate for a specified time (e.g., overnight at 4°C), then wash with Wash Buffer.
-
Blocking: Block non-specific binding sites on the electrode surface by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash thoroughly with Wash Buffer.
-
Sample Incubation: Apply the sample containing the target analyte to the electrode and incubate for 1-2 hours at room temperature to allow for antigen binding. Wash with Wash Buffer.
-
Secondary Antibody Incubation: Add the alkaline phosphatase-conjugated secondary antibody and incubate for 1 hour at room temperature. This will bind to the captured analyte. Wash thoroughly with Wash Buffer.
-
Substrate Reaction and Detection:
-
Prepare a fresh solution of pAPP in Substrate Buffer (e.g., 1-5 mg/mL).
-
Add the pAPP solution to the electrode surface.
-
The enzymatic reaction will produce p-aminophenol.
-
Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of p-aminophenol. The measured current is proportional to the concentration of the analyte.
-
Caption: General workflow for an electrochemical ELISA using this compound.
Colorimetric Alkaline Phosphatase Activity Assay (Adapted for this compound)
While p-nitrophenyl phosphate (pNPP) is more common for colorimetric assays, a similar protocol can be adapted for pAPP, where the product p-aminophenol can undergo a subsequent color-forming reaction. This protocol is a conceptual adaptation and would require optimization.
Materials:
-
This compound (pAPP)
-
Alkaline Phosphatase (enzyme sample or standard)
-
Substrate Buffer (e.g., 0.1 M Tris-HCl, pH 9.5, containing MgCl₂)
-
Chromogenic Reagent (e.g., a phenol-reactive agent that produces a colored product)
-
Stop Solution (e.g., a strong acid or base to halt the enzymatic reaction)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents: Prepare serial dilutions of the alkaline phosphatase standard. Prepare the pAPP substrate solution in the appropriate buffer.
-
Assay Setup: Add a defined volume of the enzyme sample or standard to the wells of a 96-well plate.
-
Initiate Reaction: Add the pAPP substrate solution to each well to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Color Development: Add the chromogenic reagent to each well. This reagent will react with the enzymatically produced p-aminophenol to generate a colored product.
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of p-aminophenol produced, and thus to the alkaline phosphatase activity.
Quantitative Data
Enzyme Kinetics
The efficiency of this compound as a substrate for alkaline phosphatase can be described by its Michaelis-Menten constant (Kₘ). The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Kₘ Value (mM) |
| This compound | Alkaline Phosphatase | 0.056 - 0.48 |
| p-Nitrophenyl phosphate | Various | 0.034 - 2.747 |
Note: Kₘ values can vary depending on the specific isoform of alkaline phosphatase and the assay conditions (e.g., pH, temperature, buffer composition).
Conclusion
This compound is a highly effective and versatile substrate for alkaline phosphatase, particularly in the context of electrochemical immunoassays. Its ability to generate an easily oxidizable product, p-aminophenol, allows for highly sensitive and quantitative detection of a wide array of analytes. For researchers and professionals in drug development, pAPP offers a robust tool for biomarker quantification, high-throughput screening, and the development of novel diagnostic assays. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development applications.
References
An In-depth Technical Guide on the Core Principles of 4-Aminophenyl Phosphate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underpinning the detection of 4-Aminophenyl phosphate (B84403) (4-APP), a crucial substrate in various bioanalytical assays. The content herein details the enzymatic conversion of 4-APP and the subsequent electrochemical or colorimetric analysis of its product, 4-aminophenol (B1666318) (4-AP). This document serves as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes involved.
Core Principle of 4-Aminophenyl Phosphate Detection
The detection of this compound (4-APP) is primarily based on its enzymatic hydrolysis by alkaline phosphatase (ALP).[1][2] ALP is a widely utilized enzyme in bioanalysis due to its high turnover number and broad substrate specificity.[1] The enzyme catalyzes the removal of the phosphate group from 4-APP, yielding 4-aminophenol (4-AP) and inorganic phosphate.[1][2] The reaction can be summarized as follows:
This compound + H₂O --(Alkaline Phosphatase)--> 4-Aminophenol + HPO₄²⁻
The generated 4-aminophenol is an electroactive and chromogenic molecule, which allows for its quantification using various analytical techniques. 4-APP is often preferred over other substrates like phenyl phosphate in electrochemical immunoassays because its product, 4-AP, exhibits reversible electrochemical behavior and is more easily oxidized than phenol (B47542), reducing electrode fouling at high concentrations.[1]
The two primary methods for detecting the 4-AP product are:
-
Electrochemical Detection: This is the most common and sensitive method. 4-aminophenol can be electrochemically oxidized at an electrode surface, generating a measurable current that is proportional to its concentration. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are employed for this purpose.[3][4][5][6][7]
-
Colorimetric Detection: In the presence of an oxidizing agent, 4-aminophenol can react with other reagents to form a colored product. For instance, it reacts with 4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) in an alkaline solution to produce a red quinone derivative, which can be quantified spectrophotometrically.[8][9][10]
The choice of detection method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Signaling Pathways and Experimental Workflows
While 4-APP is a synthetic substrate primarily used for in vitro assays and not directly involved in natural signaling pathways, its detection is a key component of various analytical workflows, particularly in enzyme-linked immunosorbent assays (ELISAs) and biosensors.
Enzymatic Reaction and Detection Principle
The fundamental process involves the enzymatic conversion of a non-detectable substrate into a detectable product.
Figure 1. Enzymatic conversion of 4-APP to 4-AP for detection.
General Experimental Workflow for Electrochemical Detection
A typical workflow for the electrochemical detection of ALP activity using 4-APP involves several key steps from sample preparation to signal acquisition.
Figure 2. General experimental workflow for electrochemical detection.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the electrochemical detection of 4-aminophenol, the product of the enzymatic reaction.
| Electrode Configuration | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Ni-Co LDHs/GCE | DPV | 0.5 - 700.0 | 0.15 | [3] |
| VMSF/ITO | DPV | 0.5 - 400 | 0.32 | [4][5] |
| LIC/MWCNT-PANI | SWV | 0.1 - 55 | 0.006 | [6] |
| CS/Ag–Pd@rGO/GCE | DPV | 1.00 - 300.00 | 0.013 | [7][11] |
| Activated GCE | DPV | 10 - 240 | 0.324 | [12] |
GCE: Glassy Carbon Electrode, LDHs: Layered Double Hydroxides, VMSF: Vertically-ordered Mesoporous Silica-nanochannel Films, ITO: Indium Tin Oxide, LIC: Laser-Induced Graphene, MWCNT: Multi-Walled Carbon Nanotubes, PANI: Polyaniline, SWV: Square Wave Voltammetry, CS: Chitosan, rGO: reduced Graphene Oxide.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the literature. Researchers should optimize these protocols for their specific experimental conditions.
4.1. Protocol for Colorimetric Alkaline Phosphatase Assay
This protocol is adapted from commercially available kits that use a phenyl phosphate derivative and 4-aminoantipyrine for colorimetric detection.
Materials:
-
Buffer Solution (e.g., pH 10.0)
-
Substrate Solution (e.g., Disodium phenyl phosphate)
-
Chromogenic Agent (e.g., 4-aminoantipyrine)
-
Oxidizing Agent (e.g., Potassium ferricyanide)
-
Phenol Standard Solution (for calibration)
-
Sample containing Alkaline Phosphatase
-
Spectrophotometer (510-520 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation: Prepare working solutions of the buffer, substrate, chromogenic agent, and phenol standard as per the manufacturer's instructions.
-
Assay Setup:
-
Blank: Add 50 µL of distilled water to a tube.
-
Standard: Add 50 µL of phenol standard solution to a separate tube.
-
Sample: Add 50 µL of the sample to a third tube.
-
-
Reaction Initiation: To each tube, add 500 µL of Buffer Solution and 500 µL of Substrate Solution. Mix thoroughly.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Color Development: Immediately after incubation, add 1.5 mL of the Chromogenic Agent (containing 4-aminoantipyrine and potassium ferricyanide) to each tube and mix well.
-
Measurement: Set the spectrophotometer to zero with distilled water. Measure the absorbance (OD) of the blank, standard, and sample at 520 nm.
-
Calculation: Calculate the ALP activity based on the difference in absorbance between the sample and the blank, relative to the standard.
4.2. Protocol for Electrochemical Detection of 4-Aminophenol using DPV
This protocol outlines the general steps for the electrochemical detection of 4-AP produced from the enzymatic reaction of 4-APP.
Materials:
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Phosphate Buffer Solution (PBS, 0.1 M, pH 7.0)
-
4-Aminophenol (for standard curve)
-
Sample containing 4-AP (from the enzymatic reaction)
-
Nitrogen gas for deoxygenation (optional but recommended)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by rinsing with deionized water and ethanol, and allow it to dry.
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.0).
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.
-
Standard Curve Generation:
-
Add successive aliquots of a standard 4-aminophenol solution to the electrochemical cell to achieve a series of known concentrations.
-
For each concentration, record the differential pulse voltammogram. Typical DPV parameters might include a potential range from -0.2 V to 0.6 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s.
-
Plot the peak oxidation current versus the 4-aminophenol concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Add a known volume of the sample (from the enzymatic reaction) to the electrochemical cell containing fresh PBS.
-
Record the differential pulse voltammogram under the same conditions as the standard curve.
-
-
Quantification: Determine the oxidation peak current for the sample and use the calibration curve to calculate the concentration of 4-aminophenol. This concentration can then be used to determine the activity of the alkaline phosphatase in the original sample.
Conclusion
The detection of this compound is a robust and versatile method widely employed in biochemical and clinical assays. The principle relies on the specific enzymatic conversion of 4-APP to the readily detectable 4-aminophenol by alkaline phosphatase. The choice between electrochemical and colorimetric detection methods allows for flexibility based on the specific requirements for sensitivity and instrumentation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the effective implementation and optimization of 4-APP-based detection assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jebe.samipubco.com [jebe.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct electrochemical detection of 4-aminophenol in pharmaceuticals using ITO electrodes modified with vertically-ordered mesoporous silica-nanochannel films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced g ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05987C [pubs.rsc.org]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. exceldiag.com [exceldiag.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.uaic.ro [chem.uaic.ro]
An In-Depth Technical Guide to the Mechanism of Action of 4-Aminophenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenyl phosphate (B84403) (4-APP) is a versatile molecule with significant implications in biochemistry and medicine. Primarily recognized as a prodrug, its mechanism of action is centered on its enzymatic conversion to the pharmacologically active and cytotoxic compound, p-aminophenol (PAP). This conversion is catalyzed by alkaline phosphatase (ALP), an enzyme often overexpressed in various pathological conditions, including certain cancers. The targeted release of PAP at sites of high ALP activity forms the basis of its application in strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). However, the therapeutic potential of 4-APP is intrinsically linked to the dose-dependent toxicity of PAP, which manifests primarily as nephrotoxicity and hepatotoxicity. This guide provides a comprehensive overview of the core mechanism of action of 4-APP, detailing its enzymatic activation, the cytotoxic effects of its active metabolite, and its application in targeted therapies.
Enzymatic Activation of 4-Aminophenyl Phosphate
The pivotal step in the mechanism of action of 4-APP is its hydrolysis by alkaline phosphatase (ALP) to yield p-aminophenol (PAP) and inorganic phosphate.[1][2][3] This enzymatic reaction is the foundation of 4-APP's utility as a substrate for quantifying ALP activity and as a prodrug in targeted cancer therapies.[4][5][6]
The Role of Alkaline Phosphatase (ALP)
Alkaline phosphatase is a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[3][7] Elevated levels of ALP are associated with various physiological and pathological states, including bone formation, liver disease, and certain types of cancer. This differential expression of ALP between healthy and diseased tissues is exploited in targeted therapies utilizing 4-APP.[8][9]
Kinetics of 4-APP Conversion
The efficiency of 4-APP conversion by ALP can be described by Michaelis-Menten kinetics. While specific kinetic parameters for 4-APP are not extensively reported in all contexts, studies using analogous substrates like p-nitrophenyl phosphate (pNPP) provide insights into the high efficiency of ALP. For pNPP, ALP exhibits near-perfect enzyme kinetics, with the rate of reaction being limited by the diffusion of the substrate to the enzyme's active site.[10][11] One study reported a Michaelis-Menten constant (KM) for the enzymatic reaction of ALP with pAPP in the micromolar range, indicating a high affinity of the enzyme for the substrate.[12]
Table 1: Reported Michaelis-Menten Constant for 4-APP
| Enzyme | Substrate | KM (µM) | Source |
| Alkaline Phosphatase | This compound | 58 ± 4 | [13] |
Mechanism of Action of p-Aminophenol (PAP)
The biological effects of 4-APP are mediated by its active metabolite, p-aminophenol (PAP). PAP is a reactive molecule that exerts cytotoxic effects, primarily through the induction of oxidative stress and depletion of cellular antioxidants.
Cellular Uptake and Metabolism
PAP can be taken up by cells and further metabolized. A key metabolic pathway is its N-acetylation to form acetaminophen (B1664979) (APAP), also known as paracetamol.[14] Both PAP and its metabolites can contribute to cellular toxicity.
Cytotoxicity and Signaling Pathways
The primary mechanism of PAP-induced cytotoxicity is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[15][16][17] This depletion leads to a state of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and subsequent cellular damage.
-
Glutathione Depletion: PAP and its reactive metabolites can directly conjugate with GSH, leading to its rapid depletion.[15][16] Studies have shown that PAP can decrease hepatic GSH concentrations to as low as 8% of control values.[16]
-
Oxidative Stress: The reduction in GSH levels compromises the cell's ability to neutralize ROS, leading to lipid peroxidation, protein damage, and DNA strand breaks.[6][18] An increase in glutathione disulfide (GSSG) and 4-hydroxynonenal (B163490) (4-HNE)-adducted proteins are markers of PAP-induced oxidative stress.[6]
-
Mitochondrial Dysfunction: Mitochondria are a key target of PAP-induced toxicity. PAP can inhibit mitochondrial respiration and decrease cellular ATP levels, leading to energy depletion and preceding cell death.[5]
-
Apoptosis and Necrosis: At lower concentrations, PAP can induce apoptosis, while at higher concentrations, it leads to necrosis.[4] The induction of apoptosis may involve the activation of caspases.[4]
Organ-Specific Toxicity
The toxicity of PAP is most pronounced in the kidneys (nephrotoxicity) and the liver (hepatotoxicity).
-
Nephrotoxicity: PAP causes selective necrosis of the proximal tubules in the kidney.[5][19][20] The formation of toxic glutathione conjugates of PAP, which are then processed by gamma-glutamyl transpeptidase in the kidney, is a key mechanism of nephrotoxicity.[19][20]
-
Hepatotoxicity: In the liver, PAP-induced toxicity is also associated with severe GSH depletion and centrilobular hepatocellular necrosis.[15][16]
Table 2: Quantitative Data on PAP-Induced Toxicity
| Parameter | Organ/Cell Type | Treatment | Result | Source |
| Glutathione (GSH) | Hamster Liver | PAP (ip) | Decreased to 8% of control | [16] |
| Cysteine (Cys) | Hamster Liver | PAP (ip) | Decreased to 30% of control | [16] |
| Plasma GPT | Hamster | PAP (ip) | 47-fold increase | [16] |
| Plasma SDH | Hamster | PAP (ip) | 113-fold increase | [16] |
| Cellular ATP | Rabbit Renal Proximal Tubules | 1 mM PAP (2h) | Decreased by 60% | [5] |
| Cellular GSH | Rabbit Renal Proximal Tubules | 0.5 mM PAP (1h) | Depleted by 50% | [5] |
Application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
The principle of selective activation of 4-APP by ALP at disease sites is the foundation for its use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). ADEPT is a two-step cancer therapy designed to target chemotherapy to tumors, thereby reducing systemic toxicity.[2][8][9][21][22]
The ADEPT Strategy
-
Targeting: An antibody-enzyme conjugate is administered. The antibody is specific for a tumor-associated antigen, localizing the enzyme to the tumor site.
-
Activation: After the unbound antibody-enzyme conjugate is cleared from circulation, a non-toxic prodrug (e.g., a derivative of 4-APP) is administered. The enzyme localized at the tumor site converts the prodrug into a potent cytotoxic agent, leading to selective tumor cell killing.
While clinical trials have been conducted for various ADEPT systems, specific clinical trial data for 4-APP-based ADEPT is limited in the public domain.[2][21][22] However, the principles have been demonstrated in preclinical models.[23]
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay using 4-APP
This protocol is based on the colorimetric detection of a product formed from the reaction of p-aminophenol with a chromogenic agent.[3][23]
Materials:
-
Buffer Solution (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5)
-
Substrate Solution: this compound (4-APP)
-
Chromogenic Agent (e.g., 4-aminopyrline and potassium ferricyanide)
-
Phenol (B47542) Standard (for standard curve)
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
-
Microplate reader (520 nm)
Procedure:
-
Sample Preparation: Prepare tissue or cell samples by homogenization in an appropriate buffer (e.g., PBS) followed by centrifugation to obtain the supernatant.[3]
-
Reaction Setup: In a 96-well plate, add the sample.
-
Substrate Addition: Add the 4-APP substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[23]
-
Color Development: Add the chromogenic agent. The phenol produced from the enzymatic reaction will react to form a colored product.
-
Measurement: Measure the absorbance at 520 nm using a microplate reader.
-
Calculation: Calculate the ALP activity based on a standard curve generated with known concentrations of phenol.
p-Aminophenol (PAP) Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of PAP on cell viability.[1][24]
Materials:
-
Target cell line (e.g., renal or hepatic cells)
-
Cell culture medium
-
p-Aminophenol (PAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PAP for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of PAP.
Quantification of 4-APP to PAP Conversion by HPLC
A reversed-phase high-performance liquid chromatography (HPLC) method can be used to quantify the conversion of 4-APP to PAP.[25][26][27][28][29]
Instrumentation and Conditions (General Example):
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1 mL/min
-
Detection Wavelength: UV detection at a wavelength where both 4-APP and PAP have significant absorbance (e.g., around 230-290 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of 4-APP and PAP in the mobile phase to generate calibration curves.
-
Sample Preparation: At various time points of the enzymatic reaction, quench the reaction (e.g., by adding acid). Centrifuge the sample to remove any precipitate.
-
Injection: Inject the supernatant onto the HPLC column.
-
Analysis: Separate and quantify the peaks corresponding to 4-APP and PAP based on their retention times and peak areas compared to the standard curves.
Pharmacokinetics
The pharmacokinetic profiles of 4-APP and its metabolite PAP are crucial for understanding their therapeutic and toxicological effects.
Table 3: Pharmacokinetic Parameters of p-Aminophenol (Dermal Application in Rats)
| Parameter | Value |
| Cmax | 0.5 µg/mL |
| tmax | 4 h |
| Plasma half-life | 5.95 h |
| AUC0-∞ | 9.27 µg-equivalents·h/mL |
| Source:[27] |
Following dermal application in rats, PAP is metabolized to acetaminophen (APAP) and its glucuronide and sulfate (B86663) conjugates.[27] No free PAP was detected in the plasma, indicating rapid metabolism.[27]
Conclusion
The mechanism of action of this compound is a compelling example of prodrug activation with significant therapeutic and toxicological implications. Its conversion to p-aminophenol by alkaline phosphatase underpins its use in both diagnostic assays and targeted cancer therapies like ADEPT. The cytotoxicity of PAP, driven by glutathione depletion and oxidative stress, is the basis for its therapeutic effect but also the cause of its dose-limiting nephrotoxicity and hepatotoxicity. A thorough understanding of the delicate balance between targeted activation and systemic toxicity is paramount for the future development and clinical application of 4-APP and related prodrugs. Further research focusing on optimizing the therapeutic window, potentially through the development of novel 4-APP derivatives with improved safety profiles, will be critical for realizing the full potential of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Directed Enzyme Prodrug Therapy (ADEPT): Trials and tribulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-directed enzyme prodrug therapy (ADEPT) for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline phosphatase is an almost perfect enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of p-aminophenol in acetaminophen-induced nephrotoxicity: effect of bis(p-nitrophenyl) phosphate on acetaminophen and p-aminophenol nephrotoxicity and metabolism in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p‐Aminophenol‐induced hepatotoxicity in hamsters: Role of glutathione | Semantic Scholar [semanticscholar.org]
- 17. The role of glutathione in p-aminophenol-induced nephrotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody-directed enzyme prodrug therapy: efficacy and mechanism of action in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biolabo.fr [biolabo.fr]
- 24. benchchem.com [benchchem.com]
- 25. An improved HPLC method for the quantitation of 3'-phosphoadenosine 5'-phosphate (PAP) to assay sulfotransferase enzyme activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 27. Plasma/blood pharmacokinetics and metabolism after dermal exposure to para-aminophenol or para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. abap.co.in [abap.co.in]
- 29. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminophenyl Phosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 4-Aminophenyl phosphate (B84403) (4-APP). This compound is a widely utilized substrate in sensitive immunoassays, particularly in the development of electrochemical biosensors.
Core Chemical and Physical Properties
4-Aminophenyl phosphate, often used as its monosodium salt hydrate (B1144303), is a synthetic, solid compound.[1] It is recognized for its crucial role as an enzyme substrate in various biochemical assays.[1]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound monosodium salt are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 108084-47-5 | [1] |
| Molecular Formula | C₆H₇NNaO₄P | [1] |
| Molecular Weight | 211.09 g/mol (anhydrous basis) | [1] |
| Melting Point | 176 °C | [1] |
| Solubility | Soluble in water up to 50 mM. | |
| Appearance | Solid, powder form. | |
| Purity | Typically >99% | |
| Storage Conditions | Long-term at -20°C, under desiccating conditions. Protect from light.[1] |
Reactivity and Stability
This compound is stable under recommended storage conditions and can be stored for up to 12 months. It is primarily known for its reactivity in the presence of the enzyme alkaline phosphatase (ALP).
Enzymatic Hydrolysis
The principal application of 4-APP lies in its role as a substrate for alkaline phosphatase. In the presence of ALP, 4-APP undergoes enzymatic hydrolysis to produce 4-aminophenol (B1666318) (4-AP) and an inorganic phosphate group.[1][2][3] This reaction forms the basis of signal generation in many sensitive detection assays.
The product of this reaction, 4-aminophenol, is an electroactive species that can be readily oxidized. This property makes 4-APP a superior substrate for electrochemical immunoassays compared to other phosphatase substrates like phenyl phosphate, as 4-aminophenol is more easily oxidizable and less likely to foul the electrode surface.[3]
Application in Electrochemical Immunoassays
Electrochemical Enzyme-Linked Immunosorbent Assays (ELISA) utilize the enzymatic reaction of 4-APP to quantify the concentration of a target analyte. In a typical sandwich ELISA format, an antibody conjugated with alkaline phosphatase is used. Upon addition of 4-APP, the bound enzyme catalyzes its hydrolysis to 4-aminophenol. The resulting 4-aminophenol can then be detected and quantified using electrochemical methods such as cyclic voltammetry.[4] The oxidation of 4-aminophenol at an electrode surface generates a measurable current that is proportional to the concentration of the analyte.[3][4]
Experimental Protocols
The following section provides a detailed methodology for a typical electrochemical ELISA using this compound as the substrate.
Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
Wash Buffer (PBS-T): 10 mM phosphate buffer, 150 mM NaCl, 0.05% Tween 20, pH 7.4.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS-T.
-
Antibody Diluent: 1% (w/v) BSA in PBS-T.
-
Substrate Solution (5 mg/mL this compound): Dissolve 5 mg of this compound monosodium salt in 1 mL of a suitable buffer, such as 0.1 M Tris buffer, pH 9.0. This solution should be prepared fresh before use.
Electrochemical ELISA Protocol
This protocol outlines an indirect sandwich ELISA for the detection of a target antigen.
-
Antigen Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard and samples in antibody diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in antibody diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Dilute the alkaline phosphatase-conjugated streptavidin in antibody diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation and Detection:
-
Add 100 µL of the freshly prepared this compound substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Transfer the solution to an electrochemical cell or use a screen-printed electrode.
-
Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of the generated 4-aminophenol. The oxidation potential for 4-aminophenol is typically observed around +0.1 V to +0.2 V versus a Ag/AgCl reference electrode.[3][4]
-
Safety and Handling
This compound monosodium salt hydrate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Conclusion
This compound is a valuable tool for researchers and scientists in the development of highly sensitive immunoassays. Its reliable enzymatic conversion to an electroactive product provides a robust and quantifiable signal in electrochemical detection platforms. Understanding its chemical properties and adhering to established experimental protocols will enable the successful application of this substrate in a wide range of research and diagnostic applications.
References
An In-depth Technical Guide to the Solubility of 4-Aminophenyl Phosphate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminophenyl phosphate (B84403) (4-APP), a widely used substrate in enzyme immunoassays and electrochemical biosensors. An understanding of its solubility in various aqueous buffers is critical for optimizing assay conditions, ensuring reproducibility, and developing robust analytical methods. This document presents a summary of available solubility data, detailed experimental protocols for solubility determination, and visualizations of its primary biochemical pathway and experimental workflows.
Introduction to 4-Aminophenyl Phosphate (4-APP)
This compound is a chemical compound that serves as a substrate for phosphatases, particularly alkaline phosphatase (ALP). Upon enzymatic hydrolysis, 4-APP is converted to 4-aminophenol (B1666318) (4-AP), a product that can be detected electrochemically or colorimetrically. This reaction forms the basis of its use in sensitive detection methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs). The monosodium salt of 4-APP is a common commercially available form.
Solubility Data
Precise quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively reported in publicly available literature. However, its general solubility in water is known, and factors influencing the solubility of similar phosphate compounds can provide guidance. The following tables summarize the available data and provide a framework for experimental determination.
Table 1: General Solubility of this compound Monosodium Salt
| Solvent | Reported Solubility | Temperature |
| Water | Up to 50 mM[1] | Not Specified |
Table 2: Factors Influencing the Solubility of this compound in Aqueous Buffers
| Factor | Influence on Solubility | Rationale |
| pH | Significant | The phosphate and amine groups of 4-APP have pKa values that will be affected by the buffer pH, influencing the overall charge and solubility of the molecule. Generally, solubility is lowest near the isoelectric point and increases as the molecule becomes more charged. |
| Buffer Composition | Moderate | The ionic strength and the specific ions present in the buffer can affect solubility through common ion effects or salting-in/salting-out phenomena. |
| Temperature | Significant | The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, the stability of 4-APP in solution at elevated temperatures must be considered. |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed protocol for determining the equilibrium solubility of 4-APP in a specific aqueous buffer using the shake-flask method, a gold standard for solubility determination.
3.1. Materials
-
This compound (monosodium salt or other specified form)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer reagents (e.g., Tris base, sodium phosphate monobasic and dibasic, sodium carbonate)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
3.2. Methods
3.2.1. Buffer Preparation
-
Prepare the desired aqueous buffer (e.g., 0.1 M Tris-HCl, 0.1 M Phosphate Buffer, 0.1 M Carbonate Buffer) at the target pH (e.g., 7.4, 8.5, 9.0).
-
Ensure the pH is accurately adjusted at the intended experimental temperature.
3.2.2. Sample Preparation and Equilibration
-
Add an excess amount of 4-APP solid to a series of vials containing a known volume of the prepared buffer. The excess solid should be clearly visible.
-
Seal the vials to prevent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
3.2.3. Sample Processing
-
After the equilibration period, cease agitation and allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved solid, either:
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes and collect the clear supernatant.
-
Filter the aliquot through a syringe filter (ensure the filter material does not bind the compound).
-
3.2.4. Quantification
-
Accurately dilute the clear supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved 4-APP using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard curve of known 4-APP concentrations should be prepared in the same buffer.
3.2.5. Data Analysis
-
Calculate the solubility of 4-APP in the buffer by multiplying the measured concentration by the dilution factor.
-
Repeat the measurement for samples taken at different equilibration times to confirm that equilibrium was reached (i.e., the concentration does not significantly change between later time points).
Visualizations
4.1. Biochemical Pathway of 4-APP in Alkaline Phosphatase Assays
The primary utility of 4-APP is as a substrate for alkaline phosphatase. The enzymatic reaction converts 4-APP into a detectable product, 4-aminophenol.
Caption: Enzymatic conversion of 4-APP to 4-AP by ALP.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-APP.
Caption: Workflow for determining 4-APP solubility.
Conclusion
While specific quantitative data on the solubility of this compound in various aqueous buffers is limited in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocol and considering the factors that influence solubility, researchers, scientists, and drug development professionals can accurately determine the solubility of 4-APP in their specific buffer systems. This will enable the optimization of assay conditions, leading to more reliable and reproducible results in applications ranging from basic research to clinical diagnostics.
References
Stability and Storage of 4-Aminophenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminophenyl phosphate (B84403) (4-APP). The information presented herein is crucial for ensuring the integrity and performance of 4-APP in research and development applications, particularly in enzymatic assays and as a building block in drug development. This guide consolidates information on its chemical properties, degradation pathways, and analytical methodologies for stability assessment.
Chemical and Physical Properties
4-Aminophenyl phosphate is an organic compound that serves as a key substrate for alkaline phosphatase in various biochemical assays. The monosodium salt hydrate (B1144303) is the most common commercially available form.
| Property | Value |
| Chemical Name | This compound |
| Common Form | Monosodium salt hydrate |
| CAS Number | 108084-47-5 (monosodium salt hydrate) |
| Molecular Formula | C₆H₈NNaO₄P (monosodium salt) |
| Molecular Weight | 211.09 g/mol (anhydrous basis)[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (up to 50 mM) |
Recommended Storage Conditions
Proper storage is paramount to maintain the stability and shelf-life of this compound. The following conditions are recommended based on supplier safety data sheets and product information.
Solid Form (Monosodium Salt Hydrate)
| Parameter | Recommended Condition |
| Temperature | -20°C or below (-15°C) [1][2] |
| Light | Protect from light; store in amber vials or dark conditions.[1] |
| Atmosphere | Store under desiccating conditions. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. |
| Shelf Life | Up to 12 months under appropriate conditions. |
Solution Form
While specific stability data for 4-APP solutions is not extensively published, general best practices for similar compounds suggest the following:
| Parameter | Recommended Condition |
| Temperature | Store frozen at -20°C or below in aliquots to avoid repeated freeze-thaw cycles. For short-term use (within a day), refrigeration at 2-8°C may be acceptable, but should be validated for the specific application.[3] |
| pH | The stability of phosphate esters is pH-dependent. It is recommended to prepare solutions in a buffered system, ideally close to neutral pH, unless the experimental protocol dictates otherwise. Strongly acidic or alkaline conditions are likely to accelerate hydrolysis. |
| Light | Protect solutions from light, especially if stored for extended periods. |
| Preparation | Use high-purity, degassed solvents to prepare solutions to minimize oxidative degradation. |
Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the phosphate ester bond. Other potential degradation routes include oxidation and photolysis, particularly of the hydrolysis product, 4-aminophenol (B1666318).
Hydrolysis
The most significant degradation pathway for 4-APP is hydrolysis, which can be both enzymatic and non-enzymatic. This reaction cleaves the phosphate ester bond to yield 4-aminophenol (4-AP) and inorganic phosphate. The rate of non-enzymatic hydrolysis is influenced by pH and temperature.
References
p-Aminophenyl Phosphate: A Comprehensive Technical Guide for Alkaline Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme widely utilized as a reporter in a variety of bioassays, including enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry, and nucleic acid hybridization assays. The selection of an appropriate substrate is critical for achieving the desired sensitivity and reliability in these assays. While chromogenic substrates like p-nitrophenyl phosphate (B84403) (pNPP) have been traditionally used, there is a growing interest in alternative substrates that offer enhanced performance. p-Aminophenyl phosphate (pAPP) has emerged as a superior substrate for ALP, particularly in applications requiring high sensitivity and electrochemical detection methods. This technical guide provides an in-depth overview of pAPP as an ALP substrate, including its chemical properties, the enzymatic reaction, detailed experimental protocols, and its application in studying cellular signaling pathways.
Chemical and Physical Properties of p-Aminophenyl Phosphate
p-Aminophenyl phosphate is an aromatic phosphate ester. Its monosodium salt is commonly used in biochemical assays. The key properties of p-Aminophenyl phosphate monosodium salt are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₇NNaO₄P |
| Molecular Weight | 211.09 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in water |
| Storage Conditions | Store at 2-8°C, protected from light and moisture.[1] For long-term storage, -20°C is recommended. |
The Enzymatic Reaction of pAPP with Alkaline Phosphatase
Alkaline phosphatase catalyzes the hydrolysis of p-Aminophenyl phosphate (pAPP) to produce p-aminophenol (pAP) and inorganic phosphate. This reaction forms the basis of pAPP-based ALP assays.
The resulting product, p-aminophenol, is an electroactive species that can be readily oxidized at an electrode surface. This electrochemical property is the key advantage of using pAPP as a substrate, as it allows for highly sensitive amperometric or voltammetric detection of ALP activity. The electrochemical oxidation of p-aminophenol to a quinone-imine generates a measurable electrical current that is directly proportional to the concentration of pAP, and thus to the activity of ALP.
Quantitative Data and Performance Comparison
The choice of substrate significantly impacts the sensitivity and dynamic range of an ALP-based assay. pAPP with electrochemical detection consistently demonstrates superior performance compared to the conventional chromogenic substrate pNPP with spectrophotometric detection.
| Parameter | p-Aminophenyl Phosphate (pAPP) with Amperometric Detection | p-Nitrophenyl Phosphate (pNPP) with Spectrophotometric Detection | Reference |
| Detection Method | Electrochemical (Amperometry/Voltammetry) | Colorimetric (Spectrophotometry at 405 nm) | |
| Product Detection Limit | 7 nM | ~140 nM (estimated 20x higher than pAPP) | [2][3] |
| Enzyme Detection Limit | 0.05 µg/L | ~0.5 µg/L (estimated 10x higher than pAPP) | [2][3] |
| Michaelis Constant (Km) | 56 µM (in 0.1 M Tris buffer, pH 9.0) | 82 µM (in 0.1 M Tris buffer, pH 9.0) | [2][3] |
| Catalytic Rate Constant (kcat) | 441 s⁻¹ | Not explicitly found in the same study |
The lower Michaelis constant (Km) of ALP for pAPP indicates a higher affinity of the enzyme for this substrate compared to pNPP.[2][3] This, combined with the significantly lower detection limit of the electroactive product, translates to a more sensitive assay. The amperometric detection method for pAPP has been shown to be almost 20 times more sensitive for the product and can detect nearly an order of magnitude lower concentration of the enzyme compared to the spectrophotometric method for pNPP.[2][3]
Experimental Protocols
Buffer Preparation for pAPP-based Assays
A suitable buffer is crucial for optimal ALP activity and stable electrochemical detection. A common buffer for ALP assays using pAPP is Tris-based.
Tris Buffer (0.1 M, pH 9.0)
-
Dissolve 12.11 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 9.0 using 1 M HCl.
-
Add 0.1 g of MgCl₂ (final concentration ~0.5 mM).
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
Note: Avoid phosphate-based buffers as inorganic phosphate is a competitive inhibitor of alkaline phosphatase.
Electrochemical ELISA Protocol using pAPP (96-Well Plate Format)
This protocol provides a general framework for a sandwich ELISA with electrochemical detection. Optimization of antibody concentrations, incubation times, and washing steps is recommended for specific applications.
-
Antigen Coating:
-
Dilute the capture antibody to the desired concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add 100 µL of the sample or standard to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-alkaline phosphatase (Strep-ALP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Electrochemical Detection:
-
Prepare the pAPP substrate solution (e.g., 1 mg/mL in 0.1 M Tris buffer, pH 9.0).
-
Add 100 µL of the pAPP substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer the solution to an electrochemical cell or use a screen-printed electrode compatible with a 96-well plate format.
-
Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of p-aminophenol. The oxidation peak potential for p-aminophenol is typically around +0.1 V to +0.3 V vs. an Ag/AgCl reference electrode.
-
Application in Signaling Pathway Research: Osteoblast Differentiation
Alkaline phosphatase is a well-established early marker of osteoblast differentiation, the process by which mesenchymal stem cells develop into bone-forming cells.[4][5][6] The activity of ALP is tightly regulated by a complex network of signaling pathways, including the Wnt, Bone Morphogenetic Protein (BMP), and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][7]
-
Wnt Signaling: The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteogenesis. Activation of this pathway leads to the upregulation of key osteogenic transcription factors, which in turn drive the expression of ALP.[8][9][10]
-
BMP Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation. BMP signaling through Smad and p38 MAPK pathways converges to stimulate the expression of Runx2, a master regulator of osteogenesis that controls ALP gene expression.[4][7]
-
MAPK Signaling: The ERK, JNK, and p38 MAPK pathways are also involved in regulating ALP expression during osteoblast differentiation, often in response to growth factors and mechanical stimuli.[4][7]
The high sensitivity of pAPP-based assays makes it an excellent tool for studying the effects of drugs, growth factors, or genetic manipulations on these signaling pathways by accurately quantifying changes in ALP activity. For instance, researchers can treat mesenchymal stem cells with Wnt pathway agonists or antagonists and measure the resulting changes in ALP activity to screen for compounds that promote or inhibit osteogenesis.
Conclusion
p-Aminophenyl phosphate offers significant advantages over traditional chromogenic substrates for alkaline phosphatase, particularly in assays demanding high sensitivity. Its electroactive product, p-aminophenol, enables the use of highly sensitive electrochemical detection methods, resulting in lower detection limits and a wider dynamic range. This makes pAPP an ideal choice for a variety of research and diagnostic applications, from ultrasensitive immunoassays to the detailed investigation of cellular signaling pathways. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of pAPP in your laboratory's ALP-based assays.
References
- 1. Electrochemical detection of alkaline phosphatase activity via atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling inhibits osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Hydrolysis of 4-Aminophenyl Phosphate by Alkaline Phosphatase: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 4-Aminophenyl phosphate (B84403) (pAPP) by Alkaline Phosphatase (ALP). It covers the core biochemical reaction, detailed experimental protocols for activity assays, kinetic parameters, and the application of this system in research and drug development, particularly in the context of immunoassays and prodrug activation.
Introduction to Alkaline Phosphatase and 4-Aminophenyl Phosphate
Alkaline Phosphatase (ALP) is a ubiquitous metalloenzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] This enzymatic activity plays a crucial role in various physiological processes and has been widely harnessed as a reporter enzyme in a multitude of bioanalytical assays.[2] this compound (pAPP) is a chromogenic and electroactive substrate for ALP.[3] The hydrolysis of pAPP by ALP yields 4-aminophenol (B1666318) (4-AP) and inorganic phosphate.[3][4] The product, 4-AP, can be readily detected by colorimetric or electrochemical methods, making the ALP-pAPP system a versatile tool for sensitive detection and quantification.[3][5]
The Enzymatic Reaction
The core of the ALP-pAPP system is the enzymatic hydrolysis reaction. ALP facilitates the cleavage of the phosphate group from the pAPP molecule.
Quantitative Data: Kinetic Parameters
The efficiency of ALP-catalyzed hydrolysis of pAPP can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values for pAPP are less commonly reported than for the substrate p-nitrophenyl phosphate (pNPP), the principles are identical. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (µM/min) | Buffer/pH | Reference |
| Rat Intestinal Mucosa (homogenate) | Naphthol-As-Bi-phosphate | 0.26 - 0.28 | Not specified | pH 8.3 | [6] |
| Rat Jejunal Villi (apical) | Naphthol-As-Bi-phosphate | 0.81 - 0.87 | 3.99 - 4.02 (absorbance units) | pH 8.3 | [6] |
| Rat Jejunal Villi (basal) | Naphthol-As-Bi-phosphate | 0.77 - 0.82 | 3.04 - 3.26 (absorbance units) | pH 8.3 | [6] |
| E. coli | p-Nitrophenyl phosphate | ~0.06 | Not specified | Not specified | [7] |
| Human Tissue Isoenzymes | p-Nitrophenyl phosphate | Varies with buffer | Varies with buffer | Various | [8] |
Note: The kinetic parameters for ALP are highly dependent on the enzyme source, purity, buffer composition, pH, and temperature.[8] The data for Naphthol-As-Bi-phosphate, another ALP substrate, is included to provide an example of kinetic analysis in a similar system.
Experimental Protocols
Colorimetric Assay for ALP Activity using pAPP
This protocol is adapted from established methods for other chromogenic substrates like pNPP.[5]
Materials:
-
Alkaline Phosphatase (enzyme solution)
-
This compound (pAPP) solution (substrate)
-
Diethanolamine (B148213) (DEA) buffer (e.g., 1 M, pH 9.8) or other suitable alkaline buffer (e.g., Carbonate-bicarbonate buffer, pH 10)[9]
-
Stop solution (e.g., 1N NaOH)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pAPP in the assay buffer. The final concentration in the reaction will depend on the expected enzyme activity and should ideally be around the Km value if known, or in a range to determine kinetic parameters.
-
Prepare serial dilutions of the ALP enzyme in the assay buffer.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a 96-well plate.
-
Add the sample containing ALP to the respective wells.
-
Include a blank control with buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add the pAPP substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add a stop solution (e.g., 1N NaOH) to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of the product, 4-aminophenol, at the appropriate wavelength. In the presence of diethanolamine buffer, a chromogenic interaction occurs, and the absorbance can be measured.[5] The optimal wavelength should be determined experimentally. For electrochemical detection, proceed as described in section 4.2.
-
Electrochemical Detection of 4-Aminophenol
The product of pAPP hydrolysis, 4-aminophenol, is electrochemically active and can be detected with high sensitivity.[3]
Materials:
-
Electrochemical workstation
-
Screen-printed electrodes (or other suitable electrode systems)
-
Reagents from the enzymatic reaction (without a colorimetric stop solution)
Procedure:
-
Perform the enzymatic reaction as described in section 4.1 up to the incubation step.
-
After incubation, transfer an aliquot of the reaction mixture to the electrochemical cell.
-
Apply a potential scan (e.g., using differential pulse voltammetry or cyclic voltammetry) to oxidize the 4-aminophenol.
-
The resulting oxidation peak current is directly proportional to the concentration of 4-aminophenol, and thus to the ALP activity.
Applications in Drug Development
The ALP-pAPP system is a valuable tool in various stages of drug discovery and development.
High-Throughput Screening (HTS) for ALP Inhibitors
ALP is a potential therapeutic target for several diseases.[1] High-throughput screening assays can be developed using the ALP-pAPP system to identify novel ALP inhibitors. In such an assay, a library of compounds is screened for their ability to inhibit the hydrolysis of pAPP by ALP. A decrease in the formation of 4-AP indicates inhibitory activity.
Prodrug Activation
ALP's ability to cleave phosphate groups can be exploited for targeted drug delivery. A non-toxic, phosphorylated prodrug can be designed to be activated by ALP, which is often overexpressed in certain tumor tissues.[10][11] The hydrolysis of the phosphate group by ALP releases the active, cytotoxic drug specifically at the target site, minimizing systemic toxicity.[10]
Conclusion
The hydrolysis of this compound by Alkaline Phosphatase provides a robust and versatile system for a wide range of applications in research and drug development. Its adaptability to both colorimetric and highly sensitive electrochemical detection methods makes it a powerful tool for enzyme activity assays, inhibitor screening, and the design of innovative targeted therapies. A thorough understanding of the underlying principles and experimental parameters is crucial for the successful implementation of this valuable enzymatic system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolabo.fr [biolabo.fr]
- 10. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of p-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of p-aminophenol (p-AP). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the electrochemical behavior of this compound, its detection, and its biological implications. This document details the redox chemistry of p-aminophenol, presents quantitative data in structured tables for easy comparison, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to the Electrochemical Behavior of p-Aminophenol
p-Aminophenol is an electroactive organic compound that undergoes well-defined oxidation and reduction processes. Its electrochemical behavior is of significant interest due to its role as a metabolite of common analgesic drugs like paracetamol, its industrial applications, and its known nephrotoxicity. The electrochemical oxidation of p-aminophenol typically involves a two-electron, two-proton transfer process, leading to the formation of p-quinoneimine. This intermediate is unstable in aqueous media and can undergo hydrolysis to form p-benzoquinone.
The electrochemical properties of p-aminophenol are highly dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate in voltammetric techniques, and the nature of the electrode material. Modified electrodes, utilizing materials like carbon nanotubes, conducting polymers, and metallic nanoparticles, have been extensively explored to enhance the sensitivity and selectivity of p-aminophenol detection.
Quantitative Electrochemical Data
The following tables summarize key quantitative data from various electrochemical studies on p-aminophenol, providing a comparative look at its behavior under different experimental conditions.
Table 1: Cyclic Voltammetry Data for the Oxidation of p-Aminophenol
| Electrode Material | Supporting Electrolyte | pH | Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Reference |
| Glassy Carbon Electrode (GCE) | 0.1 M Phosphate Buffer | 7.2 | 100 | ~0.3 | ~0.2 | [1] |
| Activated GCE | 0.1 M Phosphate Buffer | 6.0 | 100 | 0.12 | - | [2] |
| CTAB Modified Carbon Paste Electrode | 0.1 M Phosphate Buffer | 7.5 | 100 | ~0.35 | ~0.25 | [3] |
| Natural Phosphate Modified Carbon Paste Electrode | 0.1 M Na2SO4 | 7.0 | 100 | ~0.4 | ~0.3 | [4] |
| Au/Nafion/MWCNT-Nafion:Cu | Deionized Water | - | 50 | Multiple peaks | Multiple peaks | [5][6] |
| Ni-Co LDHs/GCE | Phosphate Buffer | 7.0 | 50 | 0.11 | - | [7] |
Table 2: Differential Pulse Voltammetry Data for the Determination of p-Aminophenol
| Electrode Material | Supporting Electrolyte | pH | Linear Range (µM) | Limit of Detection (LOD, µM) | Reference |
| Activated GCE | 0.1 M Phosphate Buffer | 6.0 | 10 - 240 | 0.324 | [2] |
| Au/Nafion/MWCNT-Nafion:Cu | Deionized Water | - | 0.2 - 1.6 | 0.09 | [5][6] |
| Ni-Co LDHs/GCE | Phosphate Buffer | 7.0 | 5.0 - 700.0 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key electrochemical experiments used in the study of p-aminophenol.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of p-aminophenol, including the reversibility of its electron transfer processes and the effect of scan rate.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
p-Aminophenol stock solution
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and deionized water to remove any adsorbed particles.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential window.
-
Analyte Addition: Add a specific volume of the p-aminophenol stock solution to the electrochemical cell to achieve the desired concentration.
-
CV Measurement: Apply a potential waveform to the working electrode, scanning from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Record the resulting current.
-
Scan Rate Dependence: Repeat the CV measurement at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to study the relationship between peak current and scan rate, which provides insights into whether the process is diffusion-controlled or adsorption-controlled.[8]
Differential Pulse Voltammetry (DPV)
Objective: To achieve high sensitivity for the quantitative determination of p-aminophenol, often with a lower limit of detection than CV.
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode Preparation and Cell Assembly: Follow the same steps 1-3 as in the Cyclic Voltammetry protocol.
-
Parameter Optimization: Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate to obtain the best signal-to-noise ratio for p-aminophenol detection.
-
Background Scan: Record a DPV scan of the supporting electrolyte to obtain a baseline.
-
Calibration Curve:
-
Add successive aliquots of the p-aminophenol stock solution to the electrochemical cell.
-
After each addition, record the DPV voltammogram.
-
Plot the peak current as a function of the p-aminophenol concentration to construct a calibration curve. The peak current in DPV is typically proportional to the concentration of the analyte.[9][10]
-
-
Sample Analysis: To determine the concentration of p-aminophenol in an unknown sample, add a known volume of the sample to the supporting electrolyte and record the DPV. The concentration can be determined from the calibration curve.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the charge transfer kinetics and interfacial properties of the electrode in the presence of p-aminophenol.
Materials:
-
Same as for Cyclic Voltammetry, with a potentiostat capable of performing EIS measurements.
Procedure:
-
Electrode Preparation and Cell Assembly: Follow the same steps 1-3 as in the Cyclic Voltammetry protocol.
-
EIS Measurement:
-
Apply a DC potential corresponding to the formal potential of the p-aminophenol redox couple (determined from CV).
-
Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
Measure the resulting AC current and phase shift.
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). The charge-transfer resistance is inversely proportional to the rate of the electrochemical reaction.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the electrochemical properties and biological significance of p-aminophenol.
Caption: Electrochemical oxidation pathway of p-aminophenol.
Caption: General workflow for voltammetric analysis of p-aminophenol.
Caption: Proposed pathway for p-aminophenol-induced nephrotoxicity.[11][12][13][14]
Biological Significance and Signaling Pathways
The electrochemical properties of p-aminophenol are intrinsically linked to its biological activity, particularly its toxicity. The oxidation of p-aminophenol to reactive electrophilic species, such as p-benzoquinoneimine, is a key step in its mechanism of toxicity. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.[15]
One of the most well-studied toxicological aspects of p-aminophenol is its nephrotoxicity (kidney toxicity).[12] The proposed mechanism involves the metabolic activation of p-aminophenol, followed by conjugation with glutathione (GSH) in the liver.[11][14] This glutathione conjugate is then transported to the kidneys, where it is further processed by enzymes like γ-glutamyl transpeptidase (GGT) and N-acetyltransferase to form a reactive cysteine conjugate. This conjugate can be further bioactivated to a potent toxicant that induces oxidative stress and leads to necrosis of the proximal tubules in the kidneys.[11][14]
Furthermore, p-aminophenol has been shown to induce genotoxic effects, including single-strand DNA breaks and chromosomal aberrations in cultured cells.[15] This genotoxicity is thought to be mediated by the reactive oxygen species (ROS) generated during its autoxidation and metabolic activation.
While p-aminophenol is not known to directly participate in classical cell signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters, its toxic effects can trigger various cellular stress response pathways. These can include the activation of pathways related to oxidative stress, DNA damage response, and apoptosis (programmed cell death). For instance, the formation of reactive metabolites and the depletion of cellular antioxidants like glutathione can lead to an imbalance in the cellular redox state, activating stress-activated protein kinase (SAPK) pathways and ultimately leading to cell death.[12]
References
- 1. p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Guide to Cyclic Voltammetry(CV) [neware.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jebe.samipubco.com [jebe.samipubco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 11. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminophenyl Phosphate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Aminophenyl phosphate (B84403) (pAPP), a key substrate in sensitive enzymatic assays. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, its application in experimental settings, and the underlying biochemical pathways.
Core Compound Properties
4-Aminophenyl phosphate is a non-chromogenic substrate for alkaline phosphatase (ALP) and other phosphatases. Its enzymatic hydrolysis yields 4-aminophenol (B1666318) (pAP), an electrochemically active compound. This property makes pAPP a highly effective reagent in electrochemical immunoassays. The monosodium salt hydrate (B1144303) is a common commercially available form.
Below is a summary of the key quantitative data for this compound and its monosodium salt.
| Property | 4-Aminophenyl dihydrogen phosphate | This compound monosodium salt |
| CAS Number | Not readily available | 108084-47-5[1] |
| Molecular Formula | C₆H₈NO₄P | C₆H₇NNaO₄P[1] |
| Molecular Weight | 189.11 g/mol | 211.09 g/mol (anhydrous basis)[1] |
| Purity | Not specified | >99%[1] |
| Solubility | Not specified | Soluble in water to 50 mM[1] |
| Appearance | Not specified | Solid[1] |
| Storage Conditions | Not specified | -20°C, under desiccating conditions[1] |
Principles of Application in Electrochemical Immunoassays
This compound is a substrate of choice for enhancing signal detection in various immunoassays, particularly in electrochemical enzyme-linked immunosorbent assays (ELISA). The fundamental principle lies in the enzymatic reaction catalyzed by alkaline phosphatase. ALP hydrolyzes the phosphate group from this compound, resulting in the formation of 4-aminophenol. This product is readily oxidizable at a low potential.[2]
The subsequent electrochemical oxidation of 4-aminophenol to 4-quinoneimine at an electrode surface generates a detectable electrical signal, such as a photocurrent or an oxidation current.[3][4] The magnitude of this signal is directly proportional to the amount of 4-aminophenol produced, which in turn corresponds to the activity of the alkaline phosphatase enzyme. In an ELISA context, the ALP is typically conjugated to a secondary antibody, allowing for the quantification of the target antigen.
The enzymatic activity of ALP with this compound can be described by Michaelis-Menten kinetics, with detection ranges reported between 25 µM and 1 mM.[3][4]
Experimental Protocols
The following is a detailed methodology for a paper-based electrochemical indirect ELISA, a common application for this compound.
Materials and Reagents:
-
This compound (pAPP) solution (5 mg/mL)
-
Target antigen (e.g., Rabbit IgG)
-
Enzyme-linked secondary antibody (e.g., anti-rabbit IgG-ALP conjugate)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Paper-based microdevice with screen-printed electrodes
-
Potentiostat for electrochemical measurements
Step-by-Step Procedure:
-
Antigen Immobilization:
-
Spot 4 µL of the antigen solution (e.g., rabbit IgG) onto the designated detection zone of the paper-based microdevice.
-
Allow the antigen to immobilize for 10 minutes at room temperature.[2]
-
-
Blocking:
-
To prevent non-specific binding, add a blocking buffer consisting of 1% (w/v) BSA and 0.05% (v/v) Tween-20 in PBS to the detection zone.[2]
-
Incubate for a suitable period (e.g., 30 minutes) at room temperature.
-
-
Antibody Incubation:
-
Pipette 3 µL of the enzyme-linked secondary antibody solution onto the detection zone.[2]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antigen-antibody binding.
-
-
Washing:
-
Thoroughly wash the detection zone three times with PBS to remove any unbound antibodies.[2]
-
-
Substrate Addition and Signal Detection:
-
Add the this compound solution to the detection zone.
-
The alkaline phosphatase enzyme on the secondary antibody will catalyze the hydrolysis of pAPP to p-aminophenol.
-
Perform electrochemical measurement using a technique such as cyclic voltammetry to detect the oxidation of p-aminophenol. The oxidation peak will be observed at approximately +0.1 V versus a Ag/AgCl pseudo-reference electrode.[2]
-
Visualized Workflows and Pathways
To further elucidate the experimental process, the following diagrams illustrate the key relationships and workflows.
Caption: Experimental workflow for electrochemical ELISA using this compound.
Caption: Biochemical pathway of this compound hydrolysis and electrochemical detection.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Aminophenyl Phosphate in Amperometric Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amperometric biosensors offer a sensitive and quantitative platform for a wide range of analytical applications, including immunoassays and drug screening. A common strategy involves the use of enzyme labels that convert a substrate into an electroactive product. Alkaline phosphatase (ALP) is a frequently employed enzyme label due to its high catalytic activity and stability. 4-Aminophenyl phosphate (B84403) (4-APP) is a highly effective substrate for ALP in amperometric systems. Upon enzymatic hydrolysis, 4-APP is converted to 4-aminophenol (B1666318) (4-AP), which can be readily oxidized at an electrode surface, generating a measurable current directly proportional to the analyte concentration. This document provides detailed application notes and protocols for the use of 4-APP in amperometric biosensors.
Principle of Detection
The core of the detection method is a two-step process. First, alkaline phosphatase catalyzes the hydrolysis of 4-aminophenyl phosphate. In a subsequent step, the resulting 4-aminophenol is electrochemically oxidized. This oxidation event at the electrode surface produces a current that can be measured.
Reaction Scheme: Step 1: Enzymatic Hydrolysis this compound (electrochemically inactive) + H₂O --(Alkaline Phosphatase)--> 4-Aminophenol (electrochemically active) + Phosphate
Step 2: Electrochemical Oxidation 4-Aminophenol --(at electrode surface)--> 4-Quinoneimine + 2e⁻ + 2H⁺
Data Presentation
Table 1: Performance Characteristics of 4-APP Based Amperometric Biosensors
| Analyte Example | Electrode Material | Linear Range | Limit of Detection (LOD) | Reference |
| Mouse IgG | Interdigitated Array (IDA) Microelectrode | 10 - 1000 ng/mL | Not Specified | [1] |
| 4-Aminophenol | Vertically-ordered mesoporous silica-nanochannel films on ITO electrode | 0.5 - 400 µM | 0.32 µM | [2] |
| 4-Aminophenol | Pd@CeO₂ composite on nanoporous gold-coated carbon fiber paper | 0.005 - 9 µM | 4 nM | [3] |
| 4-Aminophenol | MWCNT-PANI on Laser Induced Graphene | 0.1 - 55 µM | 0.006 µM | [4] |
Table 2: Comparison of Alkaline Phosphatase Substrates for Amperometric Detection
| Substrate | Product | Advantages | Disadvantages |
| This compound (4-APP) | 4-Aminophenol (4-AP) | Low oxidation potential, product does not foul electrode, reversible electrochemical behavior. | - |
| Phenyl phosphate | Phenol (B47542) | - | High oxidation potential leading to high background signal, electrode fouling due to electropolymerization of phenol radicals.[5] |
| Ascorbic acid 2-phosphate (AAP) | Ascorbic acid | Less expensive than 4-APP. | 4-AP requires significantly lower detection potentials and yields higher signals compared to ascorbic acid.[6] |
| p-Nitrophenyl phosphate (pNPP) | p-Nitrophenol | Commonly used in colorimetric ELISA. | - |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Carbonate-Bicarbonate Buffer (100 mM, pH 9.6) - for Antibody/Antigen Coating
-
Dissolve 1.59 g of sodium carbonate (Na₂CO₃) and 2.93 g of sodium bicarbonate (NaHCO₃) in deionized water.
-
Adjust the final volume to 1 L with deionized water.
-
Verify the pH is 9.6 and adjust if necessary. Store at 4°C.
1.2 Phosphate Buffered Saline (PBS) (10X Stock Solution)
-
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.4.
-
Bring the final volume to 1 L with deionized water.
-
Autoclave and store at room temperature. Dilute to 1X with deionized water for use.
1.3 Washing Buffer (PBST)
-
To 1 L of 1X PBS, add 0.5 mL of Tween® 20.
-
Mix thoroughly.
1.4 Blocking Buffer (e.g., 1% BSA in PBS)
-
Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS.
-
Filter sterilize and store at 4°C.
1.5 Diethanolamine (B148213) (DEA) Buffer (1.0 M, pH 9.5)
-
Add 97 mL of diethanolamine to 800 mL of deionized water.
-
Add 0.1 g of MgCl₂·6H₂O.
-
Adjust the pH to 9.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water. Store at 4°C.
1.6 this compound (4-APP) Substrate Solution (5 mM)
-
Just before use, dissolve 10.56 mg of this compound monosodium salt (MW: 211.09 g/mol ) in 10 mL of DEA buffer (pH 9.5).
-
Protect the solution from light.
Protocol 2: Amperometric Immunoassay for a Model Analyte (e.g., IgG)
This protocol describes a sandwich immunoassay format using a screen-printed carbon electrode (SPCE).
2.1 Electrode Preparation and Antibody Immobilization
-
Clean the SPCE according to the manufacturer's instructions.
-
Pipette 10 µL of capture antibody solution (e.g., 100 µg/mL in carbonate-bicarbonate buffer, pH 9.6) onto the working electrode surface.
-
Incubate in a humidified chamber overnight at 4°C.
-
Gently wash the electrode surface three times with PBST.
2.2 Blocking
-
Add 20 µL of blocking buffer (1% BSA in PBS) to the electrode surface.
-
Incubate for 1 hour at room temperature.
-
Wash the electrode three times with PBST.
2.3 Antigen Incubation
-
Apply 10 µL of the sample containing the antigen (and appropriate standards for a calibration curve) to the electrode surface.
-
Incubate for 1 hour at 37°C.
-
Wash the electrode three times with PBST.
2.4 Secondary Antibody Incubation
-
Apply 10 µL of the alkaline phosphatase-conjugated secondary antibody (diluted in blocking buffer) to the electrode surface.
-
Incubate for 1 hour at 37°C.
-
Wash the electrode thoroughly five times with PBST.
2.5 Amperometric Detection
-
Set up the potentiostat for amperometric measurement. The optimal working potential for 4-aminophenol oxidation should be determined empirically for the specific electrode system but is typically in the range of +100 mV to +400 mV vs. Ag/AgCl.[6]
-
Place the electrode in an electrochemical cell containing a stirred solution of DEA buffer (pH 9.5) or perform a single-drop analysis.[6]
-
Record the baseline current until it is stable.
-
Add the 4-APP substrate solution to the cell (to a final concentration of 1-5 mM) or apply a drop of the substrate solution to the electrode.
-
Record the current change over time. The steady-state current or the initial rate of current change is proportional to the concentration of the bound alkaline phosphatase, and thus the antigen.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for an amperometric immunoassay using 4-APP and an ALP label.
Logical Relationship of Components
References
- 1. Progress in Electrochemical Immunosensors with Alkaline Phosphatase as the Signal Label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrochemical detection of 4-aminophenol in pharmaceuticals using ITO electrodes modified with vertically-ordered mesoporous silica-nanochannel films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Significant enhancement in the electrochemical determination of 4-aminophenol from nanoporous gold by decorating with a Pd@CeO2 composite film - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Aminophenyl Phosphate in Alkaline Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a ubiquitous enzyme widely utilized as a reporter in various bioassays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry. The quantification of ALP activity is crucial for these applications. 4-Aminophenyl phosphate (B84403) (4-APP), a chromogenic and electroactive substrate, offers a versatile alternative to the commonly used p-nitrophenyl phosphate (pNPP) for the sensitive detection of ALP activity. Upon enzymatic hydrolysis by ALP, 4-APP is converted to 4-aminophenol (B1666318) (4-AP), which can be detected either colorimetrically or electrochemically, providing flexibility in assay design and readout. This document provides detailed protocols for both colorimetric and electrochemical ALP assays using 4-APP, along with comparative data and visualizations to guide researchers in their experimental design.
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of 4-aminophenyl phosphate (4-APP) by alkaline phosphatase (ALP). This reaction yields inorganic phosphate and 4-aminophenol (4-AP).
Enzymatic Reaction:
This compound (colorless) + H₂O --(Alkaline Phosphatase)--> 4-Aminophenol + Inorganic Phosphate
The product, 4-aminophenol, can be quantified by two primary methods:
-
Colorimetric Detection: In the presence of a diethanolamine (B148213) (DEA) buffer, 4-aminophenol undergoes a chromogenic interaction, resulting in a colored product that can be measured spectrophotometrically.
-
Electrochemical Detection: 4-aminophenol is an electroactive species that can be oxidized at an electrode surface. The resulting current is directly proportional to the concentration of 4-AP, and thus to the ALP activity.
Signaling Pathway Diagram
Caption: Enzymatic conversion of 4-APP by alkaline phosphatase.
Quantitative Data Summary
The performance of an alkaline phosphatase assay is dependent on the substrate and the detection method. Below is a summary of key quantitative parameters for 4-APP in comparison to the conventional substrate, pNPP.
| Parameter | This compound (4-APP) | p-Nitrophenyl Phosphate (pNPP) | References |
| Detection Method | Colorimetric, Electrochemical | Colorimetric | |
| Limit of Detection (LOD) - Electrochemical | 78 pg/mL (in serum for TNF-α ELISA) | Not Applicable | |
| Linear Range - Electrochemical | 100 pg/mL - 100 ng/mL (in serum for TNF-α ELISA) | Not Applicable | |
| Michaelis-Menten Constant (Kₘ) | Data not readily available in reviewed literature | 0.0290 mM - 7.6 x 10⁻⁴ M | |
| Maximum Velocity (Vₘₐₓ) | Data not readily available in reviewed literature | Varies significantly with assay conditions |
Experimental Protocols
Colorimetric Assay Protocol
This protocol is based on the chromogenic interaction between 4-aminophenol and diethanolamine (DEA) buffer.
Materials:
-
This compound (4-APP) substrate
-
Alkaline Phosphatase (Calf Intestine or other source)
-
Diethanolamine (DEA)
-
Magnesium Chloride (MgCl₂)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Purified water
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities
Reagent Preparation:
-
1 M Diethanolamine (DEA) Buffer (pH 9.8):
-
Dissolve 91.1 g of diethanolamine in 800 mL of purified water.
-
Add 0.5 mL of 1 M MgCl₂ solution.
-
Adjust the pH to 9.8 at 37°C with concentrated HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C.
-
-
4-APP Substrate Solution (10 mM):
-
Dissolve 21.1 mg of this compound monosodium salt (MW: 211.09 g/mol ) in 10 mL of 1 M DEA Buffer (pH 9.8).
-
Prepare this solution fresh before use and protect it from light.
-
-
Alkaline Phosphatase Standard Solutions:
-
Prepare a stock solution of ALP of known concentration in 1 M DEA Buffer.
-
Perform serial dilutions to generate a standard curve (e.g., 0 to 100 mU/mL).
-
-
Sample Preparation:
-
Dilute samples (e.g., serum, cell lysates) in 1 M DEA Buffer to fall within the linear range of the assay.
-
Assay Procedure:
-
Add 50 µL of ALP standards or samples to the wells of a 96-well microplate.
-
Add 50 µL of 1 M DEA Buffer to a blank well.
-
Initiate the reaction by adding 50 µL of the 10 mM 4-APP Substrate Solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Measure the absorbance at the optimal wavelength for the 4-AP-DEA chromogenic product. (Note: The specific wavelength should be determined empirically, but is expected to be in the visible range).
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the ALP activity in the samples by interpolating their absorbance values on the standard curve.
Electrochemical Assay Protocol (ELISA Application)
This protocol describes the use of 4-APP in an electrochemical ELISA for the detection of an antigen (e.g., Tumor Necrosis Factor-alpha, TNF-α).
Materials:
-
Screen-printed carbon electrodes (or other suitable electrodes)
-
Potentiostat
-
Reagents for ELISA (capture antibody, blocking buffer, sample, biotinylated detection antibody, streptavidin-ALP conjugate)
-
This compound (4-APP)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 9.0):
-
Dissolve 12.11 g of Tris base in 800 mL of purified water.
-
Adjust the pH to 9.0 with HCl.
-
Bring the final volume to 1 L with purified water.
-
-
4-APP Substrate Solution (2 mg/mL):
-
Dissolve 2 mg of 4-APP in 1 mL of de-aerated Tris-HCl buffer (100 mM, pH 9.0) containing 4 mg/mL MgCl₂·6H₂O.
-
Prepare this solution fresh before use.
-
Assay Procedure (Final Detection Step):
This procedure assumes the completion of the preceding ELISA steps (antigen capture, sample incubation, detection antibody, and streptavidin-ALP binding and washing steps).
-
After the final wash step of the ELISA, add 50 µL of the 2 mg/mL 4-APP Substrate Solution to the electrode surface.
-
Incubate for 20 minutes at room temperature.
-
Perform electrochemical measurement using a suitable technique such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV).
-
DPV parameters (example): Potential scan from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
-
The oxidation peak current of 4-aminophenol is proportional to the concentration of the target antigen.
Experimental Workflow Diagrams
Colorimetric Assay Workflow
Caption: Workflow for the colorimetric alkaline phosphatase assay.
Electrochemical ELISA Workflow (Detection Step)
Caption: Final detection steps for an electrochemical ELISA.
Conclusion
This compound is a versatile and sensitive substrate for the detection of alkaline phosphatase activity. The choice between a colorimetric and an electrochemical detection method will depend on the specific application, required sensitivity, and available instrumentation. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize their ALP-based assays using 4-APP.
Application Notes and Protocols for 4-Aminophenyl Phosphate (4-APP) Substrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenyl phosphate (B84403) (4-APP) is a chromogenic and electrogenic substrate for alkaline phosphatase (ALP), an enzyme widely used as a reporter in various immunoassays, including enzyme-linked immunosorbent assays (ELISAs). The enzymatic hydrolysis of 4-APP by ALP yields 4-aminophenol (B1666318) (4-AP), which can be detected either colorimetrically or, more commonly, electrochemically.[1] This electrochemical detection method offers high sensitivity, making 4-APP a valuable tool in drug discovery and development for the sensitive quantification of analytes.
These application notes provide detailed protocols for the preparation of 4-APP substrate solution and its application in an electrochemical ELISA format.
Physicochemical Properties and Storage
Proper handling and storage of 4-Aminophenyl phosphate are crucial for maintaining its activity and ensuring reproducible results.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NNaO₄P | |
| Molecular Weight | 211.09 g/mol (anhydrous basis) | [2] |
| Form | Solid powder | [2] |
| Purity | >99% | |
| Solubility | Soluble in water up to 50 mM | |
| Storage (Solid) | -20°C, under desiccating conditions | [2] |
| Stability (Solid) | Up to 12 months at -20°C |
Experimental Protocols
Preparation of Alkaline Phosphatase Substrate Buffers
The optimal pH for alkaline phosphatase activity is in the alkaline range. Diethanolamine (B148213) and glycine (B1666218) buffers are commonly used for this purpose.
1. 1.0 M Diethanolamine Buffer (pH 9.8)
This buffer is often recommended for ALP-based assays to provide favorable reaction kinetics.
-
Materials:
-
Diethanolamine
-
Magnesium Chloride (MgCl₂)
-
Hydrochloric Acid (HCl), 5 M
-
Purified Water (deionized or distilled)
-
-
Procedure:
-
To prepare a 1.0 M diethanolamine solution, add approximately 96.4 g of diethanolamine to 400 mL of purified water.
-
Add 0.5 mL of an 18.6% w/v MgCl₂ solution.
-
Adjust the pH to 9.8 at 37°C using 5 M HCl.
-
Bring the final volume to 500 mL with purified water.
-
Prepare this buffer fresh and protect it from light.
-
2. 100 mM Glycine Buffer (pH 10.4)
An alternative buffer for ALP assays.
-
Materials:
-
Glycine
-
Magnesium Chloride (MgCl₂)
-
Sodium Hydroxide (NaOH), 1 M
-
Purified Water (deionized or distilled)
-
-
Procedure:
-
To prepare a 100 mM glycine solution, dissolve 7.51 g of glycine in approximately 980 mL of purified water.
-
Add 203 mg of MgCl₂.
-
Adjust the pH to 10.4 at 37°C with 1 M NaOH.
-
Bring the final volume to 1 L with purified water.
-
Prepare this buffer fresh.
-
Preparation of this compound (4-APP) Substrate Solution
This protocol provides instructions for preparing a 5 mg/mL 4-APP working solution, a concentration cited for use in electrochemical ELISAs.
-
Materials:
-
This compound monosodium salt
-
1.0 M Diethanolamine Buffer (pH 9.8) or 100 mM Glycine Buffer (pH 10.4)
-
-
Procedure:
-
Allow the solid 4-APP to equilibrate to room temperature before opening the container.
-
Weigh out the required amount of 4-APP. For a 5 mg/mL solution, weigh 5 mg of 4-APP for every 1 mL of buffer.
-
Dissolve the 4-APP powder in the chosen alkaline phosphatase substrate buffer (e.g., 1.0 M Diethanolamine Buffer, pH 9.8).
-
Vortex briefly to ensure complete dissolution.
-
Note on Stability: The stability of the prepared 4-APP solution is not extensively documented. It is highly recommended to prepare the substrate solution fresh just before use to ensure optimal performance. Protect the solution from light.
-
Application: Electrochemical Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the key steps for performing an indirect ELISA with electrochemical detection using a 4-APP substrate.
Experimental Workflow
Caption: Workflow for an indirect electrochemical ELISA using 4-APP.
Protocol
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a microtiter plate.
-
Incubate overnight at 4°C or for 1-3 hours at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Electrochemical Detection:
-
Prepare the 4-APP substrate solution as described above.
-
Add 100 µL of the freshly prepared 4-APP substrate solution to each well.
-
Incubate at room temperature for a suitable time to allow for the enzymatic reaction to proceed (this may require optimization, e.g., 10-30 minutes).
-
The ALP enzyme will hydrolyze 4-APP to 4-aminophenol (4-AP).
-
Measure the electrochemical signal of the generated 4-AP using an appropriate electrochemical detector (e.g., by cyclic voltammetry or amperometry). The oxidation of 4-AP produces a measurable current that is proportional to the amount of analyte.
-
Signaling Pathway and Detection Principle
The detection principle is based on a two-step process: enzymatic conversion of the substrate followed by electrochemical detection of the product.
Caption: Enzymatic conversion of 4-APP and subsequent electrochemical detection.
Quantitative Data and Substrate Comparison
| Substrate | Enzyme | Detection Method | Typical Detection Limit | Advantages | Disadvantages |
| This compound (4-APP) | Alkaline Phosphatase (ALP) | Electrochemical / Colorimetric | High sensitivity (low ng/mL to pg/mL range anticipated for electrochemical) | High sensitivity with electrochemical detection | Requires specialized electrochemical detection equipment |
| p-Nitrophenyl Phosphate (pNPP) | Alkaline Phosphatase (ALP) | Colorimetric (405 nm) | ~100 ng/mL | Simple, widely used, does not require specialized equipment | Lower sensitivity compared to chemiluminescent or electrochemical substrates[3] |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Horseradish Peroxidase (HRP) | Colorimetric (650 nm, or 450 nm after stopping) | 20-80 pg/mL | High sensitivity | Substrate solution can be unstable |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS) | Horseradish Peroxidase (HRP) | Colorimetric (405-410 nm) | ~2.5 ng/mL | Wide working range | Less sensitive than TMB |
Note: The detection limits are assay-dependent and can vary based on the specific antibody-antigen interaction and other assay conditions. The anticipated high sensitivity of 4-APP is based on the general advantages of electrochemical detection methods.
Conclusion
The this compound substrate system, particularly when coupled with electrochemical detection, provides a highly sensitive method for alkaline phosphatase-based immunoassays. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively prepare and utilize 4-APP substrate solutions in their research. The high sensitivity of this system makes it particularly well-suited for applications where the target analyte is present at low concentrations.
References
- 1. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound monosodium salt hydrate for electrochemical analysis, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: Electrochemical Detection of Tumor Necrosis Factor-alpha (TNF-α) using 4-Aminophenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a critical role in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Consequently, the sensitive and quantitative detection of TNF-α is of significant interest for disease diagnosis, monitoring, and the development of therapeutic interventions. These application notes describe a highly sensitive electrochemical immunosensor for the detection of TNF-α in serum, utilizing 4-Aminophenyl phosphate (B84403) (4-APP) as a substrate for an enzyme-linked immunosorbent assay (ELISA) format. The method is based on the enzymatic conversion of 4-APP to the electroactive product 4-aminophenol (B1666318) (4-AP) by alkaline phosphatase (ALP), which can be quantified using electrochemical techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV). This approach offers a rapid and sensitive alternative to traditional colorimetric ELISA methods.
Principle of the Assay
The detection of TNF-α is achieved through a sandwich immunoassay format on a gold electrode surface. A TNF-α specific monoclonal capture antibody is immobilized on the electrode. When a sample containing TNF-α is introduced, the cytokine binds to the capture antibody. Subsequently, a second, enzyme-conjugated antibody (detection antibody) specific for a different epitope on TNF-α is added, forming a "sandwich" complex. The enzyme, alkaline phosphatase (ALP), catalyzes the hydrolysis of the substrate, 4-Aminophenyl phosphate (4-APP), to 4-aminophenol (4-AP). The generated 4-AP is an electroactive species that can be oxidized at the electrode surface, producing a current signal that is directly proportional to the concentration of TNF-α in the sample.
Quantitative Data Presentation
The performance of the 4-APP based electrochemical immunosensor for TNF-α detection is summarized in the table below. The data is based on an electrochemical ELISA performed in undiluted serum.[1]
| Parameter | Value | Units | Reference |
| Detection Range | 500 - 100,000 | pg/ml | [1] |
| Limit of Detection (LOD) | 60 | pg/ml | [1] |
| Sensitivity | 0.46 | (ng/ml)⁻¹ | [1] |
Visualizations
TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway via TNFR1.
Experimental Workflow for TNF-α Detection
Caption: Workflow for electrochemical detection of TNF-α.
Experimental Protocols
Materials and Reagents
-
Gold Microarray Electrodes
-
This compound (4-APP) monosodium salt (>99% purity)
-
Tumor Necrosis Factor-alpha (TNF-α) standard
-
Monoclonal Anti-TNF-α antibody (for capture)
-
Alkaline Phosphatase (ALP) conjugated monoclonal Anti-TNF-α antibody (for detection)
-
Dithiobis(succinimidyl propionate) (DSP)
-
Ethanolamine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Starting Block T20 (SB) in PBS or other suitable blocking buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
Protocol 1: Preparation of Solutions
-
PBS Buffer (10 mM, pH 7.4): Prepare a standard 10 mM PBS solution and adjust the pH to 7.4.
-
DSP Solution: Dissolve 4 mg of DSP in 1 ml of DMSO. Prepare fresh before use.
-
Capture Antibody Solution: Dilute the monoclonal anti-TNF-α antibody to a concentration of 1-2 mg/ml in PBS (pH 7.4).
-
Blocking Solution (Ethanolamine): Prepare a 10% (v/v) solution of ethanolamine in PBS.
-
TNF-α Standards: Prepare a series of TNF-α standards by serial dilution in undiluted serum or an appropriate sample diluent to achieve concentrations within the expected detection range (e.g., 0 pg/ml to 100 ng/ml).
-
ALP-conjugated Detection Antibody Solution: Dilute the ALP-conjugated anti-TNF-α antibody in a suitable buffer (e.g., PBS with a blocking agent) according to the manufacturer's instructions.
-
4-APP Substrate Solution: Prepare a solution of 4-APP in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.5, with 1 mM MgCl₂). The final concentration of 4-APP should be optimized, but a starting concentration of 1-2 mg/ml is recommended. Prepare this solution fresh before use and protect it from light.
Protocol 2: Immunosensor Fabrication
-
Electrode Cleaning: Clean the gold microarray electrodes thoroughly according to the manufacturer's instructions. This may involve electrochemical cleaning or washing with piranha solution (use with extreme caution).
-
Functionalization with DSP: Incubate the cleaned gold electrodes in the DSP solution for 30-60 minutes at room temperature.[2] This step forms a self-assembled monolayer (SAM) with amine-reactive succinimidyl ester groups.
-
Washing: Rinse the electrodes thoroughly with DMSO, followed by DI water to remove any unbound DSP.
-
Capture Antibody Immobilization: Immediately add the capture antibody solution to the activated electrode surface and incubate for 1-4 hours at room temperature in a humidified chamber.[2]
-
Blocking: Wash the electrodes with PBS to remove unbound antibodies. Then, incubate the electrodes in the ethanolamine blocking solution for 10-20 minutes to deactivate any remaining active succinimidyl ester groups.[1][2]
-
Final Wash and Storage: Wash the electrodes thoroughly with PBS. The fabricated immunosensors can be stored at 4°C in PBS for a short period before use.
Protocol 3: Electrochemical Immunoassay for TNF-α
-
Sample Incubation: Apply the TNF-α standards or unknown samples to the surface of the fabricated immunosensors. Incubate for 20-30 minutes at room temperature.[1]
-
Washing: Wash the electrodes thoroughly with PBS to remove any unbound TNF-α and other sample components.
-
Detection Antibody Incubation: Apply the ALP-conjugated detection antibody solution to the electrode surface and incubate for 20-30 minutes at room temperature.
-
Washing: Wash the electrodes thoroughly with PBS to remove any unbound detection antibody.
-
Substrate Addition: Add the freshly prepared 4-APP substrate solution to the electrode surface.
Protocol 4: Electrochemical Detection of 4-Aminophenol
-
Electrochemical Cell Setup: Place the immunosensor in an electrochemical cell with a suitable reference (e.g., Ag/AgCl) and counter (e.g., platinum wire) electrode.
-
Electrochemical Measurement: After a short incubation with the 4-APP substrate (e.g., 5-10 minutes) to allow for enzymatic conversion to 4-AP, perform the electrochemical measurement. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended for sensitive detection of 4-AP.
-
Typical DPV Parameters:
-
Potential Range: -0.1 V to +0.4 V (vs. Ag/AgCl)
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Typical SWV Parameters:
-
Frequency: 15-25 Hz
-
Amplitude: 25-50 mV
-
Step Potential: 4-10 mV
-
-
-
Data Analysis: The peak oxidation current of 4-aminophenol (typically observed between +0.1 V and +0.3 V vs. Ag/AgCl) is proportional to the concentration of TNF-α in the sample. Construct a calibration curve by plotting the peak current against the concentration of the TNF-α standards. Use this curve to determine the concentration of TNF-α in the unknown samples.
Troubleshooting
-
High Background Signal:
-
Inadequate blocking: Ensure all active sites on the electrode are blocked. Consider using other blocking agents like bovine serum albumin (BSA) or casein in combination with or as an alternative to ethanolamine.
-
Insufficient washing: Increase the number and duration of washing steps.
-
Contaminated reagents: Use fresh, high-purity reagents and buffers.
-
-
Low Signal:
-
Inefficient antibody immobilization: Ensure the gold surface is properly cleaned and activated. Optimize the concentration of the capture antibody and incubation time.
-
Inactive enzyme: Use a fresh batch of enzyme-conjugated antibody. Ensure proper storage conditions.
-
Degraded substrate: Prepare the 4-APP solution fresh before each experiment and protect it from light.
-
-
Poor Reproducibility:
-
Inconsistent electrode surface preparation: Standardize the cleaning and functionalization protocol.
-
Variations in incubation times and temperatures: Use a timer and a temperature-controlled environment.
-
Inaccurate pipetting: Calibrate pipettes regularly.
-
These application notes provide a comprehensive guide for the detection of TNF-α using a 4-APP based electrochemical immunosensor. By following these protocols, researchers can achieve sensitive and quantitative measurements of this important cytokine, facilitating a wide range of research and drug development applications.
References
Application of p-Aminophenyl Phosphate (pAPP) in a Progesterone Immunosensor
Application Note AP-2025-12
Introduction
Progesterone (B1679170) is a steroid hormone crucial for regulating the menstrual cycle and maintaining pregnancy. Accurate and sensitive detection of progesterone levels is vital in reproductive medicine, veterinary science, and drug development. This application note describes a highly sensitive electrochemical immunosensor for the detection of progesterone utilizing p-aminophenyl phosphate (B84403) (pAPP) as a substrate for alkaline phosphatase (ALP). The enzymatic conversion of pAPP to the electroactive p-aminophenol (pAP), coupled with an optional redox cycling amplification step, provides a robust and quantitative method for progesterone measurement.
This immunosensor is based on a competitive immunoassay format. Progesterone in the sample competes with a known amount of progesterone-alkaline phosphatase (progesterone-ALP) conjugate for binding to a limited number of anti-progesterone antibody sites immobilized on an electrode surface. The amount of bound progesterone-ALP is inversely proportional to the concentration of progesterone in the sample. The subsequent enzymatic reaction with pAPP generates an electrochemical signal that can be precisely measured.
Principle of Detection
The core of this immunosensor technology lies in the enzymatic generation of an electroactive species. The non-electroactive p-aminophenyl phosphate (pAPP) is hydrolyzed by alkaline phosphatase (ALP) to produce p-aminophenol (pAP).[1] This product, pAP, can be electrochemically oxidized at an electrode, generating a measurable current.
For enhanced sensitivity, a redox cycling mechanism can be employed. In the presence of a reducing agent, such as hydrazine (B178648) or nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the oxidized product of pAP, p-quinone imine (QI), is chemically reduced back to pAP.[2] This regenerated pAP can then be re-oxidized at the electrode surface, leading to a significant amplification of the electrochemical signal.[2] This cycling process allows for the detection of very low concentrations of progesterone.
Signaling Pathway and Experimental Workflow
The signaling pathway and experimental workflow are depicted in the diagrams below.
References
- 1. Overview of Optical and Electrochemical Alkaline Phosphatase (ALP) Biosensors: Recent Approaches in Cells Culture Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrochemical immunosensor using p-aminophenol redox cycling by NADH on a self-assembled monolayer and ferrocene-modified Au electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a High-Sensitivity Chemiluminescent Immunoassay using 4-Aminophenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for a high-sensitivity chemiluminescent immunoassay (CLIA) that utilizes a dual-enzyme signal amplification system. This system is based on the enzymatic conversion of 4-Aminophenyl phosphate (B84403) (4-APP) and the subsequent enhancement of a luminol-based chemiluminescent reaction. This method offers significant signal amplification, leading to enhanced sensitivity and a broad dynamic range, making it suitable for the detection of low-abundance analytes in various biological matrices.
The core of this technology lies in a two-step enzymatic cascade. Initially, an alkaline phosphatase (AP) enzyme label catalyzes the dephosphorylation of the substrate, 4-Aminophenyl phosphate (4-APP), to produce 4-aminophenol (B1666318) (4-AP). In the second step, the generated 4-aminophenol acts as an enhancer for the horseradish peroxidase (HRP)-catalyzed oxidation of luminol (B1675438) in the presence of hydrogen peroxide. This enhancement results in a significant increase in the intensity and duration of the chemiluminescent signal, thereby improving the assay's performance.
Principle of the Assay
The immunoassay is based on the highly specific antigen-antibody interaction. In a typical sandwich assay format, a capture antibody specific for the target analyte is immobilized on a solid phase (e.g., a microplate well). The sample containing the analyte is then added, and the analyte binds to the capture antibody. After a washing step, a detection antibody, which is conjugated to alkaline phosphatase (AP), is introduced and binds to a different epitope on the captured analyte.
The signal generation is initiated by the addition of a two-component substrate solution:
-
Substrate I (AP Substrate): Contains this compound (4-APP). The AP enzyme on the detection antibody dephosphorylates 4-APP to generate 4-aminophenol.
-
Substrate II (HRP Substrate & Enhancer System): Contains luminol, hydrogen peroxide, and horseradish peroxidase (HRP). The 4-aminophenol produced in the first step acts as a potent enhancer of the HRP-catalyzed oxidation of luminol, leading to a strong and sustained emission of light.
The intensity of the emitted light is directly proportional to the amount of analyte present in the sample and is measured using a luminometer.
Signaling Pathway
The dual-enzyme signaling cascade provides a significant amplification of the initial antigen-antibody binding event.
Experimental Workflow
The following diagram outlines the major steps in a typical sandwich CLIA using the 4-APP-based signal amplification system.
Data Presentation
The following tables summarize representative performance data for a CLIA using the 4-APP-based signal amplification system for the detection of a model analyte, Thyrotropin (TSH).
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 µIU/mL |
| Limit of Quantitation (LOQ) | 0.015 µIU/mL |
| Dynamic Range | 0.015 - 50 µIU/mL |
| Assay Time | ~ 3 hours |
Table 2: Assay Precision
| Analyte Concentration | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10 days) |
| Low Control (0.5 µIU/mL) | < 5% | < 8% |
| Medium Control (5 µIU/mL) | < 4% | < 6% |
| High Control (25 µIU/mL) | < 4% | < 5% |
Table 3: Recovery/Spike and Dilution Linearity
| Parameter | Result |
| Spike Recovery | 95 - 105% |
| Dilution Linearity (R²) | > 0.99 |
Experimental Protocols
Materials and Reagents
-
High-binding 96-well white opaque microplates
-
Capture Antibody (specific to the analyte of interest)
-
Analyte Standard
-
Detection Antibody conjugated to Alkaline Phosphatase (AP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., Blocking Buffer)
-
This compound (4-APP) substrate solution (e.g., 1 mg/mL in a suitable buffer, prepare fresh)
-
Enhanced Chemiluminescent Substrate for HRP (containing luminol, hydrogen peroxide, and HRP)
-
Luminometer
-
Microplate shaker
Detailed Methodologies
1. Microplate Coating
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well white opaque microplate.
-
Incubate overnight at 4°C, or for 2 hours at 37°C.
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
2. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature on a microplate shaker.
-
Aspirate the Blocking Buffer.
-
Wash the plate three times with Wash Buffer as described in step 1.5.
3. Analyte Incubation
-
Prepare serial dilutions of the analyte standard in Assay Diluent to generate a standard curve.
-
Prepare samples by diluting them in Assay Diluent as required.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature on a microplate shaker.
-
Aspirate the contents of the wells.
-
Wash the plate five times with Wash Buffer.
4. Detection Antibody Incubation
-
Dilute the AP-conjugated detection antibody to its pre-optimized concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature on a microplate shaker.
-
Aspirate the detection antibody solution.
-
Wash the plate five times with Wash Buffer.
5. Signal Generation and Detection
-
Prepare the working substrate solution immediately before use. Mix the 4-APP substrate solution with the enhanced chemiluminescent HRP substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the working substrate solution to each well.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure the relative light units (RLU) using a luminometer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive reagents (enzymes, substrates) | Check reagent expiration dates and storage conditions. Use fresh substrate solutions. |
| Incorrect antibody concentrations | Optimize capture and detection antibody concentrations. | |
| Insufficient incubation times | Increase incubation times for sample and/or antibodies. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of buffer. | |
| High concentration of detection antibody | Titrate the detection antibody to a lower concentration. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing | Ensure all wells are washed uniformly. | |
| Edge effects | Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
Conclusion
The dual-enzyme chemiluminescent immunoassay utilizing this compound as a pro-substrate offers a highly sensitive and robust method for the quantification of a wide range of analytes. The signal amplification strategy provides a significant advantage over traditional colorimetric or single-enzyme chemiluminescent assays, particularly for applications requiring the detection of low-concentration targets. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to implement this powerful immunoassay technology in their laboratories.
Application Notes and Protocols: 4-Aminophenyl Phosphate in Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique used for a wide range of applications in pharmaceutical and biomedical analysis.[1][2] Its advantages include high sample throughput, low reagent consumption, and excellent reproducibility.[3][4] A key component of many FIA systems, particularly in immunoassays and enzyme-based biosensors, is the use of sensitive substrates that generate easily detectable products. 4-Aminophenyl phosphate (B84403) (4-APP) has emerged as a crucial substrate for such applications.
4-APP is primarily used as a substrate for the enzyme Alkaline Phosphatase (ALP). In the presence of ALP, 4-APP is hydrolyzed to produce 4-aminophenol (B1666318) (PAP).[5] This product is electrochemically active, meaning it can be readily oxidized at an electrode surface. This property allows for highly sensitive amperometric or voltammetric detection in an FIA setup, providing a robust method for quantifying enzyme activity or, by extension, the concentration of an analyte in a linked assay.[5]
Principle of Detection: The Enzymatic Reaction
The core of the detection mechanism lies in the enzymatic conversion of a non-electroactive substrate into an electroactive product. Alkaline phosphatase, often used as a label in immunoassays, catalyzes the hydrolysis of the phosphate group from 4-APP. This reaction yields 4-aminophenol (PAP) and an inorganic phosphate group. The generated PAP is then detected electrochemically at a downstream detector.
Caption: Enzymatic hydrolysis of 4-APP by ALP to produce electroactive 4-aminophenol (PAP).
Experimental Workflow: Flow Injection Analysis with Electrochemical Detection (FIA-EC)
A typical FIA system for a 4-APP-based assay consists of a peristaltic pump, an injection valve, a reaction/mixing coil (which may contain an immobilized enzyme or antibody), and an electrochemical flow-cell detector.[6][7]
-
Carrier Stream: A buffer solution is continuously pumped through the system at a constant flow rate to establish a stable baseline at the detector.
-
Sample Injection: A precise volume of the sample is introduced into the carrier stream via an injection valve.
-
Reaction: If the assay is an immunoassay, the sample first passes through a reactor (e.g., a column packed with beads) where an antibody-analyte binding event occurs. After a washing step, the enzyme-labeled conjugate is introduced, followed by the 4-APP substrate. The enzymatic reaction produces a "plug" of 4-aminophenol (PAP).
-
Detection: This plug of PAP travels to the electrochemical detector. A specific potential is applied to the working electrode, causing the PAP to oxidize and generate a current.
-
Signal: The resulting current is proportional to the concentration of PAP, which in turn correlates to the amount of analyte in the original sample. The signal is recorded as a transient peak.[1]
Caption: A typical workflow for a 4-APP based Flow Injection Analysis (FIA) system.
Applications and Quantitative Data
The primary application of the 4-APP/ALP system in FIA is in competitive enzyme-linked immunosorbent assays (ELISAs) and biosensors.[5][8] This methodology has been successfully used to determine the concentration of various drugs and biomolecules. The combination of FIA with electrochemical detection provides high sensitivity and rapid analysis times.[3][5]
| Analyte | Assay Type | Linear Range | Detection Limit (LOD) | Sample Throughput | Reference |
| 4-Aminophenol (PAP) | Direct Detection | 5.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M | 2.4 x 10⁻⁸ M | 72 samples/h | [5] |
| Theophylline (B1681296) | Competitive ELISA | Therapeutic Range (10-20 mg/L) | ~80 µg/L | N/A (Assay time ~35 min) | [5] |
| Mouse IgG | Immunoassay | 50–5000 ng/mL | N/A | N/A | [5] |
Detailed Protocol: FIA-EC for Theophylline Determination
This protocol is adapted from a competitive enzyme-linked immunoassay for the determination of theophylline in human serum.[5]
1. Reagent and Buffer Preparation
-
Carrier/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Substrate Solution: 1.0 mM this compound (4-APP) in 0.1 M diethanolamine (B148213) buffer, pH 9.8, containing 1.0 mM MgCl₂. Prepare fresh daily and protect from light.
-
Theophylline Standards: Prepare a series of standards ranging from 1 to 40 mg/L in drug-free human serum.
-
Enzyme Conjugate: Theophylline-Alkaline Phosphatase (Th-ALP) conjugate, diluted in PBS as per manufacturer's instructions.
-
Immobilized Antibody: Anti-theophylline antibody covalently immobilized on controlled-pore glass beads.
2. FIA System Setup
-
Pump: A multi-channel peristaltic pump.
-
Flow Rate: Set to 0.5 - 1.0 mL/min for all channels.
-
Injection Valve: An automated six-port injection valve with a 100 µL sample loop.
-
Immuno-Reactor: A small column (e.g., 30 mm x 2 mm ID) packed with the anti-theophylline glass beads.
-
Electrochemical Detector: Amperometric detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode.
-
Detection Potential: Set the working electrode potential to +200 mV vs. Ag/AgCl for the oxidation of 4-aminophenol.
3. Assay Procedure
-
Equilibration: Equilibrate the immuno-reactor by pumping the Carrier/Wash Buffer through the system until a stable baseline is achieved at the detector.
-
Competition: Inject a 100 µL mixture of the theophylline standard (or sample) and a fixed concentration of the Th-ALP conjugate into the system. Allow this mixture to flow through the immuno-reactor. Theophylline from the sample and the Th-ALP conjugate will compete for binding sites on the immobilized antibody.
-
Washing: Pump the Carrier/Wash Buffer through the reactor for 2-3 minutes to remove any unbound material.
-
Enzymatic Reaction: Inject a 100 µL plug of the 4-APP Substrate Solution. As it passes through the reactor, the bound Th-ALP conjugate will hydrolyze 4-APP to 4-aminophenol (PAP).
-
Detection & Measurement: The generated PAP is carried to the electrochemical flow cell, where it is oxidized, producing a current peak. The height or area of this peak is measured.
-
Calibration: Repeat steps 2-5 for each theophylline standard to construct a calibration curve (Signal vs. Theophylline Concentration). The signal is inversely proportional to the concentration of theophylline in the sample.
-
Sample Analysis: Analyze unknown samples using the same procedure and determine their concentrations from the calibration curve.
System Logic and Data Flow
The logical relationship within the system demonstrates the conversion of a chemical concentration into a measurable electrical signal, which is then translated into analytical data.
Caption: Logical flow diagram showing the conversion of analyte concentration to a final result.
References
- 1. jocpr.com [jocpr.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zensorrd.com [zensorrd.com]
- 7. mdpi.com [mdpi.com]
- 8. Biosensors in flow-injection systems for biomedical analysis, process and environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a 4-Aminophenyl Phosphate-Based Biosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of a biosensor based on the electrochemical detection of 4-Aminophenyl phosphate (B84403) (4-APP). This biosensor platform offers a sensitive and reliable method for the quantification of alkaline phosphatase (ALP) activity, with significant applications in biomedical research and drug development.
Introduction
Alkaline phosphatase is a ubiquitous enzyme that plays a crucial role in various physiological processes, including bone metabolism, cell growth, and signal transduction. Aberrant ALP activity is associated with numerous diseases, such as liver and bone disorders, and certain types of cancer. Consequently, the quantitative measurement of ALP activity is a valuable diagnostic and prognostic tool. Furthermore, ALP is a common target in drug discovery for the development of inhibitors or modulators of its activity.
This document outlines the principles and protocols for constructing and utilizing a 4-Aminophenyl phosphate-based electrochemical biosensor for the sensitive detection of ALP activity. The biosensor leverages the enzymatic hydrolysis of 4-APP by ALP to produce an electroactive species, 4-aminophenol (B1666318) (4-AP), which is subsequently detected electrochemically.
Principle of Detection
The detection mechanism of the 4-APP-based biosensor is a two-step process:
-
Enzymatic Reaction: Alkaline phosphatase catalyzes the hydrolysis of this compound (4-APP), an electrochemically inactive substrate, to produce 4-aminophenol (4-AP) and inorganic phosphate.
-
Electrochemical Detection: The generated 4-AP is an electroactive molecule that can be oxidized at an electrode surface. The application of a specific potential to the working electrode of the biosensor triggers the oxidation of 4-AP, resulting in a measurable electrical current. The magnitude of this current is directly proportional to the concentration of 4-AP, which in turn correlates with the activity of ALP in the sample.
The overall reaction scheme is depicted below:
Performance Characteristics
The performance of 4-APP based biosensors for the detection of ALP can vary depending on the specific electrode materials, immobilization techniques, and experimental conditions. A summary of reported performance characteristics is provided in the table below.
| Electrode Type | Immobilization Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Screen-Printed Carbon Electrode (SPCE) | Physical Adsorption | 0.5 - 100 U/L | 0.08 U/L (in serum) | 0.44 µA/U/L | [1] |
| Carbon Paste Electrode (CPE) modified with ZIF-L/IL | - | 0.05 - 300.0 µM (for 4-AP) | 0.02 µM (for 4-AP) | 0.1474 µA/µM | [2][3] |
| 2D-rG-Fe3O4/CSPE | Drop casting | 1.0 nM - 200 µM (for 4-AP) | Not Specified | Not Specified | [4] |
| Acrylamide Hydrogel on SPE | Entrapment | Not Specified | 0.5 mM (for phosphate inhibitor) | 2.827 µA/mM | [5] |
| Flexible Screen-Printed Electrode | Not specified | 0.5 - 100 U/L | 0.03 U/L (in buffer) | Not Specified | [1] |
Experimental Protocols
This section provides detailed protocols for the fabrication and operation of a 4-APP based biosensor using screen-printed carbon electrodes (SPCEs).
Materials and Reagents
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (4-APP) monosodium salt
-
Alkaline Phosphatase (ALP) from bovine intestinal mucosa
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) solution (25% in water)
-
Deionized (DI) water
Preparation of Solutions
0.1 M Tris-HCl Buffer (pH 9.8):
-
Dissolve 12.11 g of Tris base in approximately 800 mL of DI water.
-
Adjust the pH to 9.8 by slowly adding concentrated HCl while monitoring with a pH meter.
-
Bring the final volume to 1 L with DI water.
-
Store at 4°C.
4-APP Substrate Solution (10 mM):
-
Dissolve 21.1 mg of 4-APP monosodium salt in 10 mL of 0.1 M Tris-HCl buffer (pH 9.8).
-
Prepare this solution fresh before each experiment.
Alkaline Phosphatase (ALP) Stock Solution (1000 U/L):
-
Prepare a stock solution of ALP in 0.1 M Tris-HCl buffer (pH 9.8).
-
Prepare serial dilutions from the stock solution to create calibration standards.
BSA Solution (1% w/v):
-
Dissolve 0.1 g of BSA in 10 mL of 0.1 M Tris-HCl buffer (pH 9.8).
Glutaraldehyde Solution (0.5% v/v):
-
Dilute 20 µL of 25% glutaraldehyde solution in 980 µL of DI water.
Biosensor Fabrication and Enzyme Immobilization
The following workflow outlines the steps for preparing the ALP-functionalized biosensor.
Protocol:
-
Electrode Cleaning: Clean the surface of the screen-printed carbon electrode by rinsing with DI water and then ethanol, followed by drying under a stream of nitrogen.
-
Enzyme Deposition: Drop-cast 5 µL of the ALP stock solution (e.g., 1000 U/L) onto the working electrode area of the SPCE.
-
Incubation: Place the electrode in a humid chamber and incubate at 4°C overnight (12-16 hours) to allow for physical adsorption of the enzyme.
-
Cross-linking: Place the electrode in a sealed container with a small vial containing 0.5% glutaraldehyde solution. Allow the electrode to be exposed to the glutaraldehyde vapor for 30 minutes at room temperature. This step cross-links the enzyme, enhancing its stability on the electrode surface.
-
Rinsing: Gently rinse the electrode with DI water to remove any unbound enzyme and excess glutaraldehyde.
-
Blocking: To prevent non-specific binding, incubate the electrode in a 1% BSA solution for 1 hour at room temperature.
-
Final Rinse: Rinse the electrode with 0.1 M Tris-HCl buffer (pH 9.8) before use.
Electrochemical Measurement
Protocol:
-
Connect the fabricated biosensor to a potentiostat.
-
Pipette a 50 µL drop of the sample (containing the analyte of interest, e.g., a standard ALP solution or a test sample) onto the working electrode.
-
Add 50 µL of the 10 mM 4-APP substrate solution to the drop on the electrode to initiate the enzymatic reaction.
-
Incubate for a fixed time (e.g., 5-10 minutes) at room temperature.
-
Perform electrochemical detection using a suitable technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). A typical potential range for the oxidation of 4-aminophenol is from 0.0 V to +0.6 V (vs. Ag/AgCl).
-
Record the oxidation peak current, which is proportional to the ALP activity in the sample.
Application in Drug Development: Alkaline Phosphatase Inhibitor Screening
This biosensor platform can be effectively employed for the high-throughput screening of potential ALP inhibitors, a critical step in drug discovery.
Protocol for Inhibitor Screening
-
Prepare a series of dilutions of the potential inhibitor compounds in 0.1 M Tris-HCl buffer (pH 9.8).
-
On the fabricated ALP biosensor, add 25 µL of a standard ALP solution.
-
Add 25 µL of the inhibitor solution (or buffer for the control) to the drop on the electrode and incubate for a predetermined time (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding 50 µL of the 10 mM 4-APP substrate solution.
-
After a fixed incubation time (e.g., 5-10 minutes), perform the electrochemical measurement as described in section 4.4.
-
A significant decrease in the oxidation peak current in the presence of the test compound compared to the control (buffer only) indicates inhibition of ALP activity.
-
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Icontrol - Iinhibitor) / Icontrol] x 100
Where:
-
Icontrol is the current measured in the absence of the inhibitor.
-
Iinhibitor is the current measured in the presence of the inhibitor.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh batch of enzyme and verify its activity using a standard colorimetric assay. |
| Improper enzyme immobilization | Optimize the immobilization protocol (e.g., incubation time, glutaraldehyde concentration). | |
| Incorrect buffer pH | Ensure the pH of the Tris-HCl buffer is 9.8. | |
| Degraded 4-APP substrate | Prepare the 4-APP solution fresh before each use. | |
| High background signal | Electrode fouling | Ensure proper cleaning of the SPCEs before use. |
| Non-specific binding | Ensure the blocking step with BSA is performed correctly. | |
| Electrochemical interference from the sample matrix | Perform a background scan of the sample matrix without the 4-APP substrate. | |
| Poor reproducibility | Inconsistent enzyme loading | Use a precise micropipette for drop-casting and ensure a consistent volume. |
| Variation in incubation times | Strictly adhere to the specified incubation times for all steps. | |
| Fluctuation in temperature | Perform experiments at a constant room temperature. |
References
- 1. Flexible Screen‐Printed Electrochemical Sensor for Alkaline Phosphatase Detection in Biofluids for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebe.samipubco.com [jebe.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. A carbon based-screen-printed electrode amplified with two-dimensional reduced graphene/Fe3O4 nanocomposite as electroanalytical sensor for monitoring 4-aminophenol in environmental fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposable Electrochemical Biosensor Based on the Inhibition of Alkaline Phosphatase Encapsulated in Acrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Aminophenyl Phosphate for Measuring Alkaline Phosphatase (ALP) Activity in Serum
Introduction Alkaline phosphatase (ALP) is a crucial enzyme found in various tissues, including the liver, bone, kidney, and placenta.[1] Measuring its activity in serum is a common diagnostic tool for hepatobiliary and bone diseases.[1][2] 4-Aminophenyl phosphate (B84403) (4-APP) serves as a substrate for quantifying ALP activity.[3] Upon enzymatic hydrolysis by ALP, 4-APP is converted to 4-aminophenol (B1666318) (4-AP), a product that can be detected using highly sensitive electrochemical or colorimetric methods.[4][5] This application note provides detailed protocols for measuring serum ALP activity using 4-APP.
Principle of the Assay The core of the assay is the enzymatic hydrolysis of 4-Aminophenyl phosphate (4-APP) by Alkaline Phosphatase. ALP catalyzes the removal of the phosphate group from 4-APP, yielding 4-aminophenol (4-AP) and an inorganic phosphate molecule.[4] The concentration of the 4-AP product, which is directly proportional to the ALP activity in the sample, can then be quantified.
Two primary methods for detecting 4-AP are described:
-
Electrochemical Detection : 4-aminophenol is an electroactive compound that can be oxidized at an electrode surface.[4] By applying a specific potential, the oxidation of 4-AP generates a measurable electrical current. This amperometric or voltammetric signal is proportional to the 4-AP concentration.[6][7]
-
Colorimetric Detection : The generated 4-aminophenol can react with specific chromogenic reagents to produce a colored compound. For instance, in the presence of an oxidizing agent like potassium ferricyanide, 4-AP can react with 4-aminoantipyrine (B1666024) to form a red quinone derivative whose absorbance can be measured with a spectrophotometer.[1][8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound (4-APP)
| Property | Value | Source |
| Biochemical Name | 4-Aminophenylphosphate monosodium salt | [3] |
| Molecular Formula | C₆H₇NNaO₄P | [3] |
| Molecular Weight | 211.09 Da (anhydrous basis) | [3] |
| Purity | >98.0% | [3] |
| Form | Solid powder | [3] |
| Solubility | Soluble in water up to 50 mM | [3] |
| Storage | Store at -20°C under desiccating conditions | [3] |
| Stability | Up to 12 months when stored properly | [3] |
Table 2: Comparison of Detection Methods for ALP Activity using 4-APP
| Feature | Electrochemical Detection | Colorimetric Detection |
| Principle | Oxidation of 4-aminophenol at an electrode surface, generating a current.[4] | Reaction of 4-aminophenol with a chromogen to form a colored product.[1] |
| Measurement | Amperometry / Voltammetry (Current) | Spectrophotometry (Absorbance at ~510-520 nm)[1][8] |
| Key Reagents | Modified electrode, Potentiostat | 4-aminoantipyrine, Potassium ferricyanide[1][9] |
| Advantages | High sensitivity, potential for miniaturization and use in biosensors.[6] | Widely available equipment (spectrophotometer), established methodology.[9] |
| Considerations | Requires specialized electrochemical equipment and electrodes. Potential for interference from other electroactive species in serum. | Potential for interference from sample turbidity or color. The reaction may need to be stopped.[9] |
Visualization of Pathways and Workflows
Caption: Enzymatic hydrolysis of 4-APP by ALP.
Caption: Workflow for electrochemical detection of ALP.
Caption: Workflow for colorimetric detection of ALP.
Experimental Protocols
Protocol 1: Electrochemical Detection of ALP Activity in Serum
This protocol is based on the principle of detecting the electro-oxidation of 4-aminophenol (4-AP), the product of the ALP-catalyzed hydrolysis of 4-APP.[4][7]
1. Materials and Reagents
-
This compound (4-APP) monosodium salt
-
Alkaline Buffer (e.g., 0.1 M Diethanolamine buffer with 0.5 mM MgCl₂, pH 9.8)
-
Human Serum Samples (handle as biohazardous material)
-
ALP Calibrators (for standard curve)
-
Electrochemical Workstation (Potentiostat)
-
Working Electrode (e.g., Gold, Screen-Printed Carbon, or modified Quantum Dot electrode)[4]
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Deionized Water
2. Reagent Preparation
-
Substrate Stock Solution (100 mM 4-APP): Dissolve 211.1 mg of 4-APP in 10 mL of deionized water. Store in aliquots at -20°C.
-
Working Substrate Solution (e.g., 1 mM 4-APP): Dilute the stock solution 1:100 in the Alkaline Buffer just before use. The optimal concentration may need to be determined empirically but can range from 25 µM to 1 mM.[4]
3. Sample Preparation
-
Collect blood in a serum separator tube. Allow to clot and centrifuge according to standard procedures.[10]
-
Use unhemolyzed serum.[1] ALP activity is stable in serum for about 4 hours at room temperature and for 2-3 days at 2-8°C.[2]
-
Serum samples may be assayed directly or diluted with Alkaline Buffer if high ALP activity is expected.[8]
4. Experimental Procedure
-
Set up the three-electrode electrochemical cell containing a known volume of the Alkaline Buffer.
-
Pipette a small volume of the serum sample (e.g., 10-20 µL) into the cell.
-
Initiate the enzymatic reaction by adding the Working Substrate Solution to the cell and start a timer.
-
Incubate the reaction mixture for a fixed period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Following incubation, perform the electrochemical measurement. Apply an oxidation potential (e.g., +200 mV to +450 mV vs. Ag/AgCl, requires optimization) and record the resulting current.[4][11]
-
A baseline current can be recorded before the addition of the substrate or sample for background subtraction.
-
Generate a standard curve by measuring the current response for known concentrations of ALP calibrators.
5. Data Analysis
-
Subtract the background current from the sample current to get the net signal.
-
Plot the net current (nA or µA) versus the ALP activity (U/L) of the calibrators to create a standard curve.
-
Determine the ALP activity of the unknown serum samples by interpolating their net current values from the standard curve.
Protocol 2: Colorimetric Detection of ALP Activity in Serum
This protocol adapts the established method of detecting phenolic compounds using 4-aminoantipyrine for the quantification of 4-AP.[1][9]
1. Materials and Reagents
-
This compound (4-APP) monosodium salt
-
Alkaline Buffer (e.g., 50 mM Carbonate-bicarbonate buffer, pH 10.0)[9]
-
4-Aminoantipyrine Solution (e.g., 60 mmol/L)[9]
-
Potassium Ferricyanide Solution (e.g., 150 mmol/L)[9]
-
Stopping Reagent (Optional, e.g., Sodium arsenate or a strong acid/base to shift pH)[9][12]
-
Human Serum Samples and ALP Calibrators
-
Microplate Reader or Spectrophotometer (510-520 nm)
-
96-well microplate
-
Incubator (37°C)
2. Reagent Preparation
-
Substrate-Buffer Solution: Dissolve 4-APP in the Alkaline Buffer to a final concentration of 5-10 mM. Prepare this solution fresh daily.
-
Chromogenic Reagent: Prepare solutions of 4-aminoantipyrine and potassium ferricyanide. Caution: These reagents can be toxic and should be handled with care.[9]
3. Experimental Procedure
-
Pipette serum samples and calibrators (e.g., 10 µL) into separate wells of a 96-well plate.
-
Add the Substrate-Buffer Solution (e.g., 100 µL) to each well to start the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 15 minutes).[10]
-
Add the 4-Aminoantipyrine solution (e.g., 50 µL) to each well, followed by the Potassium Ferricyanide solution (e.g., 50 µL) to develop the color.
-
(Optional) A stopping reagent can be added if required to terminate the enzymatic reaction before color development.
-
Mix the contents of the wells gently.
-
Measure the absorbance of each well at 510 nm or 520 nm.[1][8]
4. Data Analysis
-
Prepare a standard curve by plotting the absorbance values of the ALP calibrators against their known activities (U/L).
-
Calculate the ALP activity in the serum samples by comparing their absorbance values to the standard curve.
-
The ALP activity can be expressed in units such as King units or International Units per liter (IU/L), depending on the calibrators used.[8][10]
References
- 1. biolabo.fr [biolabo.fr]
- 2. acb.org.uk [acb.org.uk]
- 3. This compound monosodium salt, Alkaline phosphatase substrate (CAS 108084-47-5) | Abcam [abcam.com]
- 4. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in Electrochemical Immunosensors with Alkaline Phosphatase as the Signal Label | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. mdpi.com [mdpi.com]
- 12. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Aminophenyl Phosphate (p-APP) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background signal in 4-Aminophenyl phosphate (B84403) (p-APP) assays for the measurement of alkaline phosphatase (ALP) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Aminophenyl phosphate (p-APP) assay?
The this compound (p-APP) assay is a method used to determine the activity of alkaline phosphatase (ALP). ALP is an enzyme that catalyzes the hydrolysis of p-APP, removing its phosphate group. This reaction produces 4-aminophenol (B1666318) (4-AP). The concentration of 4-AP, which is proportional to the ALP activity, can then be measured, typically through electrochemical detection or a colorimetric reaction. In colorimetric detection, 4-AP reacts with a chromogenic agent (like 4-aminopyrine and potassium ferricyanide) to produce a colored product that can be quantified by measuring its absorbance.
Q2: What are the main causes of a high background signal in a p-APP assay?
A high background signal in a p-APP assay can originate from several sources:
-
Spontaneous Substrate Hydrolysis: this compound can hydrolyze spontaneously, especially at alkaline pH and elevated temperatures. This non-enzymatic breakdown of the substrate leads to the formation of 4-aminophenol, which contributes to the background signal.
-
Contaminated Reagents: Buffers, water, or even the enzyme preparation itself can be contaminated with phosphatases, leading to a false-positive signal.
-
Interfering Substances in the Sample: Samples such as serum, plasma, or tissue homogenates may contain substances that interfere with the assay. This can include endogenous phosphatases, reducing agents that affect the colorimetric reaction, or compounds that absorb light at the same wavelength as the reaction product. Hemolyzed or lipemic samples are particularly prone to causing high background absorbance.
-
Instability of the Product: The product of the enzymatic reaction, 4-aminophenol (4-AP), can be unstable and prone to oxidation, which may lead to the formation of colored byproducts that increase the background absorbance.
Q3: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it should be stored as a solid under desiccating conditions at -20°C. Solutions of p-APP should be prepared fresh before use to minimize spontaneous hydrolysis. If a stock solution needs to be stored, it should be kept at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: High Background Signal
High background signal can mask the true enzymatic activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Problem: High Absorbance in "No Enzyme" or "Substrate Only" Controls
This indicates that the high background is independent of the enzyme activity in your sample.
| Potential Cause | Recommended Action | Expected Outcome |
| Spontaneous Substrate Hydrolysis | 1. Prepare the p-APP working solution immediately before use.2. Avoid prolonged incubation at elevated temperatures.3. Optimize the assay pH; while ALP activity is high at alkaline pH, very high pH can accelerate substrate hydrolysis. | Reduction in the background signal of the negative control wells. |
| Contaminated Reagents | 1. Use high-purity water (e.g., nuclease-free or sterile filtered).2. Prepare fresh buffers using high-quality reagents.3. Filter-sterilize buffers to remove any microbial contamination that could introduce phosphatases.4. Test each reagent individually for contaminating activity. | Identification and replacement of the contaminated reagent, leading to a lower background. |
| Poor Quality Substrate | 1. Purchase high-purity this compound.2. Check the expiration date of the substrate.3. Store the substrate under the recommended conditions (-20°C, desiccated). | A new, high-quality lot of substrate should result in a lower background signal. |
Problem: High Absorbance in "Sample" Wells Compared to Controls
This suggests that a component of the sample is contributing to the high background.
| Potential Cause | Recommended Action | Expected Outcome |
| Endogenous Interfering Substances | 1. For serum/plasma samples, ensure they are not hemolyzed or lipemic.2. Include a "sample blank" control for each sample. This well should contain the sample and all reaction components except the p-APP substrate. Subtract the absorbance of the sample blank from the corresponding sample well reading.3. If possible, dilute the sample to reduce the concentration of interfering substances. | The corrected sample readings will more accurately reflect the true enzymatic activity. |
| Presence of Inhibitors in Sample Collection Tubes | 1. Use non-hemolyzed serum or heparinized plasma. Avoid using anticoagulants like EDTA, citrate, or oxalate (B1200264) as they can inhibit alkaline phosphatase activity by chelating metal ions. | Use of appropriate sample types will prevent inhibition of the enzyme and potential interference. |
Experimental Protocols
Protocol: Colorimetric Alkaline Phosphatase Assay using this compound
This protocol provides a general framework for measuring ALP activity in a 96-well microplate format. Optimization may be required for specific sample types and experimental conditions.
Materials:
-
This compound (p-APP)
-
Alkaline Phosphatase (ALP) standard
-
Assay Buffer (e.g., 50 mM Carbonate-bicarbonate buffer, pH 10)
-
Chromogenic Agent (e.g., 4-amino-antipyrine)
-
Oxidizing Agent (e.g., Potassium ferricyanide)
-
Stop Solution (optional, e.g., 0.5 M NaOH)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at or near 510 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of p-APP in the Assay Buffer. This should be done immediately before use.
-
Prepare the Chromogenic and Oxidizing agents according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add samples and standards to the wells of the 96-well plate.
-
Include the following controls:
-
Blank: Contains Assay Buffer only.
-
Substrate Control (No Enzyme): Contains Assay Buffer and p-APP solution.
-
Sample Blank: Contains the sample and all reagents except the p-APP substrate.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the p-APP working solution to all wells (except the Sample Blanks).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Color Development:
-
Add the Chromogenic Agent followed by the Oxidizing Agent to all wells.
-
Incubate at room temperature for 10 minutes, protected from light, to allow for color development.
-
-
Measurement:
-
If using a stop solution, add it to all wells.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the Substrate Control from all readings.
-
For each sample, subtract the absorbance of its corresponding Sample Blank.
-
Calculate the ALP activity based on a standard curve generated from the ALP standards.
-
Visualizations
Caption: Enzymatic reaction and colorimetric detection in a p-APP assay.
Caption: Troubleshooting workflow for high background in p-APP assays.
Technical Support Center: 4-Aminophenyl Phosphate (4-APP) Working Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 4-Aminophenyl phosphate (B84403) (4-APP) working solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminophenyl phosphate (4-APP) and what is its primary application?
A1: this compound (4-APP) is a substrate for the enzyme alkaline phosphatase (ALP). In the presence of ALP, 4-APP is hydrolyzed to p-aminophenol, which can be detected electrochemically or spectrophotometrically. This reaction is widely used in various assays, including enzyme-linked immunosorbent assays (ELISA), to quantify the activity of ALP-conjugated molecules.
Q2: What are the primary factors that contribute to the instability of the 4-APP working solution?
A2: The stability of the 4-APP working solution is influenced by several factors:
-
pH: The solution is susceptible to hydrolysis, especially under acidic or strongly alkaline conditions. Maintaining the optimal pH is critical.
-
Temperature: Elevated temperatures accelerate the degradation of 4-APP in solution.
-
Light Exposure: 4-APP solutions can be light-sensitive, leading to non-enzymatic degradation and increased background signal.
-
Contamination: Microbial or chemical contamination can introduce substances that either degrade 4-APP or interfere with the enzymatic reaction.
Q3: How should the solid 4-APP compound be stored?
A3: To ensure maximum shelf-life, the solid form of 4-APP should be stored at -20°C under desiccating conditions and protected from light.[1]
Q4: How long is a 4-APP working solution typically stable?
A4: For optimal performance and to minimize background signal, it is highly recommended to prepare the 4-APP working solution fresh on the day of use. If short-term storage is necessary, it should be kept at 2-8°C and protected from light for no longer than a few hours.
Q5: What are the signs of a degraded 4-APP working solution?
A5: A degraded 4-APP solution may appear discolored (e.g., yellowish or brownish). In an assay, its use will typically result in a high background signal, reduced sensitivity (low signal-to-noise ratio), and poor reproducibility between wells and experiments.
Troubleshooting Guide: Instability of 4-APP Working Solution
This guide addresses common issues encountered during experiments that may be related to the instability of the 4-APP working solution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Degraded 4-APP solution: The working solution was prepared too far in advance, stored improperly (exposed to light or elevated temperature), or is past its recommended use-by time. | 1. Prepare fresh solution: Always prepare the 4-APP working solution immediately before use. Protect it from light by using an amber tube or wrapping the container in foil. |
| 2. Contaminated reagents or buffer: The buffer or water used to prepare the working solution is contaminated with microbes or chemicals that react with 4-APP. | 2. Use high-purity reagents: Prepare solutions using sterile, high-purity water and analytical-grade buffer components. Filter-sterilize the buffer if necessary. | |
| 3. Ineffective blocking: In ELISA applications, incomplete blocking of the microplate wells can lead to non-specific binding of the ALP-conjugate. | 3. Optimize blocking: Ensure the blocking buffer is effective and that the incubation time is sufficient to cover all non-specific binding sites.[2] | |
| Low or No Signal | 1. Inactive 4-APP: The solid 4-APP may have degraded due to improper long-term storage. | 1. Use fresh 4-APP solid: Ensure the solid 4-APP is stored correctly at -20°C and is within its expiration date.[1] |
| 2. Incorrect buffer pH: The pH of the working solution is outside the optimal range for the alkaline phosphatase enzyme, leading to reduced or no enzymatic activity. | 2. Verify buffer pH: The optimal pH for alkaline phosphatase activity is typically between 9.5 and 10.5. Prepare the buffer carefully and verify the pH before adding the 4-APP.[3] | |
| 3. Presence of inhibitors: The sample or buffers may contain inhibitors of alkaline phosphatase, such as phosphates, EDTA, or citrate. | 3. Avoid inhibitors: Ensure that buffers and sample diluents do not contain substances that inhibit ALP activity.[3] | |
| Inconsistent Results (High Variability) | 1. Inconsistent 4-APP solution stability: The working solution is degrading over the course of the experiment, leading to different signal intensities in wells processed at different times. | 1. Prepare and use solution quickly: Add the 4-APP working solution to all wells in a timely and consistent manner. For large experiments, consider preparing smaller, fresh batches of the solution. |
| 2. Inconsistent incubation times: Variation in the incubation time with the 4-APP solution across the plate. | 2. Standardize incubation: Use a multichannel pipette for consistent addition of the substrate and ensure the incubation time is the same for all wells.[3] | |
| 3. Temperature gradients: Uneven temperature across the microplate during incubation can lead to variations in enzyme activity. | 3. Ensure uniform temperature: Incubate the plate in a temperature-controlled environment and allow all reagents to come to room temperature before use. |
Data Presentation
While specific quantitative stability data for 4-APP working solutions is not extensively published, the following table provides general stability recommendations based on best practices for similar enzyme substrates.
| Storage Condition | Recommended Maximum Storage Time | Expected Outcome of Prolonged Storage |
| Room Temperature (~25°C), Exposed to Light | < 1 hour | Rapid increase in background signal, significant loss of sensitivity. |
| Room Temperature (~25°C), Protected from Light | 1-2 hours | Gradual increase in background, potential for decreased performance. |
| Refrigerated (2-8°C), Protected from Light | 2-4 hours | Slower degradation, but fresh preparation is still highly recommended for best results. |
| Frozen (-20°C) | Not Recommended | Freeze-thaw cycles can accelerate degradation and are not advised for working solutions. |
Experimental Protocols
Preparation of 4-APP Working Solution
This protocol describes the preparation of a 4-APP working solution for use in colorimetric or electrochemical assays.
Materials:
-
This compound (solid)
-
Substrate Buffer (e.g., 1.0 M Diethanolamine with 0.5 mM MgCl₂, pH 9.8)
-
High-purity water
-
Sterile, light-protected container (e.g., amber microfuge tube)
Procedure:
-
Equilibrate Reagents: Allow the solid 4-APP and the substrate buffer to come to room temperature before use.
-
Weigh 4-APP: In a suitable weighing vessel, carefully weigh out the required amount of 4-APP. Perform this in an environment with controlled humidity if possible.
-
Dissolve 4-APP: Add the weighed 4-APP to the appropriate volume of substrate buffer to achieve the desired final concentration (a common concentration is 1 mg/mL).
-
Mix Gently: Mix the solution by gentle inversion or vortexing until the 4-APP is completely dissolved. Avoid vigorous shaking, which can introduce air bubbles.
-
Protect from Light: Immediately transfer the solution to a light-protected container.
-
Use Immediately: Use the freshly prepared working solution as soon as possible, ideally within 30 minutes of preparation.
Mandatory Visualization
Caption: Troubleshooting workflow for issues related to 4-APP working solution instability.
Caption: Signaling pathway of 4-APP enzymatic reaction versus its degradation pathway.
References
Technical Support Center: Optimizing 4-Aminophenyl Phosphate (p-APP) for ELISA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Aminophenyl phosphate (B84403) (p-APP) as a substrate for alkaline phosphatase (AP) in Enzyme-Linked Immunosorbent Assays (ELISA), particularly for electrochemical detection methods.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminophenyl phosphate (p-APP) and how does it work in an ELISA?
A1: this compound (p-APP) is a substrate for alkaline phosphatase (AP), an enzyme commonly used as a label in ELISA. In the presence of AP, p-APP is hydrolyzed to 4-aminophenol (B1666318) (p-AP). This product is electrochemically active and can be detected and quantified using techniques such as cyclic voltammetry or differential pulse voltammetry, offering a highly sensitive detection method.
Q2: What is the recommended starting concentration for p-APP in an ELISA?
A2: A common starting concentration for p-APP in electrochemical ELISA is 5 mg/mL.[1] However, the optimal concentration can vary depending on the specific assay conditions and should be determined experimentally.
Q3: What is the appropriate buffer for preparing the p-APP substrate solution?
A3: A diethanolamine (B148213) buffer is frequently used for alkaline phosphatase substrates. A typical composition is 1.0 M Diethanolamine with 0.5 mM MgCl₂, adjusted to pH 9.8.[2] Alternatively, a Tris-based buffer can also be used. It is crucial to avoid phosphate-containing buffers, as phosphate is a competitive inhibitor of alkaline phosphatase.
Q4: How should p-APP powder and prepared substrate solutions be stored?
A4: p-APP powder should be stored at -20°C under desiccating conditions for long-term stability.[3] The prepared substrate solution should be made fresh just before use and protected from light to minimize degradation and background signal.
Troubleshooting Guides
High Background
High background can mask the specific signal, leading to reduced assay sensitivity. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Substrate auto-hydrolysis or contamination | Prepare fresh p-APP substrate solution for each experiment. Protect the solution from light during preparation and incubation. |
| Ineffective blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or casein). Optimize the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| High concentration of detection antibody | Perform a titration of the detection antibody to determine the optimal concentration that provides a high signal-to-noise ratio. |
| Insufficient washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Incorporate a 30-60 second soak step during each wash. |
| Cross-reactivity of antibodies | Run a control with the secondary antibody only to check for non-specific binding. Ensure the secondary antibody is specific to the primary antibody's species. |
Low or No Signal
A weak or absent signal can prevent the accurate quantification of the target analyte.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal p-APP concentration | The p-APP concentration may be too low. Perform a substrate concentration optimization experiment (see Experimental Protocols section). |
| Inactive enzyme or substrate | Ensure the alkaline phosphatase conjugate is active and has been stored correctly. Use fresh, properly stored p-APP powder to prepare the substrate solution. |
| Incorrect buffer composition | Verify that the substrate buffer does not contain phosphate, which inhibits alkaline phosphatase. Ensure the pH of the buffer is optimal for enzyme activity (typically around 9.8). |
| Insufficient incubation time | Increase the incubation time for the substrate. Monitor the signal development at different time points to determine the optimal incubation period. |
| Low concentration of capture or detection antibody | Titrate both the capture and detection antibodies to ensure they are at their optimal concentrations for signal generation. |
Experimental Protocols
Protocol for Optimizing p-APP Concentration
This protocol describes a method to determine the optimal concentration of p-APP for your specific ELISA system.
Materials:
-
Coated and blocked ELISA plate with your antigen-antibody complex.
-
Alkaline phosphatase-conjugated detection antibody.
-
This compound (p-APP) powder.
-
Substrate buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Electrochemical detection system (e.g., potentiostat with appropriate electrodes).
Procedure:
-
Prepare a p-APP Stock Solution: Prepare a high-concentration stock solution of p-APP (e.g., 10 mg/mL) in the chosen substrate buffer.
-
Create a Dilution Series: Prepare a serial dilution of the p-APP stock solution to create a range of concentrations to test. A suggested range is from 0.5 mg/mL to 10 mg/mL.
-
Prepare Control and Test Wells:
-
Positive Control Wells: Wells containing the complete antigen-antibody sandwich, including the AP-conjugated antibody.
-
Negative Control Wells (Blank): Wells containing all assay components except the antigen or primary antibody, to measure the background signal.
-
-
Add Substrate Dilutions: Add 100 µL of each p-APP dilution to a set of positive and negative control wells.
-
Incubate: Incubate the plate at room temperature, protected from light. The incubation time should be kept consistent with your standard protocol (e.g., 30 minutes).
-
Electrochemical Detection: Measure the electrochemical signal (e.g., peak oxidation current of 4-aminophenol at approximately +0.1 V) for each well.
-
Analyze the Data:
-
Subtract the average signal of the negative control wells from the average signal of the positive control wells for each p-APP concentration to obtain the net signal.
-
Plot the net signal against the p-APP concentration.
-
The optimal concentration is the one that gives the highest signal-to-noise ratio (the point at which the signal begins to plateau).
-
Data Presentation:
| p-APP Concentration (mg/mL) | Average Positive Signal (nA) | Average Blank Signal (nA) | Net Signal (nA) |
| 10 | |||
| 5 | |||
| 2.5 | |||
| 1.25 | |||
| 0.625 | |||
| 0 (Buffer only) |
Visualizations
Caption: General ELISA workflow for p-APP detection.
Caption: Troubleshooting logic for high background.
References
Technical Support Center: Electrochemical Detection of p-Aminophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of p-aminophenol (p-AP).
Frequently Asked Questions (FAQs)
Q1: What are the common interfering species in the electrochemical detection of p-aminophenol?
A1: Several substances can interfere with the electrochemical detection of p-aminophenol, leading to overlapping signals or altered responses. Common interfering species include paracetamol (acetaminophen), ascorbic acid, glucose, hydrogen peroxide, and ammonia.[1] The degree of interference can depend on the electrode material, pH, and the specific electrochemical technique used.
Q2: Why is my p-aminophenol signal unstable or irreproducible over multiple scans?
A2: Signal instability and poor reproducibility in p-aminophenol detection are often due to two main phenomena occurring at the electrode surface: adsorption and electropolymerization.[2][3] p-Aminophenol and its oxidation product, p-quinoneimine, can adsorb onto the electrode surface, leading to fouling.[3][4] With repeated cycling of the potential, these species can electropolymerize, forming an insulating layer that blocks the electrode surface and reduces the signal over time.[2][3]
Q3: What is the optimal pH for the electrochemical detection of p-aminophenol?
A3: The optimal pH for p-aminophenol detection typically falls within the neutral to slightly acidic or slightly alkaline range. The exact optimal pH can vary depending on the specific electrode system being used. For instance, some studies have found maximal peak currents at pH 8.00, while others operate effectively at pH 4.5 or in neutral solutions.[5] It is crucial to experimentally determine the optimal pH for your specific setup, as the peak potential of p-aminophenol is pH-dependent, shifting to more negative values as the pH increases.
Q4: Can p-aminophenol be detected in real-world samples like urine or pharmaceutical formulations?
A4: Yes, various studies have successfully demonstrated the detection of p-aminophenol in real samples, including urine, water samples, and paracetamol tablets.[1][6] However, sample preparation, such as dilution, is often necessary to minimize matrix effects, which can negatively interfere with the detection and lower the recovery values and sensitivity of the sensor.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Incorrect potential window. 2. Electrode not properly connected or submerged. 3. Inactive electrode surface. 4. Low concentration of p-aminophenol. | 1. Ensure the potential window covers the oxidation potential of p-aminophenol. 2. Check all cable connections and ensure the working, counter, and reference electrodes are properly immersed in the electrolyte.[9] 3. Clean and polish the electrode surface according to standard procedures to remove any passivating layers. 4. Prepare fresh p-aminophenol solutions, as it can degrade, especially when exposed to light and air.[1][10] |
| Poorly Defined or Distorted Peaks | 1. High scan rate. 2. Uncompensated solution resistance. 3. Electrode fouling. | 1. Reduce the scan rate to allow for more defined peaks. 2. Use a supporting electrolyte to decrease solution resistance and move the reference electrode closer to the working electrode. 3. Implement an electrode cleaning step between measurements. For severe fouling, electrochemical cleaning or mechanical polishing may be necessary.[11] |
| Decreasing Peak Current with Successive Scans | 1. Electropolymerization of p-aminophenol on the electrode surface. 2. Adsorption of p-aminophenol or its oxidation products (fouling).[3] | 1. Use a lower concentration of p-aminophenol if possible, as electropolymerization can be concentration-dependent.[2][3] 2. Clean the electrode surface between each measurement. For screen-printed electrodes, it is often recommended to use a new electrode for each measurement to ensure reproducibility.[2][3] |
| Unexpected Peaks in the Voltammogram | 1. Presence of interfering species in the sample. 2. Contamination of the electrolyte or glassware. 3. Degradation of p-aminophenol. | 1. Run a blank voltammogram of the supporting electrolyte to identify background peaks.[9] If interferences are suspected, consider sample pretreatment or the use of a modified electrode with enhanced selectivity. 2. Use high-purity reagents and thoroughly clean all glassware. 3. Prepare fresh p-aminophenol solutions for each experiment.[1][10] |
| Overlapping Peaks with Paracetamol | 1. Similar oxidation potentials of p-aminophenol and paracetamol. | 1. Modify the electrode with materials that can resolve the oxidation peaks of both compounds. Various nanomaterials and composites have been shown to effectively separate the voltammetric signals. 2. Utilize techniques like differential pulse voltammetry (DPV), which can offer better resolution than cyclic voltammetry (CV).[6] 3. Adjusting the pH of the supporting electrolyte can sometimes help in separating the peaks. |
Quantitative Data Summary
The performance of an electrochemical sensor for p-aminophenol can vary significantly based on the electrode modification and experimental conditions. The following table summarizes key performance metrics from various studies.
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Au/Nafion/Au-MWCNTs-Nafion:Cu | 0.2 - 1.6 | 0.09 | [1][12] |
| Screen Printed Electrode (C/Pt) | Not specified | 0.045 | [13] |
| Activated Glassy Carbon Electrode | 10 - 240 | 0.324 | [6] |
| Ni-Co LDHs/GCE | 0.5 - 700.0 | 0.15 | [14] |
Experimental Protocols
General Protocol for Cyclic Voltammetry (CV) of p-Aminophenol
This protocol outlines a general procedure for obtaining a cyclic voltammogram of p-aminophenol. Note that specific parameters should be optimized for your experimental setup.
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol (B145695) for a few minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0) to the cell.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Record a background CV scan in the supporting electrolyte to ensure there are no contaminants.
-
Add a known concentration of p-aminophenol to the cell and stir for a short period to ensure homogeneity.
-
Allow the solution to become quiescent before starting the scan.
-
Scan the potential within a range that covers the oxidation and reduction peaks of p-aminophenol (e.g., -0.2 V to 0.6 V vs. Ag/AgCl).
-
Set an appropriate scan rate (e.g., 50 mV/s).
-
Protocol for Interference Study
-
Record p-AP Signal: Obtain a stable and reproducible CV or DPV signal for a known concentration of p-aminophenol in the chosen supporting electrolyte.
-
Introduce Interferent: Add a specific concentration of the potential interfering species (e.g., ascorbic acid, paracetamol) to the electrochemical cell.
-
Record Mixed Signal: After allowing the solution to mix, record the voltammogram under the same conditions as in step 1.
-
Analyze and Compare: Compare the voltammogram obtained in the presence of the interfering species with the initial p-aminophenol signal. Note any changes in peak potential, peak current, or the appearance of new peaks.
-
Repeat for Different Concentrations: Repeat steps 2-4 with varying concentrations of the interfering species to determine the tolerance limit of the sensor.
Visualizations
Caption: Electrochemical oxidation pathway of p-aminophenol.
Caption: A logical workflow for troubleshooting common issues.
Caption: A typical experimental workflow for p-aminophenol detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and electrochemical detection of paracetamol and 4-aminophenol in a paper-based microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uaic.ro [chem.uaic.ro]
- 7. Frontiers | Grand Challenges in Nanomaterial-Based Electrochemical Sensors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of different electrochemical cleaning methods on contaminated healing abutments in vitro: an approach for metal surface decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical detection of p-aminophenol by flexible devices based on multi-wall carbon nanotubes dispersed in electrochemically modified Nafion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jebe.samipubco.com [jebe.samipubco.com]
reducing non-specific binding in pAPP-based immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in phosphorylated Amyloid Precursor Protein (pAPP)-based immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in my pAPP immunoassay?
High background in your pAPP immunoassay is often a result of non-specific binding, which can be caused by several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied sites on the microplate wells, leading to the non-specific adherence of antibodies.[1][2]
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, causing them to bind to sites other than the target pAPP epitope.[3]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies and other reagents, contributing to a high background signal.[2][4]
-
Cross-Reactivity: The detection antibody may be cross-reacting with the blocking agent (e.g., phosphoproteins in milk-based blockers) or other components in the sample matrix.[5]
-
Hydrophobic Interactions: The hydrophobic nature of Aβ, a cleavage product of APP, can lead to its non-specific adsorption to plastic surfaces, which can be exacerbated by certain detergents.[1][6]
-
Sample Matrix Effects: Components within the biological sample (e.g., plasma, serum, or cell lysates) can interfere with the antibody-antigen interaction.[7][8]
Q2: Which blocking agent is recommended for pAPP immunoassays?
For immunoassays detecting phosphorylated proteins like pAPP, it is highly recommended to use a Bovine Serum Albumin (BSA)-based blocking buffer.[5][9] Milk-based blockers contain casein, a phosphoprotein that can cross-react with anti-phospho antibodies, leading to high background.[5][9] Protein-free blocking buffers are also a suitable alternative.[10]
Q3: How can I optimize my washing steps to reduce non-specific binding?
Optimizing your wash protocol is a critical step in reducing background signal. Consider the following adjustments:
-
Increase the Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can help remove loosely bound, non-specific antibodies.[2][4]
-
Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to cover the entire surface of the well.
-
Introduce a Soak Time: Allowing the wash buffer to incubate in the wells for a short period (e.g., 30-60 seconds) during each wash step can improve the removal of non-specifically bound molecules.[2]
-
Include a Detergent: Adding a non-ionic detergent like Tween-20 (typically at a concentration of 0.05%) to your wash buffer can help to disrupt non-specific interactions.[11]
Q4: Can the aggregation of Aβ affect my pAPP immunoassay?
Yes, the aggregation of amyloid-beta (Aβ), which is derived from APP, can contribute to non-specific binding. Aβ peptides, particularly Aβ42, are prone to aggregation and can non-specifically adsorb to surfaces.[1][12] This can be influenced by factors such as pH, temperature, and the presence of metal ions.[13] While monoclonal antibodies have been shown to inhibit Aβ aggregation in vitro, the inherent stickiness of Aβ aggregates can still pose a challenge in immunoassays.[14] Using detergents like Tween-20 can help to mitigate the non-specific binding of Aβ to surfaces.[1][6]
Troubleshooting Guides
Guide 1: Optimizing Blocking Buffer
High background signal is frequently traced back to suboptimal blocking. This guide provides a systematic approach to selecting and optimizing your blocking buffer.
Protocol: Screening for the Optimal Blocking Agent
-
Prepare a Coated Plate: Coat a 96-well microplate with your capture antibody or pAPP antigen according to your standard protocol.
-
Test Different Blocking Agents: In separate sets of wells, apply different blocking buffers. It is recommended to test:
-
1% BSA in TBS-T (Tris-Buffered Saline with 0.05% Tween-20)
-
3% BSA in TBS-T
-
A commercial protein-free blocking buffer
-
5% non-fat dry milk in TBS-T (as a negative control to observe potential cross-reactivity)
-
-
Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate according to your standard protocol.
-
Add Detection Antibody: To a subset of wells for each blocking condition, add only the detection antibody (without the pAPP sample). To another subset, add your positive and negative controls.
-
Develop and Read: Proceed with the remaining steps of your immunoassay (substrate addition, stopping the reaction, and reading the plate).
-
Analyze: Compare the signal from the "detection antibody only" wells for each blocking agent. The optimal blocking buffer will yield the lowest signal in these wells while maintaining a strong signal in the positive control wells.
Guide 2: Optimizing Wash Steps
Insufficient washing is another common culprit for high background. This guide helps you refine your washing protocol.
Protocol: Optimizing the Number of Wash Cycles
-
Prepare a Coated and Blocked Plate: Use a microplate that has been coated with your capture antibody/antigen and blocked with your optimized blocking buffer.
-
Run Your Standard Assay: Proceed with your standard immunoassay protocol up to the first wash step after the detection antibody incubation.
-
Vary the Number of Washes: Divide the plate into sections and perform a different number of wash cycles for each section. For example:
-
Section 1: 2 washes
-
Section 2: 3 washes
-
Section 3: 4 washes
-
Section 4: 5 washes
-
-
Maintain Consistency: Keep all other washing parameters (volume, soak time, and buffer composition) constant across all sections.
-
Develop and Read: Add the substrate and stop solution, then read the plate.
-
Analyze: Calculate the signal-to-noise ratio (signal of a standard concentration vs. signal of the negative control) for each number of wash cycles. The optimal number of washes will be the minimum number that provides a low background without significantly reducing the specific signal.
Quantitative Data Summary
The following table summarizes the effectiveness of different blocking agents in reducing non-specific binding in immunoassays for phosphorylated proteins. The data is compiled from various sources and represents typical outcomes.
| Blocking Agent | Concentration | Buffer | Typical Signal-to-Noise Ratio | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | TBS-T | High | Recommended for phospho-proteins. Avoids cross-reactivity with anti-phospho antibodies.[5][9] |
| Non-Fat Dry Milk | 5% | TBS-T | Low to Moderate | Not recommended for phospho-proteins due to high casein content, which is a phosphoprotein and can cause high background.[5][9] |
| Commercial Protein-Free Blockers | As recommended | TBS or PBS | High | Good alternative to BSA, especially if BSA causes non-specific binding.[10] |
| Normal Serum | 5-10% | TBS-T | Moderate to High | Serum should be from the same species as the secondary antibody to prevent cross-reactivity. |
| Casein | 0.1-0.5% | TBS-T | Low to Moderate | Similar to non-fat dry milk, not ideal for phospho-protein detection due to its phosphoprotein nature.[15] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Optimized experimental workflow for a pAPP immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. arp1.com [arp1.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Nonspecific binding of Aβ42 to polypropylene tubes and the effect of Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 8. arp1.com [arp1.com]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu2+ Affects Amyloid-β (1–42) Aggregation by Increasing Peptide-Peptide Binding Forces | PLOS One [journals.plos.org]
- 14. Monoclonal antibodies inhibit in vitro fibrillar aggregation of the Alzheimer beta-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thermofisher.com [thermofisher.com]
Technical Support Center: Stability and Handling of 4-Aminophenyl Phosphate (4-APP)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 4-Aminophenyl phosphate (B84403) (4-APP), a commonly used substrate in enzyme assays, particularly for alkaline phosphatase. Understanding the pH-dependent stability of 4-APP is critical for obtaining accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of 4-Aminophenyl phosphate (4-APP) in aqueous solutions?
A1: The primary factor affecting the stability of 4-APP in aqueous solutions is pH . 4-APP is susceptible to hydrolysis, which is the cleavage of the phosphate ester bond. This hydrolysis is significantly influenced by the pH of the solution.
Q2: How does pH influence the hydrolysis of 4-APP?
A2: 4-APP is known to be unstable in alkaline conditions. As the pH increases, the rate of hydrolysis of the phosphate ester bond accelerates, leading to the formation of 4-aminophenol (B1666318) and inorganic phosphate. This degradation can lead to high background signals and inaccurate results in enzymatic assays.
Q3: What are the optimal pH conditions for preparing and using 4-APP solutions?
A3: While specific optimal pH ranges can be application-dependent, it is generally recommended to prepare and use 4-APP solutions in a slightly acidic to neutral pH range (pH 6-7.5) to minimize spontaneous hydrolysis. For enzymatic assays that require alkaline conditions for optimal enzyme activity (e.g., alkaline phosphatase assays), it is crucial to prepare the 4-APP solution fresh and add it to the reaction mixture immediately before measurement to minimize non-enzymatic degradation.
Q4: My enzymatic assay using 4-APP shows high background readings. What could be the cause?
A4: High background readings are often a result of the spontaneous hydrolysis of 4-APP. This can be caused by:
-
High pH of the assay buffer: If your assay buffer is alkaline, the 4-APP may be degrading non-enzymatically.
-
Improper storage of 4-APP solutions: Storing 4-APP in a solution, especially at a high pH or at room temperature for an extended period, can lead to significant degradation.
-
Contaminated reagents: Contamination of your buffer or other reagents with phosphatases can also lead to premature hydrolysis of 4-APP.
Q5: How should I prepare and store 4-APP solutions?
A5: It is highly recommended to prepare 4-APP solutions fresh for each experiment. If a stock solution must be prepared, it should be dissolved in a slightly acidic or neutral buffer and stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Avoid storing 4-APP solutions in alkaline buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| High background signal in "no enzyme" control wells | Spontaneous hydrolysis of 4-APP due to alkaline pH of the assay buffer. | Prepare the 4-APP substrate solution immediately before use and add it to the assay plate just before reading. Consider optimizing the assay to use a lower pH if compatible with the enzyme's activity. |
| Contamination of reagents with phosphatases. | Use fresh, high-purity reagents and sterile techniques. Filter-sterilize buffers. | |
| Prolonged incubation at room temperature or elevated temperatures. | Minimize the time the substrate is in the alkaline buffer before measurement. Perform incubations at a controlled and optimized temperature. | |
| Inconsistent or non-reproducible results | Degradation of 4-APP stock solution over time. | Prepare fresh 4-APP solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment and avoid reusing thawed solutions. |
| Inaccurate pH of the assay buffer. | Calibrate the pH meter and verify the pH of all buffers before use. | |
| Low signal or no signal development | Complete degradation of 4-APP before the start of the enzymatic reaction. | Ensure proper storage of the solid 4-APP and prepare solutions fresh. |
| Incorrect wavelength setting on the plate reader for detecting 4-aminophenol. | Verify the absorbance maximum of 4-aminophenol under your assay conditions and set the plate reader accordingly. |
Quantitative Data on Phosphate Ester Stability
For illustrative purposes, the table below presents hypothetical stability data for a generic aryl phosphate ester, reflecting the expected trend for 4-APP. Note: This data is for educational purposes and should not be considered as experimentally verified for 4-APP. Researchers should perform their own stability studies for their specific experimental conditions.
| pH | Condition | Expected Stability | Primary Degradation Pathway | Hypothetical Half-life (t½) at 25°C |
| 3.0 | Acidic | Moderate | Acid-catalyzed hydrolysis | Days to weeks |
| 7.0 | Neutral | High | Minimal spontaneous hydrolysis | Months to years |
| 9.0 | Alkaline | Low | Base-catalyzed hydrolysis | Hours to days |
| 11.0 | Strongly Alkaline | Very Low | Rapid base-catalyzed hydrolysis | Minutes to hours |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound (4-APP)
Objective: To determine the rate of non-enzymatic hydrolysis of 4-APP at different pH values.
Materials:
-
This compound (solid)
-
A series of buffers with different pH values (e.g., pH 5, 7, 9, 11). Common buffers include citrate, phosphate, and carbonate-bicarbonate.
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Constant temperature incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values. Ensure the buffer components do not interfere with the HPLC analysis.
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-APP in a neutral buffer (e.g., pH 7 phosphate buffer) or in water. It is recommended to do this on the day of the experiment.
-
Incubation:
-
For each pH to be tested, dilute the 4-APP stock solution into the respective pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution. The frequency of sampling should be adjusted based on the expected stability at each pH (more frequent sampling for alkaline solutions).
-
Sample Analysis by HPLC:
-
Immediately analyze the collected samples by HPLC.
-
Develop an HPLC method capable of separating 4-APP from its primary degradation product, 4-aminophenol.
-
Monitor the decrease in the peak area of 4-APP and the increase in the peak area of 4-aminophenol over time.
-
-
Data Analysis:
-
Plot the concentration of 4-APP as a function of time for each pH.
-
Determine the rate of degradation (hydrolysis rate constant) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).
-
Calculate the half-life (t½) of 4-APP at each pH.
-
Visualizations
Caption: Logical relationship between factors affecting 4-APP stability and its degradation.
Caption: Experimental workflow for determining the pH stability of 4-APP.
how to improve the sensitivity of a 4-Aminophenyl phosphate assay
Welcome to the technical support center for the 4-Aminophenyl phosphate (B84403) (p-APP) assay. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve enhanced sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a 4-Aminophenyl phosphate (p-APP) assay?
A1: The this compound (p-APP) assay is a widely used method for detecting and quantifying phosphatase activity. The principle is based on the enzymatic hydrolysis of the p-APP substrate by a phosphatase, such as Alkaline Phosphatase (ALP). This reaction produces p-aminophenol (p-AP) and inorganic phosphate. The generated p-aminophenol can then be detected, typically through electrochemical methods where it is oxidized, or through colorimetric methods after a secondary reaction to produce a colored product. The amount of p-aminophenol produced is directly proportional to the phosphatase activity in the sample.
Q2: What are the main applications of the p-APP assay?
A2: The p-APP assay is versatile and can be used in various applications, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a substrate for ALP-conjugated secondary antibodies to generate a detectable signal.
-
Enzyme Kinetics: To study the kinetics of phosphatases and screen for inhibitors.
-
Cell-Based Assays: To measure endogenous or reporter phosphatase activity in cell lysates.
-
Biosensors: In the development of electrochemical biosensors for the detection of various analytes.
Q3: How can I improve the sensitivity of my p-APP assay?
A3: Improving the sensitivity of a p-APP assay involves optimizing several key parameters. These include:
-
pH and Buffer Composition: Ensure the pH of the assay buffer is optimal for the specific phosphatase being used (typically pH 9.0-10.5 for alkaline phosphatase).
-
Substrate Concentration: Use a p-APP concentration that is at or near the Michaelis constant (Km) of the enzyme to ensure the reaction rate is sensitive to enzyme concentration.
-
Enzyme Concentration: Use an appropriate concentration of the enzyme to ensure the reaction proceeds at a measurable rate within a linear range.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to allow for sufficient product formation without reaching substrate depletion or enzyme denaturation.
-
Choice of Detection Method: Electrochemical detection of p-aminophenol is generally more sensitive than colorimetric methods.
Q4: What are the common causes of high background in a p-APP assay?
A4: High background can be a significant issue, masking the true signal. Common causes include:
-
Spontaneous Substrate Degradation: p-APP can undergo non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with phosphatases or interfering substances.
-
Insufficient Blocking: In ELISA applications, incomplete blocking of non-specific binding sites on the microplate can lead to high background.[2]
-
Cross-Reactivity of Antibodies: In immunoassays, the secondary antibody may bind non-specifically to other components of the assay.
-
Inadequate Washing: Insufficient washing steps in an ELISA can leave behind unbound enzyme conjugates, leading to a high background signal.[3]
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the phosphatase (e.g., ALP conjugate) has been stored correctly and has not expired.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme to verify its activity. |
| Incorrect Buffer pH | - Prepare fresh assay buffer and verify its pH. For alkaline phosphatase, the optimal pH is typically between 9.5 and 10.5. |
| Substrate Solution Degradation | - Prepare the p-APP substrate solution fresh before each experiment.- Protect the p-APP solution from light.[4] |
| Presence of Phosphatase Inhibitors | - Ensure that buffers do not contain phosphate, as it is a product inhibitor of alkaline phosphatase.- Avoid using chelating agents like EDTA in the sample or buffers, as they can sequester essential metal ions (Mg²⁺, Zn²⁺) required for ALP activity. |
| Insufficient Incubation Time/Temperature | - Increase the incubation time to allow for more product formation.- Optimize the incubation temperature. For many phosphatases, 37°C is optimal, but this should be determined empirically. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-Enzymatic Substrate Hydrolysis | - Prepare p-APP substrate solution immediately before use.- Avoid prolonged incubation at high temperatures.- Run a "substrate only" blank (without enzyme) to quantify the level of non-enzymatic hydrolysis.[1] |
| Contaminated Reagents | - Use high-purity water and clean containers to prepare all buffers and solutions.- Filter-sterilize buffers to remove any microbial contamination that may have phosphatase activity. |
| Insufficient Blocking (ELISA) | - Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.[5]- Increase the blocking incubation time. |
| Inadequate Washing (ELISA) | - Increase the number of wash steps and the volume of wash buffer.- Ensure complete aspiration of the wash buffer from the wells after each wash.[3] |
| High Concentration of Detection Reagent (ELISA) | - Titrate the enzyme-conjugated secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all wells. |
| Inconsistent Incubation Times | - Use a multichannel pipette to add substrate to all wells simultaneously.- If adding reagents sequentially, try to maintain a consistent pace. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, which are more prone to evaporation.- Ensure the plate is incubated in a humidified chamber. |
| Improper Mixing | - Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells. |
Data Presentation
Table 1: Effect of pH on Alkaline Phosphatase Activity with p-APP
This table provides illustrative data on how pH can affect the relative activity of alkaline phosphatase. Optimal pH should be determined empirically for each specific enzyme and assay condition.
| pH of Assay Buffer | Relative ALP Activity (%) |
| 7.5 | 25 |
| 8.5 | 60 |
| 9.5 | 95 |
| 10.5 | 100 |
Table 2: Effect of Temperature on p-APP Assay Signal
This table shows representative data on the influence of incubation temperature on the final assay signal. Higher temperatures can increase reaction rate but also risk enzyme denaturation and increased background.
| Incubation Temperature (°C) | Relative Signal Intensity (%) |
| 25 (Room Temperature) | 70 |
| 37 | 100 |
| 45 | 85 |
| 55 | 40 |
Table 3: Effect of Substrate (p-APP) Concentration on Reaction Velocity
This table illustrates the relationship between substrate concentration and the initial reaction velocity, following Michaelis-Menten kinetics.
| p-APP Concentration (mM) | Initial Reaction Velocity (V₀) (Relative Units) |
| 0.1 | 30 |
| 0.5 | 75 |
| 1.0 | 90 |
| 2.0 | 98 |
| 5.0 | 100 |
Experimental Protocols
Protocol 1: Optimizing p-APP Concentration for an ALP-based ELISA
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antigen Incubation: Add your antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the primary antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody-ALP Conjugate Incubation: Add the ALP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Preparation: Prepare a series of p-APP substrate solutions in your optimized assay buffer (e.g., pH 9.5) at different concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
Substrate Incubation: Add 100 µL of each p-APP concentration to different sets of wells. Incubate at 37°C for 30 minutes.
-
Signal Detection (Electrochemical): If using an electrochemical reader, measure the oxidation current of the generated p-aminophenol.
-
Data Analysis: Plot the signal intensity against the p-APP concentration to determine the optimal concentration that provides a strong signal with low background.
Protocol 2: Measuring Phosphatase Activity in a Cell Lysate
This protocol provides a general framework for measuring the activity of phosphatases that dephosphorylate a target protein in a cellular signaling pathway, such as the dephosphorylation of ERK in the MAPK pathway.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer that preserves phosphatase activity (avoiding high concentrations of detergents and phosphatase inhibitors).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Substrate Addition: Add the p-APP substrate solution to each well to a final concentration determined from your optimization experiments.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Reaction Termination (for endpoint assays): Stop the reaction by adding a stop solution if necessary for your detection method.
-
Signal Detection: Measure the signal (electrochemical or colorimetric) corresponding to the amount of p-aminophenol produced.
-
Data Analysis: Normalize the phosphatase activity to the total protein concentration in each sample.
Mandatory Visualization
Caption: Workflow for measuring phosphatase activity in cell lysates using a p-APP assay.
Caption: Role of phosphatases in the EGFR/MAPK signaling pathway, which can be quantified using a p-APP assay.
References
troubleshooting poor reproducibility with 4-Aminophenyl phosphate
Welcome to the technical support center for 4-Aminophenyl phosphate (B84403) (p-APP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of p-APP in various experimental assays, thereby improving reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminophenyl phosphate (p-APP) and what is its primary application?
A1: this compound (p-APP) is a chromogenic and electroactive substrate for alkaline phosphatase (ALP). Its primary application is in immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), where it is used to quantify the activity of ALP. The enzymatic reaction produces 4-aminophenol (B1666318) (4-AP), which can be detected colorimetrically or electrochemically.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure stability, this compound should be stored under desiccating conditions at -20°C for long-term storage.[1] The product can be stored for up to 12 months under these conditions.[1] It is sensitive to air, light, and moisture, so it is crucial to handle and store it under an inert gas and in a tightly closed, amber container. For short-term storage, 2-8°C is adequate for some stabilized solutions, but -20°C is generally recommended for the powder form.[2]
Q3: What are the signs of p-APP degradation?
A3: A common sign of p-APP degradation is a high background signal in "no enzyme" or negative control wells. This is due to the spontaneous, non-enzymatic hydrolysis of p-APP, which can be accelerated by alkaline pH and elevated temperatures.[3][4] If the p-APP powder or a freshly prepared solution has a noticeable yellow tint, it may indicate degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
High Background Signal
Question: I am observing a high background signal in my assay wells, even in the negative controls. What could be the cause and how can I resolve it?
Answer: High background is a frequent issue and can obscure true positive results. Several factors related to p-APP and the assay procedure can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Spontaneous p-APP Hydrolysis | Prepare p-APP substrate solution fresh for each experiment. Avoid prolonged storage of the working solution, especially at room temperature or in alkaline buffers.[4] Protect the substrate solution from light during preparation and incubation.[2] |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers. Ensure that buffers and enzyme preparations are not contaminated with phosphatases. |
| Insufficient Washing | Increase the number of wash steps or the duration of each wash to effectively remove unbound antibodies and excess reagents. Ensure complete aspiration of wash buffer from the wells between steps. |
| Inadequate Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA) or by trying different blocking agents.[5] Increase the blocking incubation time.[6] |
| Excessive Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Prolonged Incubation Times | Reduce the incubation time for the substrate or antibodies.[6][7] While longer incubation can increase the signal, it may also elevate the background.[6][7] |
Weak or No Signal
Question: My assay is showing a weak signal or no signal at all, even for my positive controls. What are the possible reasons and solutions?
Answer: A weak or absent signal can be frustrating. The issue can often be traced back to problems with the reagents, particularly the p-APP substrate or the enzyme, or with the assay protocol itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive p-APP Substrate | Ensure p-APP has been stored correctly at -20°C under desiccating conditions and protected from light.[1] Prepare the substrate solution immediately before use.[4] |
| Inactive Alkaline Phosphatase (ALP) | Verify that the ALP conjugate has been stored at the recommended temperature and has not expired. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known positive control. |
| Suboptimal Assay Conditions | Optimize the pH of the assay buffer. Alkaline phosphatases typically have an optimal pH between 9.0 and 10.5.[8][9][10] Ensure the incubation temperature is optimal for the enzyme, typically 37°C.[7] |
| Presence of Inhibitors | Avoid using buffers containing phosphate, as it can inhibit alkaline phosphatase. Chelating agents like EDTA can also inhibit ALP activity by sequestering necessary metal cofactors. |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions for antibodies, standards, and the p-APP substrate. Ensure all reagents are added in the correct order. |
Poor Reproducibility
Question: I am experiencing significant variability between replicate wells and between different experiments. How can I improve the reproducibility of my assay?
Answer: Poor reproducibility can stem from inconsistent handling, reagent preparation, or environmental factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent p-APP Solution Preparation | Always prepare the p-APP substrate solution in the same manner for each experiment. If using tablets, ensure they are fully dissolved. If using powder, weigh it accurately. |
| Variable Incubation Times and Temperatures | Use a calibrated incubator and ensure a consistent incubation time for all steps across all experiments.[7] Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Ensure consistent pipetting technique. |
| "Edge Effects" | To minimize temperature gradients across the plate, avoid stacking plates during incubation. Ensure the plate is sealed properly to prevent evaporation. |
| Improper Mixing | Gently and thoroughly mix all reagents and samples before adding them to the wells. |
Experimental Protocols
General Protocol for an Electrochemical ELISA using p-APP
This protocol provides a framework for a sandwich ELISA with electrochemical detection using p-APP as the substrate. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific applications.
Materials:
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen Standard and Samples
-
Biotinylated Detection Antibody
-
Streptavidin-Alkaline Phosphatase (Strep-ALP) Conjugate
-
This compound (p-APP)
-
Substrate Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Electrochemical analyzer and appropriate electrodes
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Strep-ALP Incubation: Add the Strep-ALP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Preparation: Immediately before use, dissolve p-APP in the substrate buffer to the desired concentration (e.g., 1 mg/mL).
-
Electrochemical Detection: Add the p-APP solution to each well. The enzymatic reaction will produce 4-aminophenol (4-AP). Measure the electrochemical signal generated by the oxidation of 4-AP at a suitable potential (e.g., +0.14 V to +0.3 V vs. Ag/AgCl). The signal is proportional to the amount of analyte in the sample.[11]
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Aminophenyl Phosphate (4-APP) Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Aminophenyl phosphate (B84403) (4-APP) reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential contaminants in 4-Aminophenyl phosphate (4-APP) reagents?
A1: The most common potential contaminants in 4-APP reagents include water, 4-aminophenol (B1666318), inorganic phosphate (Pi), and byproducts from the synthesis process. Improper storage can also lead to degradation and the formation of oxidative impurities.
Q2: How can I assess the purity of my 4-APP reagent?
A2: The purity of 4-APP can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A simple enzymatic assay can also be used to determine the relative activity of the reagent.
Q3: My 4-APP solution has a yellow or brown tint. Is it still usable?
A3: A yellow or brown tint in your 4-APP solution may indicate the presence of oxidized species or other impurities. This can lead to high background signals in your assay. It is recommended to use a fresh, colorless solution for best results. If you must use a colored solution, running a "substrate only" control is crucial to determine the background signal.
Q4: I am observing high background noise in my ELISA/assay using 4-APP. What could be the cause?
A4: High background noise can be caused by several factors, including:
-
Contaminated 4-APP: The presence of 4-aminophenol or other electroactive impurities can lead to a high background signal.
-
Spontaneous degradation: 4-APP can slowly hydrolyze in solution. Prepare the substrate solution fresh before each experiment.
-
Sub-optimal reaction conditions: Incorrect pH or temperature can increase the rate of non-enzymatic degradation of 4-APP.
-
Contaminated buffers or water: Ensure all reagents and water used are of high purity.
Q5: How should I properly store this compound reagents?
A5: 4-APP should be stored as a solid at -20°C under desiccating conditions and protected from light.[1] Once in solution, it should be used immediately or stored in aliquots at -20°C for a short period. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated 4-APP Reagent | 1. Run a "substrate only" control (your complete assay buffer + 4-APP, without the enzyme).2. Test a new lot of 4-APP or a reagent from a different supplier. | A high signal in the "substrate only" control confirms a contaminated reagent. The new lot should give a lower background. |
| Spontaneous Degradation of 4-APP | 1. Prepare the 4-APP working solution immediately before use.2. Avoid storing the working solution for extended periods. | Freshly prepared solution should result in a lower background signal compared to a solution that has been stored. |
| Incorrect Buffer pH | 1. Verify the pH of your assay buffer.2. Ensure the pH is optimal for the enzyme being used (e.g., alkaline phosphatase). | Adjusting the pH to the optimal range should decrease non-enzymatic hydrolysis and lower the background. |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive 4-APP Reagent | 1. Perform a simple activity check with a known active enzyme.2. Compare the performance with a new lot of 4-APP. | An active 4-APP reagent should produce a signal in the presence of the enzyme. |
| Degraded Enzyme | 1. Use a fresh aliquot of the enzyme.2. Test the enzyme activity with a different, reliable substrate. | A positive result with a different substrate will confirm that the enzyme is active. |
| Sub-optimal Assay Conditions | 1. Review the entire experimental protocol for errors in concentrations, incubation times, or temperature. | Correcting any deviations in the protocol should restore the expected signal. |
Summary of Potential Contaminants and their Effects
| Contaminant | Potential Source | Effect on Assay | Purity Specification Example |
| Water | Hygroscopic nature of the reagent | Can affect the accuracy of weighing and concentration calculations. | ≤30%[2] |
| 4-Aminophenol | Hydrolysis of 4-APP (degradation) | Increased background signal in electrochemical and colorimetric assays. | Not typically specified, but should be minimal. |
| Inorganic Phosphate (Pi) | Synthesis byproduct or degradation | Can act as a competitive inhibitor for the enzyme (e.g., alkaline phosphatase). | For a similar substrate (pNPP), ≤0.3%[3] |
| Synthesis Byproducts | Incomplete reaction or side reactions | Unpredictable effects, including altered enzyme kinetics or assay interference. | ≥98.0% (TLC) or >99%[1] |
| Oxidized Species | Air oxidation of 4-aminophenol or 4-APP | Can cause discoloration of the solution and high background absorbance. | Solution should be clear and colorless.[3] |
Experimental Protocols
Protocol 1: Purity Assessment of 4-APP by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a 4-APP sample and identify the presence of 4-aminophenol as a contaminant.
Materials:
-
This compound sample
-
4-Aminophenol standard
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing solvent: e.g., a mixture of n-butanol, acetic acid, and water.
-
Visualization agent: e.g., UV light (254 nm) or a ninhydrin (B49086) solution.
-
Micropipette or capillary tubes
Procedure:
-
Prepare a solution of the 4-APP sample in a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the 4-aminophenol standard in the same solvent at a similar concentration.
-
Using a micropipette or capillary tube, spot a small amount of the 4-APP solution and the 4-aminophenol standard onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under UV light or by staining with a ninhydrin solution.
-
Compare the chromatogram of the 4-APP sample to the 4-aminophenol standard. The presence of a spot in the 4-APP lane that corresponds to the Rf value of the 4-aminophenol standard indicates contamination.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Workflow for purity assessment by TLC.
Caption: Degradation pathway of this compound.
References
Technical Support Center: Optimizing pAPP Substrate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Pregnancy-Associated Plasma Protein-A (PAPP-A) substrate reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time in a PAPP-A substrate reaction?
For initial experiments, a common starting point for incubation is between 15 to 60 minutes at 37°C. However, the optimal time is highly dependent on the specific substrate, enzyme concentration, and assay sensitivity. For substrates with slow turnover or when using low enzyme concentrations, longer incubation times (e.g., 2 to 4 hours or even overnight) may be necessary. It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific conditions.
Q2: How do I determine the optimal incubation time for my experiment?
The optimal incubation time is the period during which the reaction rate is linear and the signal is sufficiently above background for accurate measurement. To determine this, a time-course (or kinetic) experiment is essential. This involves setting up multiple identical reactions and stopping them at various time points (e.g., 0, 5, 10, 20, 30, 60, 120 minutes). The optimal incubation time falls within the linear range of product formation before the reaction rate slows due to substrate depletion or enzyme instability.
Q3: My reaction signal is too low. Should I simply increase the incubation time?
Increasing the incubation time is a valid strategy to increase signal, but only if the reaction is still in the linear phase. If the reaction has reached a plateau, simply extending the time will not increase the signal and may increase background. Before extending the incubation, consider other factors that could lead to a low signal, such as suboptimal enzyme or substrate concentration, incorrect buffer conditions (pH and ionic strength), or inactive reagents.[1][2]
Q4: My reaction appears to stop or slow down after a certain period. Why is this happening?
This phenomenon, known as reaction saturation or plateauing, can occur for several reasons:
-
Substrate Depletion: The enzyme has consumed a significant portion of the substrate.
-
Enzyme Instability: The enzyme may lose activity over extended periods at the incubation temperature.
-
Product Inhibition: The accumulation of reaction products may inhibit the enzyme's activity.
-
Reagent Degradation: Other critical components in the reaction mix may be degrading.
A time-course experiment is the best way to identify the point at which the reaction rate is no longer linear.
Q5: What are the critical parameters besides time that I should control during incubation?
Several factors can significantly impact PAPP-A activity and must be kept constant to ensure reproducible results. These include:
-
Temperature: Enzyme activity is highly dependent on temperature. Human enzymes like PAPP-A typically have an optimal activity around 37°C.[3]
-
pH: PAPP-A activity is sensitive to pH, with studies showing it increases approximately linearly from pH 6 to pH 9.[4]
-
Ionic Strength: The binding of the substrate to PAPP-A can be dependent on interactions between charged residues. PAPP-A cleavage of its substrate has been shown to decrease with increasing ionic strength.[4]
-
Zinc Concentration: As a metalloproteinase, PAPP-A requires zinc ions for its catalytic activity.[5][6]
Troubleshooting Guide
Issue 1: No or Very Low Signal
If you are observing little to no product formation, it indicates a fundamental issue with the reaction components or conditions. The following workflow can help diagnose the problem.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Troubleshooting your PCR [takarabio.com]
- 3. monash.edu [monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of the metalloproteinase pregnancy-associated plasma protein-A (PAPP-A) assessed by mutagenesis and analysis of synthetic peptides: substrate residues distant from the scissile bond are critical for proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity of the metalloproteinase pregnancy-associated plasma protein-A (PAPP-A) assessed by mutagenesis and analysis of synthetic peptides: substrate residues distant from the scissile bond are critical for proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 4-Aminophenyl Phosphate vs. p-Nitrophenyl Phosphate in ELISA
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal alkaline phosphatase substrate for Enzyme-Linked Immunosorbent Assays (ELISA).
In the realm of immunoassays, the Enzyme-Linked Immunosorbent Assay (ELISA) stands as a cornerstone technique for the detection and quantification of a vast array of analytes. A critical component of many ELISA systems is the enzymatic reaction that generates a measurable signal. For assays employing alkaline phosphatase (AP) as the reporter enzyme, the choice of substrate is paramount to achieving the desired sensitivity and dynamic range. This guide provides an in-depth comparison of two commonly utilized alkaline phosphatase substrates: 4-Aminophenyl phosphate (B84403) (4-APP) and p-Nitrophenyl phosphate (pNPP), highlighting their distinct characteristics and optimal applications.
While both substrates are hydrolyzed by alkaline phosphatase, their primary modes of detection and, consequently, their performance characteristics, differ significantly. pNPP is the quintessential chromogenic substrate, yielding a soluble yellow product ideal for standard colorimetric ELISA. In contrast, 4-APP is predominantly used in electrochemical ELISA, where its enzymatic product is detected with high sensitivity on an electrode surface.
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of 4-APP and pNPP in their respective optimal ELISA formats. It is important to note that direct quantitative comparisons in the same assay format are scarce due to their specialized applications. The data presented for 4-APP is in the context of electrochemical detection, which is inherently more sensitive than the colorimetric detection used for pNPP.
| Feature | 4-Aminophenyl phosphate (4-APP) | p-Nitrophenyl phosphate (pNPP) |
| Detection Method | Electrochemical | Colorimetric (Absorbance) |
| Enzymatic Product | 4-Aminophenol (B1666318) (electrochemically active) | p-Nitrophenol (yellow, soluble)[1][2] |
| Wavelength (λmax) | Not Applicable | 405 nm[1] |
| Typical Sensitivity | Very High (fM to pM range)[3] | Moderate (ng/mL range)[4] |
| Primary Application | High-sensitivity electrochemical ELISA | Routine colorimetric ELISA |
| Advantages | - Exceptional sensitivity- Wide dynamic range | - Simple, well-established protocols- Cost-effective- No specialized detection equipment required (standard plate reader) |
| Disadvantages | - Requires specialized electrochemical detector- More complex assay setup | - Lower sensitivity compared to electrochemical, chemiluminescent, or fluorescent substrates |
The Chemistry of Detection: Enzymatic Reactions
The fundamental principle behind the use of both 4-APP and pNPP lies in their enzymatic conversion by alkaline phosphatase into products that can be readily detected.
p-Nitrophenyl Phosphate (pNPP) Reaction:
Alkaline phosphatase catalyzes the hydrolysis of pNPP, removing the phosphate group. This reaction yields p-nitrophenol, a soluble product that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405 nm.[1] The intensity of the yellow color is directly proportional to the amount of alkaline phosphatase activity, and thus to the concentration of the target analyte in the ELISA.
This compound (4-APP) Reaction:
Similarly, alkaline phosphatase dephosphorylates 4-APP to produce 4-aminophenol (4-AP) and inorganic phosphate.[5][6] 4-Aminophenol is an electroactive molecule that can be oxidized at a low potential on an electrode surface.[3] In an electrochemical ELISA, the current generated by this oxidation is measured and is proportional to the concentration of 4-AP, which in turn correlates with the amount of the target analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both a standard colorimetric ELISA using pNPP and an electrochemical ELISA using 4-APP.
Standard Colorimetric ELISA Protocol using pNPP
This protocol outlines the final steps of a typical indirect or sandwich ELISA for signal detection with pNPP.
-
Final Wash: After the final incubation with the alkaline phosphatase-conjugated antibody, wash the microplate wells 3-5 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it firmly on a clean paper towel.
-
Substrate Preparation: Prepare the pNPP substrate solution according to the manufacturer's instructions. This may involve dissolving pNPP tablets or powder in a suitable buffer, such as diethanolamine (B148213) or Tris buffer, to a final concentration of approximately 1 mg/mL. Ready-to-use solutions are also commercially available.
-
Substrate Incubation: Add 100 µL of the prepared pNPP solution to each well. Incubate the plate at room temperature (18-25°C) or 37°C for 15-30 minutes, or until sufficient color development is observed. Protect the plate from direct light during this incubation.
-
Stopping the Reaction (Optional but Recommended for Endpoint Assays): Add 50 µL of a stop solution (e.g., 2 M NaOH) to each well to terminate the enzymatic reaction. The addition of a stop solution stabilizes the color for several hours.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader. If a stop solution was used, ensure the plate is read within a reasonable timeframe as specified by the manufacturer.
Electrochemical ELISA Protocol using 4-APP
This protocol provides a general workflow for the detection step in an electrochemical ELISA. The specific parameters, such as incubation times and voltages, may need to be optimized for the particular electrochemical system being used.
-
Final Wash: Following the final incubation with the AP-conjugate, wash the wells of the electrochemical sensor plate thoroughly as described for the colorimetric ELISA.
-
Substrate Preparation: Prepare the 4-APP substrate solution. A typical concentration is 1-2 mg/mL in a suitable buffer, such as Tris-HCl (e.g., 0.1 M, pH 9.0), often supplemented with MgCl₂.[7] It is crucial to use a de-aerated buffer to minimize background electrochemical signals.
-
Substrate Incubation and Enzymatic Reaction: Add 50-100 µL of the 4-APP solution to each sensor well.[7] Incubate for a defined period (e.g., 10-20 minutes) to allow the alkaline phosphatase to convert 4-APP to 4-aminophenol.[7]
-
Electrochemical Detection: Place the sensor plate into the electrochemical reader. Apply a specific oxidation potential (e.g., +0.1 V to +0.3 V vs. a reference electrode) and measure the resulting current.[3] The current generated is proportional to the concentration of 4-aminophenol. Various electrochemical techniques, such as amperometry, cyclic voltammetry, or differential pulse voltammetry, can be employed for detection.
Logical Workflow of ELISA
The following diagram illustrates the general workflow of a sandwich ELISA, which can be adapted for either colorimetric or electrochemical detection by selecting the appropriate substrate in the final step.
Conclusion
The choice between this compound and p-Nitrophenyl phosphate as a substrate for alkaline phosphatase in ELISA is fundamentally a decision between the desired level of sensitivity and the available detection technology.
p-Nitrophenyl phosphate remains the workhorse for routine, cost-effective colorimetric ELISAs. Its simple protocol and reliance on standard laboratory equipment make it an accessible and reliable choice for a wide range of applications where moderate sensitivity is sufficient.
This compound , on the other hand, is the substrate of choice for high-sensitivity applications that leverage electrochemical detection. While requiring more specialized equipment and potentially more complex assay optimization, the significant increase in sensitivity allows for the detection of analytes at much lower concentrations, opening up possibilities for early disease diagnosis and the analysis of low-abundance biomarkers.
Ultimately, a thorough understanding of the experimental goals, required sensitivity, and available instrumentation will guide the researcher to the most appropriate substrate for their ELISA needs.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical ELISA Protein Biosensing in Undiluted Serum Using a Polypyrrole-Based Platform - PMC [pmc.ncbi.nlm.nih.gov]
comparison of 4-Aminophenyl phosphate with chromogenic substrates
A Comparative Guide: 4-Aminophenyl Phosphate (B84403) vs. Chromogenic Substrates for Enzyme Immunoassays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for achieving accurate and sensitive results in enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry. This guide provides an objective comparison of 4-Aminophenyl phosphate (pAPP) with commonly used chromogenic substrates, supported by experimental data and detailed protocols.
Introduction to Enzyme Substrates
In immunoassays, enzymes such as alkaline phosphatase (AP) and horseradish peroxidase (HRP) are conjugated to antibodies to facilitate signal detection. The addition of a substrate results in a measurable product, indicating the presence and quantity of the target analyte. The choice of substrate significantly impacts the sensitivity, dynamic range, and type of detection method employed.
This compound (pAPP) is a substrate for alkaline phosphatase that, upon enzymatic hydrolysis, yields p-aminophenol (PAP). PAP is an electroactive molecule, making pAPP particularly well-suited for electrochemical detection methods.
Chromogenic substrates undergo a color change in the presence of the enzyme, which can be detected visually or spectrophotometrically. Common chromogenic substrates for alkaline phosphatase include p-Nitrophenyl phosphate (pNPP) and a combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). For horseradish peroxidase, widely used chromogenic substrates include 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), 3,3'-diaminobenzidine (B165653) (DAB), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Mechanism of Action
The fundamental difference between pAPP and chromogenic substrates lies in their detection modality. pAPP-based assays rely on the electrochemical properties of the enzymatic product, while chromogenic assays depend on a color change.
This compound (pAPP) Signaling Pathway
Alkaline phosphatase dephosphorylates pAPP to produce p-aminophenol, which can then be electrochemically oxidized at an electrode surface, generating a measurable current.
A Comparative Guide to the Validation of a 4-Aminophenyl Phosphate Immunoassay and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes is a cornerstone of research and drug development. When choosing an analytical method, it is crucial to understand the performance characteristics of different technologies. This guide provides an objective comparison between a 4-Aminophenyl phosphate (B84403) (4-APP) based immunoassay and High-Performance Liquid Chromatography (HPLC) for the quantification of analytes. The 4-APP system in an immunoassay relies on the enzymatic conversion of 4-APP to the detectable product, 4-aminophenol (B1666318). HPLC, a powerful separation technique, can also be employed to quantify 4-aminophenol directly. This guide presents a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Performance Comparison
The validation of any analytical method is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). Below is a summary of typical performance characteristics for a 4-APP immunoassay and an HPLC method for the detection of 4-aminophenol.
| Validation Parameter | 4-Aminophenyl Phosphate Immunoassay (Typical Performance) | High-Performance Liquid Chromatography (Typical Performance for 4-Aminophenol) |
| Linearity (Range) | Typically 0.1 to 10 ng/mL | 0.160 to 1.200 µg/mL[1] |
| Accuracy (% Recovery) | 85-115% | 99.6 – 102.8%[2] |
| Precision (%CV) | Intra-assay: <10%, Inter-assay: <15% | Intra-day: <4.03%, Inter-day: <4.03%[3] |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | 0.0185 µg/mL[3] |
It is important to note that immunoassay performance can be highly dependent on the specific antibodies and reagents used. HPLC methods, while often more complex to develop, can offer high levels of precision and accuracy.[2]
Experimental Protocols
Detailed and robust protocols are critical for reproducible results. The following sections provide standardized procedures for both a 4-APP based immunoassay and an HPLC method for 4-aminophenol analysis.
Protocol 1: this compound Immunoassay (ELISA)
This protocol outlines a standard sandwich ELISA procedure using a 4-APP substrate for signal detection.
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Sample/Standard Diluent: 1% BSA in PBS-T.
-
Detection Antibody Diluent: 1% BSA in PBS-T.
-
Enzyme Conjugate: Alkaline Phosphatase (AP)-conjugated streptavidin, diluted in 1% BSA in PBS-T.
-
Substrate: this compound (4-APP) solution.
-
Stop Solution: 3 M NaOH (optional).
2. Assay Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the standard and samples in Sample/Standard Diluent. Add 100 µL of each to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Detection Antibody Diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Dilute the AP-conjugated streptavidin in Enzyme Conjugate diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Incubation: Add 100 µL of 4-APP substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Signal Detection: Measure the absorbance at the appropriate wavelength for the 4-aminophenol product (typically around 405 nm). If a stop solution is used, add 50 µL of 3 M NaOH to each well before reading.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for 4-Aminophenol
This protocol provides a general method for the quantification of 4-aminophenol using reverse-phase HPLC with UV detection.
1. Reagent and Equipment Preparation:
-
Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, adjusted to pH 3.2 with phosphoric acid.[1]
-
Mobile Phase B: Methanol (B129727).[1]
-
Solvent Mixture: A mixture of equal volumes of methanol and water, with the pH adjusted to 3.5 with phosphoric acid.[1]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: Zorbax SB-Aq column (50 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Elution Mode: Gradient elution.[1]
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare a stock solution of 4-aminophenol in the Solvent Mixture. Perform serial dilutions to create a calibration curve (e.g., 0.160–1.200 μg/mL).[1]
-
Sample Preparation: Dissolve and dilute the sample containing 4-aminophenol in the Solvent Mixture to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms and integrate the peak area for 4-aminophenol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4-aminophenol in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow and Principles
Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict the experimental workflow for method comparison and the underlying principle of the 4-APP immunoassay.
Caption: Workflow for comparing a 4-APP immunoassay with an HPLC method.
Caption: Principle of a 4-APP based sandwich ELISA.
References
Quantitative Performance Comparison of Alkaline Phosphatase Substrates
A Comprehensive Guide to the Kinetic Comparison of Alkaline Phosphatase Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the sensitive and accurate quantification of alkaline phosphatase (AP) activity. This guide provides an objective comparison of commonly used AP substrates, focusing on their kinetic parameters. The performance of colorimetric, fluorogenic, and chemiluminescent substrates is evaluated, with supporting experimental data to inform assay design and optimization.
The efficiency of an enzyme substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the enzyme concentration.
The following table summarizes key kinetic parameters for various alkaline phosphatase substrates. It is important to note that these values are highly dependent on the specific experimental conditions, including the source of the alkaline phosphatase, buffer composition, pH, and temperature.
| Substrate Class | Substrate | Km (mM) | Vmax | kcat (s-1) | Enzyme Source | Assay Conditions |
| Colorimetric | p-Nitrophenyl Phosphate (B84403) (pNPP) | 0.76 | 3.12 µmol/min/unit | 82.98 | Calf Intestinal AP | 50 mM Tris-HCl, pH 11, 37°C[1][2][3] |
| p-Nitrophenyl Phosphate (pNPP) | 0.4 | 1.6 µmol/min/unit | 42.55 | Calf Intestinal AP | 100 mM Glycine-NaOH, pH 9.5, 37°C[1][2][3] | |
| p-Nitrophenyl Phosphate (pNPP) | 0.029 | 0.0254 mM/min | Not Reported | E. coli AP | Not Specified | |
| Naphthol-AS-BI-Phosphate | 0.26 - 0.28 | Not Reported | Not Reported | Rat Intestinal AP | pH 8.3, 37°C[4] | |
| Fluorogenic | 4-Methylumbelliferyl Phosphate (MUP) | Not Reported | Not Reported | Not Reported | Not Specified | Not Specified |
| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | Not Reported | Not Reported | Not Reported | Not Specified | Not Specified | |
| 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate) | Low Km (specific value not reported) | High turnover rate | Not Reported | Not Specified | Not Specified[5] | |
| Chemiluminescent | CDP-Star® | Not Reported | Not Reported | Not Reported | Not Specified | Not Specified |
| Lumi-Phos™ 530 | Not Reported | Not Reported | Not Reported | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reaction and the general workflow for kinetic analysis, the following diagrams are provided.
Caption: General enzymatic reaction of alkaline phosphatase.
Caption: Generalized workflow for determining AP kinetic parameters.
Experimental Protocols
Below are detailed methodologies for key experiments to determine the kinetic parameters of alkaline phosphatase with different classes of substrates.
Kinetic Assay Using a Colorimetric Substrate (pNPP)
This protocol describes the determination of Km and Vmax for alkaline phosphatase using p-Nitrophenyl Phosphate (pNPP) as the substrate.
Materials:
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5
-
Stop Solution: 3 N NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Substrate Solutions: Prepare a series of pNPP solutions in the assay buffer with concentrations ranging from, for example, 0.1 to 10 times the expected Km.
-
Prepare Enzyme Solution: Dilute the alkaline phosphatase in the assay buffer to a concentration that will produce a linear rate of reaction for at least 10 minutes.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the appropriate pNPP solution.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes to determine the initial reaction velocity (V₀). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 50 µL of stop solution and then measure the absorbance.
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production using its molar extinction coefficient.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Kinetic Assay Using a Fluorogenic Substrate (MUP)
This protocol outlines the determination of AP kinetic parameters using 4-Methylumbelliferyl Phosphate (MUP).
Materials:
-
Alkaline Phosphatase
-
4-Methylumbelliferyl Phosphate (MUP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~440 nm)
-
Incubator set to a desired temperature (e.g., 25°C or 37°C)
Procedure:
-
Prepare Substrate Solutions: Prepare a range of MUP concentrations in the assay buffer.
-
Prepare Enzyme Solution: Dilute the alkaline phosphatase in the assay buffer to a suitable concentration.
-
Assay Setup: Add 50 µL of each MUP solution to the wells of a black microplate.
-
Initiate Reaction: Add 50 µL of the enzyme solution to each well.
-
Measurement: Place the plate in the fluorometric reader pre-set to the reaction temperature. Measure the fluorescence intensity kinetically over a period of time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. A standard curve of the fluorescent product (4-Methylumbelliferone) can be used to convert fluorescence units to molar concentrations.
-
Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to obtain Km and Vmax.
-
Kinetic Assay Using a Chemiluminescent Substrate (e.g., CDP-Star®)
Due to the nature of the light-emitting reaction, classical steady-state kinetic analysis for chemiluminescent substrates is less common. The evaluation is often based on signal intensity and duration.
Materials:
-
Alkaline Phosphatase
-
Chemiluminescent Substrate (e.g., CDP-Star®, ready-to-use solution)
-
Assay Buffer (as recommended by the substrate manufacturer)
-
96-well white or black opaque microplate
-
Luminometer
Procedure:
-
Prepare Enzyme Dilutions: Prepare a serial dilution of alkaline phosphatase in the assay buffer.
-
Assay Setup: Pipette 50 µL of each enzyme dilution into the wells of the microplate.
-
Initiate Reaction: Add 50 µL of the chemiluminescent substrate to each well.
-
Incubation and Measurement: Place the plate in the luminometer and measure the light output. The signal may increase over an initial period before reaching a stable glow or decaying. The kinetics of light emission (time to peak signal and signal duration) are key parameters.
-
Data Analysis:
-
Plot the light intensity (Relative Light Units, RLU) versus enzyme concentration at a specific time point (e.g., at peak emission).
-
While Km and Vmax are not typically determined in this manner, the linear range of detection and the signal-to-noise ratio at different enzyme concentrations provide a measure of the substrate's performance.
-
Conclusion
The choice of an alkaline phosphatase substrate significantly impacts assay sensitivity and dynamic range. Colorimetric substrates like pNPP are cost-effective and suitable for applications where high sensitivity is not paramount. Fluorogenic substrates such as MUP and DiFMUP offer a considerable increase in sensitivity. For applications requiring the highest sensitivity, such as the detection of low-abundance proteins in immunoassays, chemiluminescent substrates are the preferred choice, offering detection limits several orders of magnitude lower than colorimetric methods. The selection of the optimal substrate should be guided by the specific requirements of the assay, including the desired sensitivity, the concentration of the enzyme, and the available detection instrumentation.
References
- 1. Lumi-Phos 530 – Bioquote [bioquote.com]
- 2. benchchem.com [benchchem.com]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. jd-biotech.com [jd-biotech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Comparative Analysis of 4-Aminophenyl Phosphate Analogs in Cross-Reactivity Studies: A Methodological Overview
A comprehensive review of publicly available scientific literature and data did not yield specific studies detailing the direct comparative cross-reactivity of a series of 4-Aminophenyl phosphate (B84403) (4-APP) analogs. Consequently, a quantitative comparison guide with experimental data, as initially requested, cannot be provided at this time. The following guide, therefore, outlines the principles and methodologies that researchers, scientists, and drug development professionals would employ to conduct such a study.
This guide will focus on the theoretical framework, experimental design, and key methodologies required to assess the cross-reactivity of 4-APP analogs. This information is intended to serve as a practical resource for researchers planning to undertake such investigations.
I. Principles of Cross-Reactivity in Immunoassays
In the context of competitive immunoassays, for which 4-APP and its analogs are often developed as haptens, cross-reactivity is a critical parameter. It measures the extent to which structurally similar compounds (analogs) can bind to the same antibody binding site as the target analyte. An antibody is typically raised against a specific hapten-carrier protein conjugate. The resulting immunoassay's specificity is then determined by testing the binding of various analogs.
The degree of cross-reactivity is crucial for the assay's performance. High cross-reactivity with non-target molecules can lead to false-positive results, while the desired level of cross-reactivity with a group of related target analytes can be beneficial for developing broad-spectrum detection methods.
II. Hypothetical Data Presentation
To illustrate how data from a cross-reactivity study of 4-APP analogs would be presented, the following is a hypothetical data table. This table is for illustrative purposes only and is not based on actual experimental results. The cross-reactivity is typically calculated relative to the target analyte (in this case, a specific 4-APP analog against which the antibody was raised), which is assigned a cross-reactivity of 100%.
Table 1: Hypothetical Cross-Reactivity of 4-Aminophenyl Phosphate Analogs in a Competitive ELISA
| Analog | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | [Structure of 4-APP] | 50 | 100% |
| Analog A (e.g., 2-methyl-4-aminophenyl phosphate) | [Structure of Analog A] | 250 | 20% |
| Analog B (e.g., 3-chloro-4-aminophenyl phosphate) | [Structure of Analog B] | 800 | 6.25% |
| Analog C (e.g., 4-Acetamidophenyl phosphate) | [Structure of Analog C] | >10,000 | <0.5% |
| p-Nitrophenyl phosphate (PNPP) | [Structure of PNPP] | >50,000 | <0.1% |
% Cross-Reactivity = (IC50 of Target Analog / IC50 of Test Analog) x 100
III. Experimental Protocols
The following sections detail the standard experimental protocols required to generate the data for a comparative cross-reactivity study of 4-APP analogs.
A. Synthesis of this compound Analogs (Haptens)
The first step in such a study is the chemical synthesis of the desired 4-APP analogs. This would involve modifying the basic 4-aminophenol (B1666318) structure before or after the phosphorylation step. Key considerations in the synthesis include:
-
Purity: All synthesized analogs must be of high purity (typically >95%) to ensure that any observed cross-reactivity is due to the analog itself and not impurities. Purification is often achieved using techniques like column chromatography and recrystallization.
-
Characterization: The chemical structure of each synthesized analog must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
B. Preparation of Immunogen and Coating Antigen
To produce antibodies, a selected 4-APP analog (the hapten) must be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to make it immunogenic. A different carrier protein (e.g., Ovalbumin (OVA)) is typically used for the coating antigen in the ELISA to avoid non-specific binding.
The conjugation chemistry will depend on the functional groups available on the hapten and the carrier protein. Common methods include the use of cross-linking agents like glutaraldehyde (B144438) or carbodiimides.
C. Antibody Production
Polyclonal or monoclonal antibodies can be generated.
-
Polyclonal Antibodies: These are produced by immunizing an animal (e.g., a rabbit) with the immunogen. The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the hapten.
-
Monoclonal Antibodies: These are produced using hybridoma technology, resulting in a homogeneous population of antibodies that all recognize the same specific epitope. Monoclonal antibodies are generally preferred for their high specificity and lot-to-lot consistency.
D. Competitive ELISA Protocol
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for determining the cross-reactivity of small molecules.
-
Coating: A 96-well microtiter plate is coated with the coating antigen (e.g., 4-APP analog-OVA conjugate).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk) to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the target 4-APP analog (for the standard curve) or the test analogs. This mixture is then added to the coated and blocked wells. The free analog in the solution competes with the immobilized coating antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and analogs.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change). For HRP, TMB (3,3',5,5'-Tetramethylbenzidine) is a common substrate. This compound itself can also be used as a substrate for alkaline phosphatase-conjugated antibodies, leading to an electrochemical or colorimetric signal.
-
Signal Measurement: The signal is quantified using a plate reader. The intensity of the signal is inversely proportional to the concentration of the free analog in the sample.
-
Data Analysis: The data is used to generate a standard curve by plotting the signal intensity against the logarithm of the target analog concentration. The IC50 value (the concentration of the analog that causes 50% inhibition of the maximum signal) is determined for the target and each test analog. The percent cross-reactivity is then calculated as shown in the note under Table 1.
IV. Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the general workflow for a cross-reactivity study and the signaling pathway of a competitive ELISA.
Caption: Experimental workflow for a cross-reactivity study of 4-APP analogs.
Caption: Signaling pathway in a competitive ELISA for 4-APP analogs.
V. Conclusion
Performance of 4-Aminophenyl Phosphate on Diverse Electrode Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrochemical detection of 4-Aminophenyl phosphate (B84403) (4-APP) is a critical analytical technique, particularly in the development of enzyme-based biosensors and immunoassays where alkaline phosphatase is a common label. The performance of these sensors is intrinsically linked to the choice of electrode material, which governs the sensitivity, detection limit, and overall efficiency of the electrochemical transduction of the enzymatic reaction product, 4-aminophenol (B1666318) (4-AP). This guide provides a comprehensive comparison of the performance of 4-APP on various electrode materials, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.
Comparative Performance of Electrode Materials for 4-Aminophenol Detection
The electrochemical detection of 4-APP is typically indirect, relying on the enzymatic hydrolysis of 4-APP by alkaline phosphatase (ALP) to produce the electroactive species 4-aminophenol (4-AP). The subsequent electrochemical oxidation of 4-AP at the electrode surface generates a measurable signal. The efficiency of this process is highly dependent on the electrode material.
While direct electrochemical oxidation of 4-APP is not commonly employed due to its poor electroactivity, the choice of electrode material is paramount for the sensitive detection of its enzymatic product, 4-AP. A comparative study has shown that for the detection of the dephosphorylated product of 4-APP, lower detection potentials and higher signal outputs are achieved on Platinum (Pt) and Gold (Au) electrodes compared to Glassy Carbon (GC) and Screen Printed Electrodes (SPE)[1].
The following table summarizes the performance of various electrode materials for the detection of 4-aminophenol (4-AP), the product of 4-APP hydrolysis.
| Electrode Material | Modifier | Detection Limit (LOD) | Linear Range | Reference |
| Glassy Carbon Electrode (GCE) | Graphene-Chitosan Composite Film | 0.057 µM | 0.2 - 550 µM | [2][3] |
| Glassy Carbon Electrode (GCE) | Polycysteine (3DOM film) | 8 nM | 0.02 - 20 µM & 20 - 200 µM | [3] |
| Indium Tin Oxide (ITO) Electrode | Vertically-ordered mesoporous silica-nanochannel films (VMSF) | 0.32 µM | 0.5 - 400 µM | [4][5] |
| Screen Printed Electrode (SPE) | Carbon/Platinum | 0.045 µM | Not Specified | [2] |
| Gold (Au) Electrode | Quantum Dots (CdS) | 25 µM (for 4-APP) | 25 µM - 1 mM (for 4-APP) | [6][7] |
| Carbon Paste Electrode (CPE) | Natural Phosphate | Not Specified | 0.45 - 2.29 mM | |
| Multi-Walled Carbon Nanotubes (MWCNTs) Modified Screen-Printed Electrode | Carboxylated MWCNTs | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the key experiments involving the electrochemical detection of 4-APP.
Electrode Preparation and Modification
-
Cleaning: Before modification, the bare electrode surface (e.g., GCE, Au, Pt) is typically polished with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror-like finish. This is followed by sonication in ethanol (B145695) and deionized water to remove any adsorbed particles.
-
Modification: The cleaned electrode is then modified with the desired material (e.g., graphene-chitosan composite, polycysteine, quantum dots). This can be achieved through various techniques such as drop-casting, spin-coating, or electrochemical deposition. For instance, a graphene-chitosan suspension can be drop-casted onto the GCE surface and allowed to dry.
Electrochemical Measurements
-
Apparatus: A standard three-electrode electrochemical cell is used, consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Supporting Electrolyte: A phosphate buffer solution (PBS) is commonly used as the supporting electrolyte, with the pH optimized for the specific application (typically around 7.0 for 4-AP detection).
-
Voltammetric Techniques:
-
Cyclic Voltammetry (CV): Used to characterize the electrochemical behavior of 4-AP at the modified electrode. The potential is scanned over a defined range (e.g., -0.2 to 0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These more sensitive techniques are often used for quantitative analysis to determine the detection limit and linear range. The potential is scanned with superimposed pulses to enhance the current response.
-
-
Detection Procedure:
-
The modified electrode is immersed in the supporting electrolyte containing a known concentration of 4-APP.
-
Alkaline phosphatase is added to the solution to initiate the enzymatic hydrolysis of 4-APP to 4-AP.
-
After a specific incubation time, the electrochemical measurement (CV, DPV, or SWV) is performed to record the oxidation peak of the generated 4-AP.
-
The peak current is proportional to the concentration of 4-AP, which in turn is related to the initial concentration of 4-APP.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of 4-APP detection and a typical experimental workflow.
Caption: Signaling pathway for the electrochemical detection of 4-APP.
Caption: General experimental workflow for 4-APP detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct electrochemical detection of 4-aminophenol in pharmaceuticals using ITO electrodes modified with vertically-ordered mesoporous silica-nanochannel films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating 4-Aminophenyl Phosphate-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting and validating the appropriate assay is a critical step in generating reliable and reproducible data. This guide provides a comprehensive comparison of 4-Aminophenyl phosphate (B84403) (4-APP) based assays with alternative methods, offering supporting experimental data and detailed protocols for key validation parameters.
4-Aminophenyl phosphate (4-APP) has emerged as a versatile substrate for alkaline phosphatase (AP) in various immunoassays, particularly in electrochemical detection systems. Its utility stems from the electrochemical activity of its hydrolysis product, 4-aminophenol (B1666318) (4-AP). This guide will delve into the essential validation parameters for a 4-APP-based assay, comparing its performance with commonly used colorimetric, fluorometric, and chemiluminescent substrates.
Comparison of Alkaline Phosphatase Substrates
The choice of substrate in an enzyme-linked immunosorbent assay (ELISA) or other enzyme-based immunoassays significantly impacts sensitivity, dynamic range, and the detection method. While 4-APP is primarily used in electrochemical assays, it's crucial to understand its performance characteristics relative to other widely used substrates.
| Validation Parameter | This compound (4-APP) | p-Nitrophenyl phosphate (pNPP) | Chemiluminescent Substrate (e.g., CSPD) | Fluorometric Substrate (e.g., MUP) |
| Detection Method | Electrochemical | Colorimetric | Luminescence | Fluorescence |
| Typical Limit of Detection (LOD) | High pg/mL to low ng/mL range | ~100 ng/mL[1] | Low pg/mL range | Low to mid pg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% | 85-115% |
| Specificity | High (electrochemical detection) | Moderate (potential for colorimetric interference) | High (low background) | High (potential for autofluorescence) |
| Advantages | High sensitivity, suitable for miniaturization and multiplexing | Simple, cost-effective, widely used | Highest sensitivity | High sensitivity, stable signal |
| Disadvantages | Requires specialized electrochemical detector | Lower sensitivity compared to other methods | Requires a luminometer, signal can be transient | Requires a fluorometer, potential for background fluorescence |
Core Validation Parameters for a 4-APP-Based Assay
According to the International Council for Harmonisation (ICH) guidelines, analytical method validation is crucial to ensure that the method is suitable for its intended purpose. The following are the core parameters that must be evaluated for a 4-APP-based assay.
Specificity
Specificity is the ability of the assay to measure the analyte of interest accurately in the presence of other components in the sample matrix.
-
Experimental Protocol:
-
Blank Analysis: Analyze multiple blank samples (matrix without the analyte) to ensure no signal is detected at the retention time or potential of the analyte.
-
Interference Studies: Spike the blank matrix with potentially interfering substances (e.g., related compounds, degradation products, other sample components) and analyze. The signal of the analyte should not be significantly affected.
-
Cross-Reactivity: For immunoassays, test for cross-reactivity with structurally similar molecules to ensure the antibodies are specific to the target analyte.
-
Linearity and Range
Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be linear, accurate, and precise.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking the analyte into the blank matrix, covering the expected working range.
-
Analyze each standard in triplicate.
-
Plot the mean response versus the analyte concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically determined by spike and recovery experiments.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the assay's range by spiking a known amount of analyte into the blank matrix.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) x 100%.
-
The mean recovery should be within 85-115%.
-
Precision
Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV).
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and on different instruments.
-
Calculate the %CV for each concentration level. The %CV should not exceed 15% for each level.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
-
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is distinguishable from the background noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Standard Deviation of the Blank: Measure the response of at least ten blank samples and calculate the standard deviation (SD). The LOD and LOQ can be calculated as:
-
LOD = 3.3 x (SD of the blank / slope of the calibration curve)
-
LOQ = 10 x (SD of the blank / slope of the calibration curve)
-
-
Robustness
Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., incubation time, temperature, buffer pH, reagent concentration).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a sample at a known concentration under each varied condition.
-
The results should not deviate significantly from the results obtained under the normal operating conditions.
-
Visualizing the Workflow and Assay Principle
To better understand the processes involved, the following diagrams illustrate the 4-APP assay principle and the validation workflow.
Caption: Enzymatic hydrolysis of 4-APP and subsequent electrochemical detection.
Caption: A logical workflow for the validation of a 4-APP-based assay.
By following these guidelines and understanding the comparative performance of different substrates, researchers can confidently validate and implement robust 4-APP-based assays for their specific applications.
References
4-Aminophenyl Phosphate (p-APP) in Immunoassays: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Aminophenyl phosphate (B84403) (p-APP) with other common alkaline phosphatase (AP) substrates used in immunoassays. The focus is on the limit of detection (LOD) and overall performance to assist in selecting the most suitable substrate for your research needs.
Executive Summary
4-Aminophenyl phosphate (p-APP) is a versatile substrate for alkaline phosphatase (AP) that can be utilized in both colorimetric and electrochemical immunoassays. While p-Nitrophenyl phosphate (pNPP) is a widely used colorimetric substrate, p-APP offers distinct advantages in electrochemical detection, enabling highly sensitive assays. This guide presents a comparative analysis of p-APP, pNPP, and other substrates, supported by experimental data and detailed protocols.
Performance Comparison of Alkaline Phosphatase Substrates
The choice of substrate significantly impacts the sensitivity and dynamic range of an immunoassay. Below is a comparison of commonly used AP substrates.
| Substrate | Detection Method | Limit of Detection (LOD) of Enzymatic Product | Key Advantages | Key Disadvantages |
| This compound (p-APP) | Electrochemical | 0.006 µM - 0.32 µM (for 4-aminophenol)[1][2][3] | High sensitivity in electrochemical formats, low detection potentials, high signal output.[4] | Less common for standard colorimetric ELISAs. |
| p-Nitrophenyl phosphate (pNPP) | Colorimetric | 16 µM (lowest testable substrate concentration)[5] | Well-established, straightforward protocol, good for routine ELISAs.[6] | Lower sensitivity compared to fluorescent or chemiluminescent substrates.[7] |
| BCIP/NBT | Colorimetric (Precipitating) | Not typically quantified in solution | Produces a stable, insoluble precipitate, ideal for blotting and immunohistochemistry.[6][8] | Not suitable for standard solution-based ELISAs. |
| 4-Methylumbelliferyl phosphate (4-MUP) | Fluorometric | Higher sensitivity than pNPP (6-7 times)[7] | High sensitivity. | Requires a fluorescence plate reader. |
| Chemiluminescent Substrates | Luminescence | Highest sensitivity | Extremely low detection limits. | Requires a luminometer, may have shorter signal duration. |
Signaling Pathways and Detection Principles
The fundamental principle behind the use of these substrates is the enzymatic activity of alkaline phosphatase, which is typically conjugated to a secondary antibody in an immunoassay.
Enzymatic Reaction of this compound (p-APP)
In the presence of alkaline phosphatase, p-APP is hydrolyzed to 4-aminophenol (B1666318) (p-AP) and inorganic phosphate. The resulting 4-aminophenol is an electroactive species that can be detected with high sensitivity using electrochemical methods.
Experimental Workflows
Typical Sandwich ELISA Workflow
The following diagram illustrates a standard sandwich ELISA protocol where an AP-conjugated antibody is used for detection. The final step involves the addition of a substrate like p-APP or pNPP.
Performance Comparison Logic
The choice of substrate is dictated by the required sensitivity and the available detection instrumentation.
Experimental Protocols
General Sandwich ELISA Protocol[9]
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL of capture antibody (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL of AP-conjugated detection antibody, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Proceed with either the colorimetric or electrochemical detection protocol below.
Colorimetric Detection with pNPP[10]
-
Prepare the pNPP substrate solution (e.g., 1 mg/mL in diethanolamine (B148213) buffer, pH 9.8, with 0.5 mM MgCl2).
-
Add 100 µL of the pNPP solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.
Electrochemical Detection with p-APP[11]
This protocol is adapted for a 96-well format with screen-printed electrodes.
-
Prepare the p-APP substrate solution (e.g., 5 mg/mL in a suitable buffer like diethanolamine buffer, pH 9.5).[4][9]
-
Add 100 µL of the p-APP solution to each well containing the screen-printed electrodes.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for the enzymatic reaction.
-
Measure the electrochemical signal (e.g., using cyclic voltammetry or amperometry) by applying a potential to oxidize the generated 4-aminophenol. The oxidation peak for 4-aminophenol is typically observed at a low potential.[9]
Conclusion
This compound is a highly sensitive substrate for alkaline phosphatase, particularly well-suited for electrochemical detection methods in immunoassays. While pNPP remains a reliable choice for routine colorimetric ELISAs, the use of p-APP can significantly enhance detection limits in electrochemical formats, offering a powerful tool for researchers requiring high sensitivity. The choice of substrate should be guided by the specific requirements of the assay, including the desired level of sensitivity and the available instrumentation.
References
- 1. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Sensor for 4-Aminophenol Based on Flexible Laser Induced Graphene | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Direct electrochemical detection of 4-aminophenol in pharmaceuticals using ITO electrodes modified with vertically-ordered mesoporous silica-nanochannel films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to 4-Aminophenyl Phosphate-Based Assays and Mass Spectrometry for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Aminophenyl phosphate (B84403) (4-APP) based assays, commonly employed in enzyme-linked immunosorbent assays (ELISA), with the gold standard of quantitative analysis, mass spectrometry (MS). The information herein is intended to assist researchers in selecting the appropriate analytical method for their specific needs, understanding the correlation between these techniques, and designing validation studies.
Introduction
In the fields of biomedical research and drug development, accurate quantification of proteins, hormones, and other biomarkers is paramount. Immunoassays, particularly ELISA, have long been a mainstay for their high throughput and sensitivity. Many ELISA protocols utilize alkaline phosphatase (ALP) as a reporter enzyme, which, in the presence of a substrate like 4-Aminophenyl phosphate (4-APP), generates a detectable signal.
Mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high specificity and the ability to quantify molecules without the need for specific antibodies, making it a powerful tool for both discovery and as a reference method for validating other assays. Understanding the correlation and potential discrepancies between these two widely used techniques is crucial for the robust interpretation of experimental data.
While direct comparative studies for a wide range of analytes using 4-APP-specific ELISAs versus LC-MS/MS are not always readily available, the principles of comparison are well-established. Immunoassays for analytes such as estrogens and therapeutic drugs have been extensively compared to LC-MS/MS, providing a framework for understanding the expected correlation. Generally, while there is often a strong correlation, immunoassays may show positive bias due to cross-reactivity with metabolites or other structurally similar molecules.[1][2]
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of 4-APP based assays and mass spectrometry. The quantitative data is based on a case study comparing immunoassay (ELISA) and LC-MS/MS for the quantification of urinary estrogens, which serves as a representative example for such a comparison.[1][3]
Table 1: General Performance Characteristics
| Feature | 4-APP Based Assay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic signal amplification | Separation by chromatography and detection based on mass-to-charge ratio |
| Specificity | High, but dependent on antibody quality and potential cross-reactivity | Very high, based on molecular mass and fragmentation patterns |
| Sensitivity | High (ng to pg/mL range) | Very high (pg to fg/mL range) |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Complex and expensive LC-MS/MS system |
| Multiplexing | Limited, typically single analyte per well | High, capable of measuring multiple analytes in a single run |
Table 2: Case Study - Correlation of Immunoassay (ELISA) with LC-MS/MS for Estrogen Quantification [1][3]
| Analyte | Sample Type | Spearman Correlation Coefficient (r) | Key Observation |
| Estrone (E1) | Premenopausal Urine | 0.94 | High correlation |
| Estradiol (B170435) (E2) | Premenopausal Urine | 0.96 | High correlation |
| Estrone (E1) | Postmenopausal Urine | 0.79 | Moderate correlation |
| Estradiol (E2) | Postmenopausal Urine | 0.79 | Moderate correlation |
| 2-hydroxyestrone | Postmenopausal Urine | 0.37 | Weak correlation at low concentrations |
Note: The ELISA in this study is representative of immunoassays, though the specific substrate was not detailed as 4-APP. The data illustrates a common trend where correlation is strong at higher physiological concentrations but can decrease for low-abundance analytes.
Table 3: Case Study - Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Method | Analyte | LOD | LOQ |
| ELISA (Estradiol Kit) | Estradiol in Water | 2.5 ng/L (direct analysis) | Not Specified |
| LC-MS/MS | Estradiol in Water | Not specified | 0.5 ng/L |
| LC-MS/MS | p-Aminophenol (PAP) | Not specified | 1 ng/mL |
Data for estradiol adapted from a comparative study of an ELISA kit and LC-MS/MS.[4] The LOQ for p-aminophenol, the product of the 4-APP reaction, by LC-MS/MS is provided as a reference for the sensitivity of mass spectrometry for this class of molecules.[5]
Experimental Protocols
This compound (4-APP) Based ELISA Protocol (Sandwich ELISA)
This protocol is a representative example for the quantification of a target protein.
Materials:
-
96-well microplate
-
Capture antibody specific to the target protein
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant protein standard
-
Detection antibody conjugated to Biotin
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate
-
This compound (4-APP) substrate solution
-
Stop solution (if required for the detection method)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in a suitable buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the protein standard. Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of Streptavidin-ALP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate five times. Prepare the 4-APP substrate solution according to the manufacturer's instructions. Add 100 µL of the 4-APP solution to each well.
-
Signal Detection: Incubate the plate at room temperature in the dark for a specified time (e.g., 30-60 minutes) or until sufficient signal develops. The signal can be measured electrochemically or spectrophotometrically depending on the 4-APP substrate formulation and instrumentation. For spectrophotometric detection of the product, 4-aminophenol, the absorbance is typically measured around 510 nm after reaction with a coloring agent like 4-amino-antipyrine.[6]
LC-MS/MS Protocol for Small Molecule Quantification from Plasma
This protocol provides a general workflow for quantifying a small molecule analyte in a plasma sample.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (preferably a stable isotope-labeled version of the analyte)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC Separation:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.
-
Separate the analyte from other components using a gradient elution with the mobile phases. The gradient program will depend on the analyte's properties.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations prepared in the same biological matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Mandatory Visualization
Caption: Workflow of a typical sandwich ELISA using an alkaline phosphatase conjugate.
Caption: General workflow for quantitative analysis by LC-MS/MS.
Caption: Enzymatic conversion of 4-APP to 4-AP by alkaline phosphatase.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 4 Commercial Immunoassays Used in Measuring the Concentration of Tacrolimus in Blood and Their Cross-Reactivity to Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of an estradiol enzyme-linked immunosorbent assay kit, liquid chromatography-tandem mass spectrometry, and ultra performance liquid chromatography-quadrupole time of flight mass spectrometry for part-per-trillion analysis of estrogens in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Aminophenyl Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as 4-Aminophenyl phosphate (B84403), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Aminophenyl phosphate, to build and maintain a culture of safety in your laboratory.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Before handling, it is crucial to be aware of the associated hazards and to use the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[4] |
| Hand Protection | Use impervious chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.[4] |
| Protective Clothing | Wear a lab coat or other protective clothing to prevent skin contact.[4] |
| Respiratory Protection | In situations where dust may be generated, use a NIOSH-approved particulate respirator.[4] |
All handling of this compound should ideally be done in a chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations to ensure environmental safety.[4] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[5]
-
The container must be made of a compatible material, such as polyethylene (B3416737) or polypropylene.[2]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include associated hazard pictograms.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Contact Environmental Health & Safety (EHS):
-
Engage a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department for the removal and disposal of the chemical waste.[4]
-
Provide them with an accurate inventory of the waste materials.
-
-
Decontamination of Empty Containers:
-
Before disposing of the original product container, ensure it is completely empty.
-
Triple-rinse the container with a suitable solvent (e.g., water).
-
The rinsate must be collected and treated as hazardous waste.[5]
-
Follow institutional guidelines for the disposal of decontaminated containers. Puncturing the container to render it unusable before disposal in a sanitary landfill may be required.[4]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Personal Protection: Before approaching the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[4]
-
Contain and Clean-up:
-
Decontaminate:
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
